(+)-Deprenyl hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196459 | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4528-52-3 | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of (+)-Deprenyl Hydrochloride: A Technical Chronicle of a Selective MAO-B Inhibitor
Abstract
This technical whitepaper provides an in-depth chronicle of the discovery and development of (+)-Deprenyl hydrochloride, a racemic compound that paved the way for the clinical use of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), as a selective monoamine oxidase-B (MAO-B) inhibitor. The narrative traces the pioneering work of József Knoll and his colleagues at the Chinoin Pharmaceutical Company in Hungary, from the initial synthesis of the racemic mixture, E-250, in 1961, to the elucidation of its unique pharmacological properties. This document details the key experiments that differentiated Deprenyl from earlier non-selective MAO inhibitors, focusing on the methodologies employed to establish its MAO-B selectivity. Furthermore, it explores the subsequent research into its neuroprotective and anti-apoptotic effects, including the signaling pathways involved. Quantitative data from seminal studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Novel Psychic Energizer
In the early 1960s, the landscape of psychopharmacology was being reshaped by the advent of monoamine oxidase inhibitors (MAOIs) as antidepressant agents. However, their clinical utility was hampered by the "cheese effect," a dangerous hypertensive crisis that could be triggered by the ingestion of tyramine-rich foods. This adverse effect was a direct consequence of the non-selective inhibition of both MAO-A and MAO-B isoforms.
It was in this context that Hungarian pharmacologist Dr. József Knoll and his team at Chinoin Pharmaceutical Company embarked on a research program to develop a new "psychic energizer" with an improved safety profile. Their goal was to create a compound with amphetamine-like stimulating properties but devoid of the associated aimless hypermotility and, crucially, the life-threatening side effects of existing MAOIs.
This endeavor led to the synthesis of a series of N-propargyl-methamphetamine analogs. Among these, the racemic compound N-propargyl-methamphetamine hydrochloride, initially codenamed E-250 and later known as Deprenyl, emerged as a promising candidate. It was first synthesized by Zoltan Ecseri and József Knoll in 1961 and patented the following year.[1] The first scientific reports on its pharmacology appeared in 1964 and 1965.[1]
The Pivotal Discovery: Selective MAO-B Inhibition
The defining breakthrough in the history of Deprenyl was the discovery of its selective inhibitory action on MAO-B. This finding, published by Knoll and Magyar in 1972, fundamentally distinguished Deprenyl from all other MAOIs of its time and laid the groundwork for its future therapeutic applications.
Experimental Protocol: Determination of MAO-A and MAO-B Inhibition
The initial experiments to determine the MAO inhibitory properties of the Deprenyl enantiomers were conducted using mitochondrial preparations from rat brains. The general methodology involved the following steps:
-
Tissue Preparation: Rat brains were homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes.
-
Enzyme Assay: The activity of MAO-A and MAO-B was determined using radiolabeled substrates.
-
MAO-A Activity: Measured by the oxidative deamination of 14C-labeled serotonin.
-
MAO-B Activity: Measured by the oxidative deamination of 14C-labeled phenylethylamine.
-
-
Inhibition Studies: The mitochondrial preparations were pre-incubated with varying concentrations of the test compounds ((+)-Deprenyl and (-)-Deprenyl) before the addition of the radiolabeled substrates.
-
Quantification: The reaction was stopped, and the radioactive metabolites were extracted and quantified using liquid scintillation counting. The concentration of the inhibitor that produced 50% inhibition of enzyme activity (IC50) was then calculated.
Quantitative Data: Enantioselective Inhibition of MAO Isoforms
The experiments revealed a striking difference in the inhibitory potency and selectivity of the two enantiomers of Deprenyl. (-)-Deprenyl was found to be a significantly more potent and selective inhibitor of MAO-B compared to its dextrorotatory counterpart.
| Compound | Target Enzyme | Tissue Source | IC50 (µM) | Reference |
| (-)-Deprenyl (Selegiline) | MAO-A | Rat Brain | 7.0 | [2] |
| MAO-B | Rat Brain | 0.04 | [3] | |
| (+)-Deprenyl | MAO-A | Rat Brain | 17.8 | [3] |
| MAO-B | Rat Brain | 24.0 | [3] |
Table 1: Comparative IC50 values of Deprenyl enantiomers for MAO-A and MAO-B in rat brain.
This dramatic difference in potency, with (-)-Deprenyl being over 175 times more selective for MAO-B, was a landmark discovery. It demonstrated for the first time the feasibility of selectively inhibiting one MAO isoform, thereby offering a potential solution to the "cheese effect" that plagued non-selective MAOIs. The higher toxicity and less potent MAO-B inhibition of the dextrorotatory isomer, (+)-Deprenyl, led to the discontinuation of its development in favor of the levorotatory form, which became known as Selegiline (B1681611).[1]
Beyond Enzyme Inhibition: Neuroprotective and Anti-Apoptotic Properties
Further research into the pharmacological profile of (-)-Deprenyl revealed that its therapeutic benefits extended beyond simple MAO-B inhibition. A significant body of evidence emerged demonstrating its neuroprotective and anti-apoptotic effects, independent of its action on MAO.
Experimental Models of Neurodegeneration
The human neuroblastoma cell line SH-SY5Y is widely used to model dopaminergic neuron degeneration. Treatment of these cells with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, induces oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.
Experimental Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of (-)-Deprenyl for a specified period (e.g., 24-48 hours).
-
Toxin Exposure: The cells are then exposed to a toxic concentration of MPP+.
-
Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Apoptosis Assessment: Apoptosis can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of Parkinson's disease.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Treatment Groups: Mice are divided into control, MPTP-only, and MPTP + (-)-Deprenyl treatment groups.
-
Drug Administration: (-)-Deprenyl is administered prior to and/or concurrently with MPTP.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum) is performed to measure dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.
Quantitative Data: Evidence for Neuroprotection
Studies using these models have consistently demonstrated the neuroprotective effects of (-)-Deprenyl. For instance, in the MPTP mouse model, treatment with selegiline has been shown to significantly rescue the loss of TH-positive neurons in the substantia nigra.[4]
| Treatment Group | Number of TH-positive neurons in Substantia Nigra (% of control) | Reference |
| Control | 100% | [4] |
| MPTP | 45% | [4] |
| MPTP + Selegiline (1.0 mg/kg/day) | 87% | [4] |
Table 2: Neuroprotective effect of Selegiline on dopaminergic neuron survival in the MPTP mouse model.
Furthermore, in vitro studies have shown that selegiline can protect SH-SY5Y cells from MPP+-induced toxicity, with a significant increase in cell viability observed in selegiline-pretreated cells.[5]
Signaling Pathways of Neuroprotection
The neuroprotective effects of (-)-Deprenyl are mediated through the modulation of several intracellular signaling pathways that promote cell survival and inhibit apoptosis.
Key pathways implicated in selegiline's neuroprotective action include:
-
Activation of TrkB/PI3K/Akt Pathway: Selegiline has been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). This activation leads to the downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[6]
-
Induction of Neurotrophic Factors: Activated CREB promotes the transcription of genes encoding for pro-survival proteins, including BDNF and glial cell line-derived neurotrophic factor (GDNF). This creates a positive feedback loop that further enhances neuronal survival.[4]
-
Regulation of Apoptotic Proteins: The Akt signaling pathway also plays a crucial role in regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Akt promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.[7]
Structure-Activity Relationship Studies
Following the discovery of the differential effects of the Deprenyl enantiomers, Knoll and his colleagues conducted structure-activity relationship (SAR) studies to identify the key molecular features responsible for selective MAO-B inhibition. These studies involved the synthesis and evaluation of numerous analogs of Deprenyl.
Conclusion
The discovery of this compound and the subsequent elucidation of the potent and selective MAO-B inhibitory properties of its levorotatory enantiomer, (-)-Deprenyl (Selegiline), represent a pivotal moment in the history of neuropharmacology. The work of József Knoll and his team not only provided a safer alternative to non-selective MAOIs but also opened up new avenues of research into the role of MAO-B in neurodegenerative diseases. The later discovery of its neuroprotective and anti-apoptotic effects, independent of MAO-B inhibition, has further solidified its importance as a multifaceted therapeutic agent. This technical guide has provided a comprehensive overview of the key experiments and discoveries that have shaped our understanding of this remarkable compound, offering valuable insights for the continued development of novel therapies for neurodegenerative disorders.
References
- 1. Phenylisopropylmethylpropinylamine (E-250), a new spectrum psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. John P. Marquand - Wikipedia [en.wikipedia.org]
- 3. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Original Synthesis of (+)-Deprenyl Hydrochloride: A Technical Overview
Budapest, Hungarian People's Republic – In the early 1960s, a team of Hungarian scientists at Chinoin Pharmaceutical and Chemical Works, under the guidance of pharmacologist Dr. József Knoll, developed a novel psychoenergetic agent, initially designated E-250. This compound, chemically known as N-propargyl-N-methyl-C-phenyl-ethylamine hydrochloride, would later become known as Deprenyl. While the levorotatory enantiomer, (-)-Deprenyl (Selegiline), gained prominence for its therapeutic applications in Parkinson's disease and depression, the original research also encompassed the synthesis and characterization of its dextrorotatory counterpart, (+)-Deprenyl hydrochloride. This document provides a detailed technical guide to the original synthesis of this compound, based on the seminal publications of the time.
Core Synthesis Strategy
The foundational approach to the synthesis of Deprenyl involved a two-step process:
-
Synthesis of Racemic (±)-Deprenyl: The initial step focused on the creation of the racemic mixture of N-propargyl-N-methyl-C-phenyl-ethylamine. This was achieved through the propargylation of racemic methamphetamine.
-
Optical Resolution: Subsequently, the racemic mixture was resolved into its constituent enantiomers, yielding both (+)-Deprenyl and (-)-Deprenyl. This separation was a critical step in allowing for the individual pharmacological evaluation of each isomer.
Experimental Protocols
The following experimental protocols are based on the original methods developed by Zoltán Ecseri, the chemist credited with the first synthesis, and his colleagues at Chinoin.
Synthesis of Racemic (±)-N-propargyl-N-methyl-C-phenyl-ethylamine (Deprenyl)
The synthesis of the racemic base was achieved by the reaction of racemic N,α-dimethylphenethylamine (methamphetamine) with a propargyl halide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| (±)-N,α-dimethylphenethylamine | 149.23 |
| Propargyl Bromide | 118.96 |
| Toluene (B28343) | 92.14 |
| Sodium Carbonate | 105.99 |
Procedure:
A solution of (±)-N,α-dimethylphenethylamine in toluene was prepared. To this solution, an equimolar amount of propargyl bromide was added dropwise with stirring. An excess of a base, such as sodium carbonate, was included in the reaction mixture to neutralize the hydrobromic acid formed during the reaction. The mixture was then heated under reflux for several hours to drive the reaction to completion. After cooling, the reaction mixture was filtered to remove the inorganic salts. The toluene was removed from the filtrate under reduced pressure to yield the crude racemic Deprenyl base as an oil.
Optical Resolution of (±)-Deprenyl and Preparation of this compound
The resolution of the racemic Deprenyl base was accomplished by fractional crystallization of its diastereomeric salts with a chiral acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| (±)-Deprenyl Base | 187.28 |
| (+)-Tartaric Acid | 150.09 |
| Ethanol (B145695) | 46.07 |
| Hydrochloric Acid | 36.46 |
| Diethyl Ether | 74.12 |
Procedure:
-
Diastereomeric Salt Formation: The crude racemic Deprenyl base was dissolved in ethanol. To this solution, an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, dissolved in ethanol, was added.
-
Fractional Crystallization: The resulting solution containing the diastereomeric salts was allowed to cool slowly. The less soluble diastereomeric salt, in this case, the (+)-Deprenyl-(+)-tartrate, preferentially crystallized out of the solution. The crystals were collected by filtration. Several recrystallizations from ethanol were performed to achieve high diastereomeric purity.
-
Liberation of the Free Base: The purified (+)-Deprenyl-(+)-tartrate salt was dissolved in water, and the solution was made alkaline with a suitable base, such as sodium hydroxide, to liberate the (+)-Deprenyl free base. The free base was then extracted into an organic solvent like diethyl ether.
-
Formation of the Hydrochloride Salt: The ethereal solution of (+)-Deprenyl was dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). The hydrochloride salt was then precipitated by bubbling dry hydrogen chloride gas through the solution or by the addition of a solution of hydrogen chloride in a non-polar solvent. The resulting white crystalline solid of this compound was collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data
The following table summarizes the key quantitative data from the original synthesis. It is important to note that the yields and specific rotations would have been subject to the purification techniques and analytical instrumentation available in the 1960s.
| Parameter | Value |
| Racemic Deprenyl Synthesis | |
| Yield | Not explicitly stated in available abstracts. |
| Optical Resolution | |
| Melting Point of this compound | Not explicitly stated in available abstracts. |
| Specific Rotation of this compound | A positive value, but the exact figure is not available in the reviewed literature. |
Synthesis Workflow
The logical flow of the original synthesis of this compound can be visualized as follows:
Caption: Original synthesis workflow for this compound.
Concluding Remarks
The original synthesis of this compound was a landmark achievement in medicinal chemistry, enabling the detailed pharmacological investigation of the individual enantiomers of Deprenyl. This work laid the foundation for understanding the distinct biological activities of the dextrorotatory and levorotatory isomers, ultimately leading to the development of Selegiline as a clinically significant therapeutic agent. The methods described herein reflect the chemical practices of the early 1960s and stand as a testament to the ingenuity of the Hungarian research team that first brought this important molecule to light.
Physicochemical Properties of (+)-Deprenyl Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Deprenyl hydrochloride, also known as R-(-)-Selegiline hydrochloride. The information presented herein is intended to support research, development, and formulation activities involving this selective monoamine oxidase-B (MAO-B) inhibitor.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | [2] |
| Synonyms | R-(-)-Deprenyl hydrochloride, Selegiline (B1681611) hydrochloride, L-Deprenyl hydrochloride | [3][4] |
| Molecular Formula | C₁₃H₁₈ClN | [2] |
| Molecular Weight | 223.74 g/mol | [2] |
| CAS Number | 14611-52-0 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa | 7.5 | [5] |
Table 2: Solubility and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 141-145 °C | [6] |
| Solubility in Water | Freely soluble, >10 mg/mL | [7][8] |
| Solubility in Organic Solvents | Freely soluble in chloroform (B151607) and methanol. Soluble in Dimethyl Sulfoxide (DMSO) (~30 mg/mL) and Ethanol (~30 mg/mL). | [7][9][10] |
| Solubility in Buffers | Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [10] |
Spectroscopic Data
While specific experimental spectra for this compound were not available in the conducted search, typical spectral characteristics can be inferred from its chemical structure, which includes a phenyl ring, an alkyne group, and aliphatic chains.
-
UV-Vis Spectroscopy: The presence of the aromatic phenyl ring is expected to result in absorption bands in the ultraviolet region, typically around 258-265 nm.[1][11]
-
FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the C≡C stretch of the alkyne group, C-H stretches of the aromatic and aliphatic moieties, and C-N stretching vibrations.[12]
-
¹H-NMR Spectroscopy: The proton NMR spectrum would provide signals corresponding to the protons on the aromatic ring, the methyl groups, the methylene (B1212753) groups, and the methine proton, with chemical shifts and splitting patterns characteristic of their respective chemical environments.[13]
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter (for buffer solutions)
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add a known excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, PBS buffer).
-
Seal the vial and place it in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (compatible with the solvent) may be necessary.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like selegiline, the pKa of its conjugate acid can be determined by titrating a solution of the hydrochloride salt with a strong base. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from that, the half-equivalence point.
Mechanism of Action and Signaling Pathways
This compound is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain.[15] By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions such as Parkinson's disease where dopaminergic neurons are degenerating.[16][17]
Beyond its primary mechanism of MAO-B inhibition, (+)-Deprenyl has been shown to possess neuroprotective properties. These effects are thought to be mediated through anti-apoptotic (anti-programmed cell death) mechanisms, including the induction of anti-apoptotic proteins like Bcl-2 and neurotrophic factors.[3][9]
Diagrams of Key Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways influenced by this compound.
Caption: Dopamine Metabolism and the inhibitory action of (+)-Deprenyl HCl on MAO-B.
Caption: Neuroprotective mechanism of (+)-Deprenyl HCl via anti-apoptotic pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selegiline hydrochloride [sitem.herts.ac.uk]
- 5. zenodo.org [zenodo.org]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [NMR spectroscopy of selegiline and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 16. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of (+)-Deprenyl Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Deprenyl hydrochloride, also known as selegiline (B1681611) hydrochloride, is a well-established therapeutic agent primarily utilized in the management of Parkinson's disease and major depressive disorder. Its mechanism of action, while centered on the selective and irreversible inhibition of monoamine oxidase B (MAO-B), extends to a complex interplay of neurochemical and cellular processes that contribute to its therapeutic efficacy. This in-depth technical guide elucidates the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism: Selective and Irreversible MAO-B Inhibition
The principal mechanism of action of this compound is its function as a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3] MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine (B1211576) in the brain.[4] By irreversibly binding to MAO-B, selegiline prevents the breakdown of dopamine, thereby increasing its synaptic availability and enhancing dopaminergic neurotransmission.[4][5] This action helps to alleviate the motor symptoms of Parkinson's disease, which are caused by a deficiency of dopamine in the striatum.[4]
At standard therapeutic doses (≤10 mg/day), selegiline exhibits high selectivity for MAO-B over MAO-A.[6] This selectivity is clinically significant as it minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[6] At higher doses (≥20 mg/day), selegiline's selectivity is lost, and it also inhibits MAO-A, leading to increased levels of serotonin (B10506) and norepinephrine (B1679862) in addition to dopamine.[1]
Quantitative Data on MAO Inhibition
The inhibitory potency and selectivity of selegiline and its active metabolite, desmethylselegiline, have been quantified in various studies.
| Compound | Target | IC50 Value | Organism/System |
| Selegiline | MAO-B | 11.25 nM | Rat Brain[7] |
| MAO-B | 51 nM | Recombinant Human[8] | |
| MAO-A | 23 µM | Recombinant Human[8] | |
| Desmethylselegiline | MAO-B | 625.00 nM | Rat Brain[7] |
Table 1: In Vitro Inhibitory Potency (IC50) of Selegiline and Desmethylselegiline.
| Dose (Oral) | % Inhibition of Platelet MAO-B | Study Population |
| 0.5 mg (single dose) | 79.6 ± 15.1% (intravenous) | Healthy Volunteers[9] |
| 5 mg (single dose) | 84.9 ± 11.9% | Healthy Volunteers[9] |
| 10 mg (single dose) | 86% (within 2-4 hours) | Not Specified[6] |
| 10 mg (single dose) | 95.6 ± 4.5% | Healthy Volunteers[9] |
| 5 mg/day (1 month) | 96.0 - 99.5% | Parkinson's Disease Patients[10] |
| 10 mg/day (1 month) | 96.0 - 99.5% | Parkinson's Disease Patients[10] |
Table 2: In Vivo Inhibition of Platelet MAO-B by Selegiline.
Neuroprotective Mechanisms
Beyond its symptomatic effects through MAO-B inhibition, selegiline exhibits significant neuroprotective properties that are of great interest in the context of neurodegenerative diseases. These effects are mediated through multiple pathways and are not solely dependent on MAO-B inhibition.[9][11]
Anti-Apoptotic Effects
Selegiline has been shown to protect neurons from apoptosis (programmed cell death).[12] One of the key mechanisms is the upregulation of anti-apoptotic proteins from the Bcl-2 family.[13][14] It can also prevent the fall in mitochondrial membrane potential, a critical step in the apoptotic cascade.[9][11]
Antioxidant Properties
The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[13] By inhibiting MAO-B, selegiline reduces the production of these harmful byproducts.[9] Furthermore, selegiline has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cellular defense against oxidative stress.[9][15]
Induction of Neurotrophic Factors
Selegiline and its metabolite, desmethylselegiline, have been demonstrated to increase the synthesis and release of several neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[16][17] These proteins play crucial roles in neuronal survival, growth, and differentiation.
| Neurotrophic Factor | Fold Increase (mRNA/Protein) | Experimental System | Selegiline Concentration |
| BDNF | 1.55 ± 0.22 (Protein) | Mouse Anterior Cingulate Cortex (in vivo) | Not specified |
| 1.7-fold (Content) | Cultured Mouse Astrocytes | 2 mM (24h) | |
| 3.4-fold (mRNA) | Cultured Mouse Astrocytes | 2 mM (6h) | |
| GDNF | 4.2-fold (Content) | Cultured Mouse Astrocytes | 2 mM (24h) |
| 2.7-fold (mRNA) | Cultured Mouse Astrocytes | 2 mM (2h) |
Table 3: Effect of Selegiline on Neurotrophic Factor Levels.
Role of Metabolites
Upon oral administration, selegiline undergoes extensive first-pass metabolism, yielding three major metabolites: L-methamphetamine, L-amphetamine, and N-desmethylselegiline.[1][6]
-
N-Desmethylselegiline: This metabolite is also an irreversible inhibitor of MAO-B, although less potent than the parent compound.[7][18] It likely contributes to the overall therapeutic effect.
-
L-methamphetamine and L-amphetamine: These metabolites are central nervous system stimulants, but their contribution to the therapeutic effects of selegiline at standard doses is considered minimal.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanism of MAO-B inhibition by this compound.
Caption: Neuroprotective signaling pathways of this compound.
Experimental Workflows
Caption: Experimental workflow for in vitro MAO-B inhibition assay.
Experimental Protocols
Fluorometric MAO-B Inhibition Assay (Kynuramine Substrate)
This protocol is adapted from previously described methods for determining the in vitro inhibitory potential of compounds against MAO-B.[13][19][20]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound (selegiline) as a reference inhibitor
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare serial dilutions of selegiline in the assay buffer.
-
Dilute the MAO-B enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the selegiline dilutions.
-
Control wells (100% activity): Add assay buffer.
-
Blank wells (no enzyme): Add assay buffer.
-
Add the diluted MAO-B enzyme solution to the test and control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each selegiline concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Striatal Dopamine Levels by HPLC-ECD
This protocol provides a general framework for the quantification of dopamine in rodent striatal tissue.[1][4][21]
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., perchloric acid with an internal standard)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium octyl sulfate)
-
Dopamine standards
Procedure:
-
Sample Preparation:
-
Dissect and weigh the striatal tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Filter the supernatant.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Separate the analytes using the specified mobile phase and flow rate.
-
Detect dopamine using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of dopamine standards.
-
Determine the concentration of dopamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the dopamine concentration to the weight of the tissue.
-
Western Blot for Bcl-2 Expression
This is a generalized protocol for assessing the expression of the anti-apoptotic protein Bcl-2 in cell lysates.[22][23]
Materials:
-
Cell culture of interest (e.g., neuronal cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bcl-2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with selegiline or vehicle control.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative expression of Bcl-2, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The mechanism of action of this compound is multifaceted, extending beyond its well-characterized role as a selective, irreversible MAO-B inhibitor. Its ability to modulate multiple cellular pathways, including those involved in apoptosis, oxidative stress, and neurotrophic factor signaling, underscores its potential as a neuroprotective agent. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and detailed experimental methodologies, is paramount for the continued development and optimization of therapeutic strategies for neurodegenerative disorders. This guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of neuroscience.
References
- 1. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Striatal dopamine measurement through HPLC [protocols.io]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of platelet monoamine oxidase type B by selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-ranging study of selegiline in patients with Parkinson's disease: effect of platelet monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 20. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Stereospecific Properties of Deprenyl Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecific properties of deprenyl (B1670267) enantiomers, focusing on the distinct pharmacological and metabolic profiles of R-(-)-deprenyl (Selegiline) and S-(+)-deprenyl. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and drug development efforts in neuropharmacology.
Core Stereospecific Differences
Deprenyl, a propargylamine (B41283) derivative, possesses a chiral center, resulting in two enantiomers: R-(-)-deprenyl and S-(+)-deprenyl. These stereoisomers exhibit significant differences in their biological activities, primarily concerning their interaction with monoamine oxidase (MAO) enzymes, their metabolic fate, and their neuroprotective effects.
R-(-)-deprenyl (Selegiline) is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[1][2] This selectivity is crucial for its therapeutic use in Parkinson's disease, as it preferentially spares dopamine (B1211576) from degradation in the brain.[2] Beyond MAO-B inhibition, R-(-)-deprenyl has demonstrated significant neuroprotective and anti-apoptotic properties, which are not always directly linked to its enzyme-inhibiting activity.[1][3][4]
S-(+)-deprenyl , in contrast, is a significantly weaker inhibitor of MAO-B.[5] Its pharmacological profile is more closely associated with the effects of its amphetamine-like metabolites. The stereoselective metabolism of the two enantiomers leads to the formation of different metabolites with distinct potencies and actions.[2]
Quantitative Data on Stereospecific Properties
The following tables summarize the key quantitative differences between the deprenyl enantiomers based on available data.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Enantiomer | Target | IC50 Value | Species/System | Reference |
| R-(-)-deprenyl (Selegiline) | MAO-B | 0.037 µM | In vitro | [6] |
| S-(+)-deprenyl | MAO-B | Less potent than R-(-)-deprenyl | In vivo | [5] |
| R-(-)-deprenyl (Selegiline) | MAO-A | Higher concentrations required for inhibition | Human Brain |
Note: Specific IC50 values for S-(+)-deprenyl are not consistently reported in the literature, but it is widely established to be a much weaker MAO-B inhibitor than the R-(-)-enantiomer.
Table 2: Stereoselective Metabolism
The metabolism of deprenyl enantiomers is stereospecific, yielding different major metabolites.
| Parent Compound | Major Metabolite | Species | Analytical Method | Reference |
| R-(-)-deprenyl | (-)-Methamphetamine | Rat | Chiral Capillary Electrophoresis | |
| S-(+)-deprenyl | (+)-Amphetamine | Rat | Chiral Capillary Electrophoresis |
Table 3: Neuroprotective and Other Pharmacological Activities
| Enantiomer | Effect | Observation | Species/System | Reference |
| R-(-)-deprenyl | Anti-apoptotic | Potently inhibits apoptosis induced by MPTP or serum withdrawal | Tissue Culture (PC12, M1, M2058) | [3] |
| S-(+)-deprenyl | Anti-apoptotic | Lacks anti-apoptotic property | Tissue Culture (PC12, M1, M2058) | [3] |
| R-(-)-deprenyl | Dopamine Uptake Inhibition | Weak inhibitor | Rat Striatal Slices | [7] |
| S-(+)-deprenyl | Dopamine Uptake Inhibition | Potent inhibitor | Rat Striatal Slices | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of deprenyl enantiomers.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of deprenyl enantiomers on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for both MAO-A and MAO-B)
-
Deprenyl enantiomers (test compounds)
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve deprenyl enantiomers and positive controls in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound or control to each well of the 96-well plate. b. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Detection: The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline. After a set incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.[5]
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Chiral Capillary Electrophoresis for Metabolite Analysis
Objective: To separate and quantify the enantiomers of deprenyl and its metabolites in biological samples.
Materials:
-
Capillary electrophoresis system with a UV or diode-array detector
-
Fused-silica capillary
-
Background electrolyte (BGE) containing a chiral selector (e.g., cyclodextrins like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) or carboxymethyl-β-cyclodextrin (CMBCD))
-
Standards of deprenyl enantiomers and their expected metabolites
-
Biological samples (e.g., urine, plasma) pre-treated for extraction
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Capillary Conditioning: Condition the new capillary by flushing with sodium hydroxide, water, and BGE.
-
Electrophoresis: a. Fill the capillary with the BGE containing the chiral selector. b. Inject the sample into the capillary using either hydrodynamic or electrokinetic injection. c. Apply a high voltage across the capillary to initiate the separation. d. Detection is typically performed using UV absorbance at a specific wavelength.
-
Data Analysis: Identify the peaks corresponding to the different enantiomers based on their migration times compared to the standards. Quantify the concentration of each enantiomer by integrating the peak area. The use of a dual cyclodextrin (B1172386) system may be necessary for the simultaneous separation of all compounds.
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Objective: To assess the protective effect of deprenyl enantiomers against apoptosis in a neuronal cell line.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Apoptosis-inducing agent (e.g., MPP+, serum withdrawal, or a peroxynitrite generator like SIN-1)
-
Deprenyl enantiomers
-
Reagents for assessing cell viability (e.g., MTT assay) or apoptosis (e.g., TUNEL assay, caspase-3 activity assay)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.
-
Treatment: Pre-treat the cells with different concentrations of the deprenyl enantiomers for a specified period.
-
Induction of Apoptosis: Expose the cells to the apoptosis-inducing agent in the presence or absence of the deprenyl enantiomers.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure the metabolic activity of the cells, which is an indicator of cell viability.
-
Apoptosis (TUNEL Assay): Detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Signaling Pathways and Experimental Workflows
MAO-B Inhibition and Dopamine Metabolism
The primary mechanism of action of R-(-)-deprenyl is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain.
Caption: R-(-)-Deprenyl inhibits MAO-B, increasing dopamine levels.
Anti-Apoptotic Signaling Pathway of R-(-)-Deprenyl
R-(-)-deprenyl exerts neuroprotective effects through MAO-B independent mechanisms, including the modulation of anti-apoptotic signaling pathways.
Caption: R-(-)-deprenyl's proposed anti-apoptotic signaling pathway.
Experimental Workflow for Western Blot Analysis of PI3K/Akt Pathway
This workflow outlines the steps to investigate the effect of R-(-)-deprenyl on the PI3K/Akt signaling pathway.
Caption: Workflow for Western blot analysis of PI3K/Akt pathway.
Conclusion
The enantiomers of deprenyl exhibit pronounced stereospecificity in their pharmacological and metabolic profiles. R-(-)-deprenyl (Selegiline) is a potent and selective MAO-B inhibitor with significant, MAO-B independent neuroprotective properties. In contrast, S-(+)-deprenyl is a weaker MAO-B inhibitor, and its effects are more closely tied to its amphetamine-like metabolites. Understanding these stereospecific differences is critical for the rational design and development of novel neuroprotective and therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working in this area, summarizing key data and methodologies to facilitate further investigation.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. evotec.com [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
A Technical Deep Dive into the MAO-B Inhibition Selectivity of (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Deprenyl hydrochloride, also known as selegiline (B1681611), is a highly selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the catabolism of key neurotransmitters. This technical guide provides a comprehensive analysis of the core principles underlying the MAO-B selectivity of (+)-Deprenyl. It delves into the quantitative aspects of its inhibitory action, details the experimental protocols for assessing its activity, and elucidates the downstream signaling pathways impacted by its mechanism of action. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in drug development and neuroscience.
Introduction: The Significance of MAO-B Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine.[1] Two primary isoforms exist, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[1] MAO-B is predominantly involved in the degradation of dopamine and is a key target in the management of neurodegenerative conditions such as Parkinson's disease, where dopamine deficiency is a central pathological feature.[2][3] Selective inhibition of MAO-B can elevate synaptic dopamine levels, offering symptomatic relief and potentially neuroprotective effects.[2][4]
(+)-Deprenyl (selegiline) stands as a benchmark selective MAO-B inhibitor.[3] Its high affinity and irreversible mechanism of action have made it a valuable therapeutic agent and a critical tool in neuropharmacological research.[3] Understanding the nuances of its selectivity is paramount for the development of next-generation MAO-B inhibitors with improved therapeutic profiles.
Mechanism of Selective MAO-B Inhibition
(+)-Deprenyl is classified as a "suicide" or mechanism-based inhibitor. Its inhibitory action is a multi-step process:
-
Reversible Binding: Initially, (+)-Deprenyl reversibly binds to the active site of the MAO-B enzyme.
-
Enzymatic Conversion: The enzyme then catalyzes the oxidation of the propargylamine (B41283) moiety of (+)-Deprenyl.
-
Covalent Adduct Formation: This enzymatic conversion generates a highly reactive intermediate that forms an irreversible covalent bond with the N-5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B. This covalent modification permanently inactivates the enzyme.
The selectivity of (+)-Deprenyl for MAO-B over MAO-A is attributed to structural differences in the active sites of the two isoenzymes. The active site of MAO-B is characterized by a more hydrophobic and spacious cavity compared to MAO-A, which better accommodates the structure of (+)-Deprenyl, leading to a higher binding affinity and more efficient inactivation.
Quantitative Analysis of MAO-B Inhibition
The selectivity of (+)-Deprenyl is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for MAO-B and MAO-A. A significantly lower value for MAO-B indicates higher potency and selectivity.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| (+)-Deprenyl (Selegiline) | MAO-B | 0.0068 | 0.035 | ~1029 |
| MAO-A | 7.0 | - | ||
| (-)-Deprenyl | MAO-B | - | - | - |
| MAO-A | - | - | ||
| Desmethylselegiline | MAO-B | - | - | - |
| MAO-A | - | - | ||
| Clorgyline (Control) | MAO-A | 0.017 | - | - |
| MAO-B | - | - |
Note: Data compiled from multiple sources.[5][6] Exact values may vary depending on experimental conditions. The enantiomer and metabolite data is less consistently reported in the literature.
Experimental Protocols for Determining MAO-B Inhibition Selectivity
The determination of the inhibitory potency and selectivity of compounds like (+)-Deprenyl is typically performed using in vitro enzyme activity assays. A common and robust method is the fluorometric assay utilizing kynuramine (B1673886) as a substrate.
Principle of the Fluorometric Kynuramine Assay
MAO enzymes catalyze the oxidative deamination of kynuramine to 4-hydroxyquinoline, a fluorescent product.[7][8] The rate of fluorescence increase is directly proportional to the enzyme activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the IC50 value can be determined.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
This compound (test inhibitor)
-
Clorgyline and a known selective MAO-B inhibitor (control inhibitors)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve a range of desired concentrations. Prepare similar dilutions for control inhibitors.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in pre-warmed assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume of the diluted test inhibitor or control inhibitor to the respective wells. Include a vehicle control (DMSO) for uninhibited enzyme activity and a blank control (no enzyme).
-
Add the diluted MAO-A or MAO-B enzyme solution to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at ~320 nm and emission at ~380 nm for 4-hydroxyquinoline) over time (kinetic read) or after a fixed incubation period (endpoint read) at 37°C.[9]
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Visualizing Key Processes
Mechanism of Irreversible MAO-B Inhibition
Caption: Irreversible inhibition of MAO-B by (+)-Deprenyl.
Experimental Workflow for Determining MAO-B Selectivity
Caption: Workflow for determining MAO-B inhibitor selectivity.
Downstream Signaling Pathways Affected by MAO-B Inhibition
The selective inhibition of MAO-B by (+)-Deprenyl leads to a cascade of downstream effects, primarily centered around the modulation of dopamine levels and the activation of neuroprotective pathways.
Dopaminergic Neurotransmission
By preventing the degradation of dopamine, (+)-Deprenyl increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced dopaminergic signaling, which is the primary mechanism for its symptomatic relief in Parkinson's disease.
Neuroprotective Pathways
Beyond its effects on dopamine levels, (+)-Deprenyl has been shown to induce the expression of several neuroprotective genes. This is thought to contribute to its potential disease-modifying effects.[2][10]
-
Anti-apoptotic Proteins: (+)-Deprenyl can upregulate the expression of anti-apoptotic proteins like Bcl-2, which helps to prevent programmed cell death in neurons.[2][11][12]
-
Neurotrophic Factors: Treatment with (+)-Deprenyl has been associated with increased levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[10][11][12] These factors promote neuronal survival, growth, and differentiation.
Interestingly, some studies suggest that MAO-B may act as a repressor of these pro-survival genes, and its inhibition, therefore, leads to their increased expression.[2][11] There is also evidence that MAO-A may play a role in mediating the induction of some of these neuroprotective genes by MAO inhibitors.[11][12]
Signaling Pathway Visualization
Caption: Neuroprotective signaling pathways influenced by MAO-B inhibition.
Conclusion
This compound's high selectivity for MAO-B is a cornerstone of its therapeutic efficacy and its utility as a research tool. This selectivity is rooted in the specific molecular interactions within the enzyme's active site and can be precisely quantified through in vitro assays. The downstream consequences of this selective inhibition extend beyond simple dopamine preservation to the activation of crucial neuroprotective signaling cascades. A thorough understanding of these multifaceted aspects of (+)-Deprenyl's pharmacology is essential for the continued development of novel and improved therapies for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Early Studies on the Pharmacology of (+)-Deprenyl Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as l-deprenyl and later selegiline, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). Its discovery and early pharmacological investigation, primarily led by Joseph Knoll and his colleagues in Hungary during the 1960s and 1970s, marked a significant advancement in neuropharmacology. Initially synthesized as a "psychic energizer," its unique pharmacological profile, particularly its ability to selectively inhibit MAO-B without inducing the infamous "cheese effect" associated with non-selective MAO inhibitors, paved the way for its therapeutic use in Parkinson's disease and depression.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on the foundational early studies that elucidated its mechanism of action, enzyme inhibition kinetics, and metabolic fate.
Core Pharmacology
Mechanism of Action: Selective and Irreversible MAO-B Inhibition
The primary mechanism of action of this compound is the selective and irreversible inhibition of MAO-B.[1][3] Monoamine oxidase is a mitochondrial enzyme existing in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters. MAO-B preferentially metabolizes phenylethylamine and, importantly, dopamine (B1211576).
The inhibitory action of deprenyl (B1670267) is classified as "suicide inhibition." The molecule itself acts as a substrate for MAO-B. The enzyme-catalyzed oxidation of the propargylamine (B41283) moiety in deprenyl generates a reactive intermediate. This intermediate then forms a covalent adduct with the N-5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[4] The recovery of MAO-B activity, therefore, requires the synthesis of new enzyme molecules.[5]
The selectivity for MAO-B over MAO-A is a key feature of deprenyl at therapeutic doses.[1] This selectivity is attributed to differences in the recognition sites near the active center of the two enzyme isoforms.[4] Early studies by Knoll and Magyar were pivotal in demonstrating that low concentrations of deprenyl could inhibit the metabolism of MAO-B substrates like benzylamine, while leaving the deamination of MAO-A substrates such as serotonin (B10506) largely unaffected.[1]
Effects on Neurotransmitter Uptake
In addition to MAO-B inhibition, early studies revealed that this compound can also inhibit the uptake of monoamines, including dopamine.[5] This action is thought to contribute to its overall effect of enhancing dopaminergic neurotransmission. However, its potency as a dopamine uptake inhibitor is considered weaker than its MAO-B inhibitory action.
Quantitative Data from Early Pharmacological Studies
The following tables summarize quantitative data from early and foundational studies on this compound. It is important to note that accessing precise quantitative values from the initial publications of the mid-1960s is challenging through publicly available literature. The data presented here is from the earliest available reliable sources to provide a quantitative perspective on the compound's pharmacology.
| Parameter | Species/Tissue | Substrate | Value | Reference |
| Selective MAO-B Inhibition | Rat Brain | Benzylamine | Preferential Inhibition | Knoll, J. & Magyar, K. (1972)[1] |
| Rat Brain | Serotonin | Unaffected at low concentrations | Knoll, J. & Magyar, K. (1972)[1] |
Table 1: Early Data on MAO-B Selectivity of this compound.
| Compound | Tissue | Parameter | Value (µmol/L) | Reference |
| (+)-Deprenyl (dextrorotatory) | Rat Striatum | IC50 | 24.0 | Harsing et al. (1979) |
| (-)-Deprenyl (levorotatory) | Rat Striatum | IC50 | 98.6 | Harsing et al. (1979) |
Table 2: In Vitro Inhibition of Dopamine Uptake by Deprenyl Isomers.
Metabolism
Early research also established the primary metabolic pathway of this compound. It is metabolized in the body to yield active metabolites, namely l-amphetamine and l-methamphetamine. This metabolic conversion is thought to contribute to some of the compound's psychostimulant effects, which were noted in its initial development as a "psychic energizer."[2]
Experimental Protocols
The following are representative protocols for key experiments used in the early pharmacological evaluation of this compound, based on common methodologies of the era.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Radiochemical Method)
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting MAO-A and MAO-B activity.
1. Enzyme Preparation (Rat Brain Mitochondria):
- Adult Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose (B13894) solution.
- The brain tissue is homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle.
- The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO. The final mitochondrial pellet is resuspended in a known volume of phosphate (B84403) buffer.
2. Assay Procedure:
- The reaction mixture contains:
- Phosphate buffer (e.g., 0.1 M, pH 7.4).
- Mitochondrial enzyme preparation.
- Varying concentrations of this compound or vehicle control.
- The mixture is pre-incubated for a set time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
- The enzymatic reaction is initiated by adding a radiolabeled substrate:
- For MAO-A activity: [14C]-Serotonin.
- For MAO-B activity: [14C]-Phenylethylamine or [14C]-Benzylamine.
- The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C and is then terminated by adding acid (e.g., 2M HCl).
- The deaminated, radiolabeled metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The radioactivity in the organic phase is quantified using liquid scintillation counting.
3. Data Analysis:
- The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
- IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Dopamine Uptake Assay (Synaptosomal Preparation)
Objective: To measure the inhibitory effect of this compound on the uptake of dopamine into rat striatal synaptosomes.
1. Synaptosome Preparation:
- The striata from adult Wistar rats are dissected and homogenized in ice-cold buffered sucrose solution.
- The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction. This pellet is resuspended in a suitable buffer.
2. Uptake Assay:
- The synaptosomal suspension is pre-incubated at 37°C with varying concentrations of this compound or vehicle.
- [3H]-Dopamine is added to initiate the uptake process. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.
- After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-Dopamine.
- The radioactivity retained on the filters, representing the dopamine taken up by the synaptosomes, is measured by liquid scintillation counting.
3. Data Analysis:
- Specific uptake is calculated by subtracting the non-specific uptake (at 0-4°C) from the total uptake (at 37°C).
- The percentage of inhibition of specific dopamine uptake is calculated for each concentration of this compound.
- IC50 values are determined from the resulting concentration-response curve.
Visualizations: Pathways and Workflows
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Phenylisopropylmethylpropinylamine (E-250), a new spectrum psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some puzzling pharmacological effects of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Deprenyl hydrochloride molecular structure and formula
An In-depth Technical Guide to (+)-Deprenyl Hydrochloride: Molecular Structure, Properties, and Analysis
Introduction
This compound, also known as D-deprenyl hydrochloride, is the dextrorotatory enantiomer of deprenyl.[1] It is a substituted phenethylamine (B48288) and amphetamine derivative.[2] While its levorotatory counterpart, (R)-(-)-Deprenyl (Selegiline), is a well-established selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease and depression, the dextrorotatory isomer has been found to be more toxic and a more potent psychostimulant in preclinical studies.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Formula
The chemical structure of this compound is characterized by a phenylpropan-2-amine backbone with a methyl group and a prop-2-ynyl group attached to the nitrogen atom. The hydrochloride salt form is common for pharmaceutical use.[2]
Molecular Formula: C₁₃H₁₈ClN[3][4][5]
IUPAC Name: (2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride[3]
Synonyms: (+)-Deprenil hydrochloride, (+)-Deprenyl HCl, S-Deprenyl hydrochloride[3]
Stereoisomerism: Deprenyl exists as two enantiomers due to a chiral center. The (S)-(+)-enantiomer is the subject of this guide. Its counterpart is the (R)-(-)-enantiomer, also known as L-deprenyl or Selegiline (B1681611), which is the pharmacologically active form used in clinical practice.[1][6]
Physicochemical and Pharmacological Properties
This compound is a white to near-white crystalline powder at room temperature.[2] It is freely soluble in water, chloroform, and methanol.[2] A summary of its key physicochemical and pharmacological properties is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 223.74 g/mol | [3][4][7][8][9] |
| Melting Point | 141-142°C | [10] |
| Water Solubility | Freely soluble (>10 mg/mL) | [2][10] |
| log P (for Selegiline) | 2.7 (experimental) | [2] |
| Appearance | White to off-white solid | [2][9] |
Pharmacological Properties (Data primarily for Selegiline)
| Parameter | Value | Reference |
| MAO-B IC₅₀ | 6.8 nM, 51 nM | [9] |
| MAO-A IC₅₀ | 23 µM | [9] |
| MAO-B Kᵢ | 0.091 µM | [11] |
| MAO-A Kᵢ | 9.06 µM | [11] |
| Selectivity for MAO-B over MAO-A | ~450-fold | [9] |
Mechanism of Action
The primary mechanism of action of the more studied (R)-(-)-deprenyl (Selegiline) is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[2][9] MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain.[7] By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease.[8] At higher doses, its selectivity is lost, and it also inhibits monoamine oxidase A (MAO-A), leading to increased levels of serotonin (B10506) and norepinephrine.[2]
Deprenyl also exhibits neuroprotective properties that may be independent of its MAO-B inhibition.[11][12] These effects are associated with the maintenance of mitochondrial integrity and anti-apoptotic activities.[12]
References
- 1. Deprenyl - Wikipedia [en.wikipedia.org]
- 2. Selegiline - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H18ClN | CID 199604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selegiline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Deprenyl hydrochloride | C13H18ClN | CID 92913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selegiline hydrochloride [sitem.herts.ac.uk]
- 7. Selegiline hydrochloride [midas-pharma.com]
- 8. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selegiline hydrochloride | 14611-52-0 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of (+)-Deprenyl Hydrochloride
For Immediate Release
This technical guide provides an in-depth analysis of the aqueous solubility of (+)-Deprenyl hydrochloride, a critical parameter for its formulation, delivery, and bioavailability. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key concepts through diagrams to support further research and development.
Executive Summary
This compound, also known as selegiline (B1681611) hydrochloride, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease and major depressive disorder. Its efficacy is intrinsically linked to its physicochemical properties, with aqueous solubility being a paramount factor influencing its absorption and therapeutic action. This guide consolidates solubility data from various sources, outlines standardized experimental protocols for its determination, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Solubility Data
The aqueous solubility of this compound has been reported across different aqueous media. The compound is generally described as being freely soluble in water. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent/Medium | pH | Temperature (°C) | Solubility |
| Water | Not Specified | Not Specified | >10 mg/mL[1][2] |
| Water | Not Specified | Not Specified | Freely Soluble[3][4][5][6][7] |
| Water | Not Specified | Not Specified | Soluble to 100 mM[8][9] |
| Water | Not Specified | Not Specified | ≥ 33.33 mg/mL[10] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | Approximately 10 mg/mL[11] |
| Aqueous Media | 7.4 | Not Specified | 18.4 µg/mL |
Table 2: Molar Concentration Equivalents
Based on a molecular weight of 223.74 g/mol for this compound.
| Solubility (mg/mL) | Molar Concentration (mM) |
| 10 | ~44.7 |
| 33.33 | ~148.97[10] |
| 0.0184 | ~0.082 |
Factors Influencing Aqueous Solubility and Stability
The solubility and stability of this compound in aqueous solutions are influenced by several factors:
-
pH: The compound is more stable in acidic conditions (pH 3.5-5.0). At a neutral pH of 7.0, degradation can occur, particularly at 37°C.[3]
-
Temperature: Elevated temperatures can accelerate degradation in neutral aqueous solutions.[3]
-
Light: Exposure to light, especially in the presence of components like riboflavin (B1680620) in cell culture media, can lead to photodegradation.[3]
-
Storage: Aqueous solutions are not recommended for storage for more than one day.[11] For longer-term storage, stock solutions are typically prepared in organic solvents like DMSO and stored at low temperatures (-20°C for short-term, -80°C for long-term).[3]
Experimental Protocols for Aqueous Solubility Determination
The determination of aqueous solubility is a fundamental experiment in pharmaceutical sciences. The two primary methods are the kinetic and thermodynamic (equilibrium) solubility assays.
Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the true solubility at saturation.
4.1.1 Materials
-
This compound powder
-
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Analytical balance
-
Volumetric flasks and pipettes
4.1.2 Procedure
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.
4.2.1 Materials
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of desired pH
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer)
-
Centrifuge with plate rotor
4.2.2 Procedure
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve the desired final concentration.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Quantification (UV-Vis after filtration): Alternatively, filter the contents of the wells to remove any precipitate. Measure the UV absorbance of the filtrate at a specific wavelength (e.g., 205 nm) and calculate the concentration based on a standard curve.
Visualizations
Mechanism of Action: MAO-B Inhibition
The primary mechanism of action of (+)-Deprenyl is the selective and irreversible inhibition of MAO-B, leading to an increase in dopamine (B1211576) levels in the brain.
Caption: Mechanism of this compound as an MAO-B inhibitor.
Experimental Workflow: Thermodynamic Solubility Assay
The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Conclusion
This technical guide provides a comprehensive overview of the aqueous solubility of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this critical physicochemical property and aiding in the formulation of effective and bioavailable drug products.
References
- 1. 4.4. Thermodynamic Solubility (Shake Flask Method) [bio-protocol.org]
- 2. who.int [who.int]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. drugfuture.com [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Foundational Research on Selegiline's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research into the neuroprotective effects of selegiline (B1681611). Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has been investigated beyond its symptomatic treatment for Parkinson's disease for its potential to slow the progression of neurodegenerative processes.[1] This document details the core mechanisms of action, summarizes key quantitative data from pivotal studies, provides detailed experimental protocols, and visualizes the complex biological pathways and experimental workflows involved.
Core Neuroprotective Mechanisms of Selegiline
Selegiline's neuroprotective actions are multifaceted, extending beyond its primary function of MAO-B inhibition.[2][3] The key mechanisms that have been elucidated through foundational research include:
-
MAO-B Inhibition and Reduction of Oxidative Stress: By irreversibly inhibiting MAO-B, selegiline reduces the metabolic breakdown of dopamine (B1211576). This enzymatic process normally generates hydrogen peroxide (H₂O₂), a precursor to highly reactive and damaging hydroxyl radicals.[1] Consequently, selegiline curtails the production of these reactive oxygen species (ROS), mitigating oxidative stress in dopaminergic neurons.[1][2]
-
Antioxidant Properties: Beyond reducing ROS production via MAO-B inhibition, selegiline has been shown to enhance the activity of endogenous antioxidant enzymes.[1][2] Studies have demonstrated that selegiline treatment can upregulate the activity of superoxide (B77818) dismutase (SOD) and catalase, key enzymes in the cellular defense against oxidative damage.[2][4][5] This augmentation of the cellular antioxidant systems contributes to its neuroprotective profile.[4]
-
Anti-Apoptotic Effects: A significant body of research has highlighted selegiline's ability to inhibit apoptosis, or programmed cell death.[1][6] This is achieved through the modulation of key proteins in the apoptotic cascade. Selegiline has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[7][8][9] This shift in the Bax/Bcl-2 ratio helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[6][10]
-
Induction of Neurotrophic Factors: Selegiline and its metabolite, desmethylselegiline, have been found to stimulate the synthesis and release of several neurotrophic factors.[11][12] These include nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[11][13] These molecules play crucial roles in neuronal survival, growth, and differentiation, and their induction by selegiline likely contributes significantly to its neuroprotective and potentially neuro-restorative effects.[11][12]
-
Stabilization of Mitochondrial Function: Selegiline has been shown to directly impact mitochondrial health by preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[14] By preserving mitochondrial integrity and function, selegiline helps to maintain cellular energy homeostasis and prevent the activation of cell death pathways.[2][15]
Data Presentation: Quantitative Effects of Selegiline
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of selegiline.
Table 1: Effects of Selegiline on Antioxidant Enzyme Activity
| Model System | Treatment | Enzyme | Result | Reference |
| 25-week-old rat striatum | Selegiline (2 mg/kg) | Catalase (CAT) | Significant increase in activity | [4] |
| 25-week-old rat striatum | Selegiline (2 mg/kg) | Mn-Superoxide Dismutase (SOD2) | Significant increase in activity | [4] |
| Rat mesencephalic slice cultures | Selegiline (10⁻¹⁰ M) | Mn-Superoxide Dismutase (SOD2) | Increased activity | [4] |
| Rat mesencephalic slice cultures | Selegiline (10⁻⁸ M) | Cu,Zn-Superoxide Dismutase (SOD1) | Increased activity | [4] |
| Rat mesencephalic slice cultures | Selegiline | Glutathione (GSH) | Significant increase in levels | [4] |
| Old male Fischer-344 rats | Selegiline (subcutaneous infusion) | Cu,Zn-SOD and Mn-SOD | 2-3 fold increase in striatum and substantia nigra | [16] |
| Old male Fischer-344 rats | Selegiline (subcutaneous infusion) | Catalase (CAT) | 50-60% increase in striatum and substantia nigra | [16] |
Table 2: Effects of Selegiline on Apoptosis Regulation
| Model System | Treatment | Outcome Measure | Result | Reference |
| Hippocampus-derived neural stem cells (H₂O₂ induced stress) | 20 µM Selegiline pretreatment | Cell Viability | Significantly increased (P<0.05) | [1][6] |
| Hippocampus-derived neural stem cells (H₂O₂ induced stress) | 20 µM Selegiline pretreatment | Apoptosis | Significant decrease (P<0.05) | [1][6] |
| Hippocampus-derived neural stem cells (H₂O₂ induced stress) | 20 µM Selegiline pretreatment | Bcl-2 mRNA expression | Increased (P<0.05) | [1][6] |
| 3-NP-induced neurotoxicity in rats | Selegiline (5 and 10 mg/kg) | Striatal and cortical Bcl-2 expression | Increased | [8] |
| 3-NP-induced neurotoxicity in rats | Selegiline (5 and 10 mg/kg) | Striatal and cortical Bax expression | Reduced | [8] |
| 3-NP-induced neurotoxicity in rats | Selegiline (5 and 10 mg/kg) | Striatal and cortical caspase-3 expression | Reduced | [8] |
Table 3: Effects of Selegiline on Neurotrophic Factor Expression
| Model System | Treatment | Outcome Measure | Result | Reference |
| Cultured mouse astrocytes | 2 mM Selegiline for 24h | NGF in culture medium | 26-fold increase | [11] |
| Cultured mouse astrocytes | 2 mM Selegiline for 24h | BDNF in culture medium | 1.7-fold increase | [11] |
| Cultured mouse astrocytes | 2 mM Selegiline for 24h | GDNF in culture medium | 4.2-fold increase | [11] |
| Cultured mouse astrocytes | Selegiline | NGF mRNA | 6.2-fold increase at 2h | [11] |
| Cultured mouse astrocytes | Selegiline | BDNF mRNA | 3.4-fold increase at 6h | [11] |
| Cultured mouse astrocytes | Selegiline | GDNF mRNA | 2.7-fold increase at 2h | [11] |
| MPTP-induced lesion mice | Selegiline (1.0 mg/kg/day for 14 days) | BDNF protein levels | 157.05% of MPTP-exposed animals | [1] |
| MPTP-induced lesion mice | Selegiline (1.0 mg/kg/day for 14 days) | GDNF protein levels | 143.53% of MPTP-exposed animals | [1] |
| Mouse brain (anterior cingulate cortex) | Selegiline (2 weeks) | BDNF protein levels | 1.55 +/- 0.22 fold increase (P < 0.05) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in foundational selegiline research.
1. MPTP Mouse Model of Parkinson's Disease
This in vivo model is instrumental in evaluating the neuroprotective effects of selegiline against dopamine neuron degeneration.[1][18]
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used due to their susceptibility to MPTP-induced neurotoxicity.[1][19]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections of MPTP (e.g., 17.5-20 mg/kg) at 2-hour intervals on a single day to induce significant and reproducible lesions of the nigrostriatal pathway.[1][19]
-
Selegiline Treatment: Selegiline is typically dissolved in saline and administered via i.p. injection or oral gavage.[1] Treatment can be initiated prior to MPTP administration (prophylactic) or after the neurotoxic insult (therapeutic) to assess its protective or restorative capabilities.[1]
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test for motor coordination and the open-field test for locomotor activity.[20]
-
Neurochemical Analysis: Following the experimental period, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are dissected.[1] High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Histological Analysis: Brain sections are processed for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum.
2. In Vitro Oxidative Stress Model in Neuronal Cells
This model is used to assess the direct protective effects of selegiline against oxidative damage.
-
Cell Culture: A dopaminergic neuronal cell line, such as SH-SY5Y or primary mesencephalic neurons, is cultured under standard conditions.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or MPP+ (the active metabolite of MPTP).[6]
-
Selegiline Treatment: Cells are pre-treated with various concentrations of selegiline for a specified period (e.g., 24-48 hours) before the addition of the neurotoxin.[6]
-
Cell Viability Assays: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures lactate (B86563) dehydrogenase release from damaged cells.
-
Apoptosis Assays: Apoptosis can be quantified using techniques such as TUNEL staining to detect DNA fragmentation or flow cytometry with Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.[6]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
3. Western Blot Analysis for Apoptotic Proteins
This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction: Following experimental treatment, cells or brain tissues are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.[1]
-
Detection and Quantification: The chemiluminescent signal is detected, and the intensity of the protein bands is quantified using densitometry software. The expression levels of Bcl-2 and Bax are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparisons between samples.[1]
Mandatory Visualizations
Caption: Key neuroprotective signaling pathways of Selegiline.
Caption: A typical experimental workflow for evaluating Selegiline's neuroprotective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline [ l-deprenyl ] , superoxide dismutase (SOD) and life-extension [selegiline.com]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline attenuates cardiac oxidative stress and apoptosis in heart failure: association with improvement of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of selegiline on neural stem cells differentiation: a possible role for neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selegiline ( l-deprenyl, Eldepryl ) and Superoxide Dismutase ( SOD ) [biopsychiatry.com]
- 17. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for (+)-Deprenyl Hydrochloride in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B). Beyond its well-established role in the treatment of Parkinson's disease, Deprenyl has garnered significant interest for its neuroprotective properties, which are, in part, independent of its MAO-B inhibitory activity. These neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype. This document provides detailed protocols for the use of this compound in SH-SY5Y cell culture to investigate its neuroprotective effects.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on SH-SY5Y cells. Note: This data is illustrative. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental conditions.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) |
| Control | - | 48 | 100 ± 5.2 |
| (+)-Deprenyl HCl | 0.1 | 48 | 98 ± 4.8 |
| (+)-Deprenyl HCl | 1 | 48 | 95 ± 6.1 |
| (+)-Deprenyl HCl | 10 | 48 | 92 ± 5.5 |
| (+)-Deprenyl HCl | 50 | 48 | 85 ± 7.3 |
| (+)-Deprenyl HCl | 100 | 48 | 70 ± 8.9 |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress
| Pre-treatment | Toxin (H₂O₂) | Cell Viability (% of Control) |
| No Pre-treatment | No Toxin | 100 ± 6.3 |
| No Pre-treatment | 200 µM H₂O₂ | 52 ± 4.9 |
| 1 µM (+)-Deprenyl HCl | 200 µM H₂O₂ | 65 ± 5.1 |
| 10 µM (+)-Deprenyl HCl | 200 µM H₂O₂ | 78 ± 6.8 |
| 20 µM (+)-Deprenyl HCl | 200 µM H₂O₂ | 85 ± 5.9[1] |
Table 3: Effect of this compound on Protein Expression (Western Blot)
| Treatment Group | Concentration (µM) | Bcl-2 Expression (Fold Change vs. Control) | Nuclear Nrf2 Expression (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| (+)-Deprenyl HCl | 1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| (+)-Deprenyl HCl | 10 | 2.8 ± 0.4 | 3.2 ± 0.5 |
| (+)-Deprenyl HCl | 20 | 3.5 ± 0.6 | 4.1 ± 0.7 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: To prepare the complete growth medium, supplement the EMEM/F12 base medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:4 to 1:8.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound (Selegiline hydrochloride) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight: 223.74 g/mol ), dissolve 2.24 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 3: Neuroprotection Assay using MTT
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., MPP+, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. The final DMSO concentration should be less than 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the medium containing this compound and add 100 µL of the H₂O₂ solution (e.g., 200 µM) to the wells. Include a control group with no H₂O₂. Incubate for 24 hours.[1]
-
MTT Assay: After the toxin incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no toxin).
Protocol 4: Western Blot Analysis of Bcl-2 and Nrf2
Materials:
-
SH-SY5Y cells
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Bcl-2 (e.g., 1:1000 dilution)
-
Rabbit anti-Nrf2 (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Treatment and Lysis: Seed SH-SY5Y cells in 6-well plates. Treat with desired concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL kit and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Mandatory Visualization
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed neuroprotective signaling pathway of this compound in SH-SY5Y cells.
References
Application Notes and Protocols for (+)-Deprenyl Hydrochloride in the MPTP Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to induce a mouse model that recapitulates many of the pathological hallmarks of Parkinson's disease (PD), including the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and subsequent depletion of striatal dopamine (B1211576). This model is a crucial tool for investigating the pathophysiology of PD and for the preclinical evaluation of potential neuroprotective and neurorestorative therapies.
(+)-Deprenyl hydrochloride, also known as Selegiline, is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B). Its mechanism of action in the context of Parkinson's disease is multifaceted, involving the prevention of dopamine breakdown in the brain, thereby increasing its availability.[1] Additionally, Deprenyl has demonstrated neuroprotective properties by inhibiting the metabolic activation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), a process catalyzed by MAO-B.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the MPTP mouse model of Parkinson's disease.
Mechanism of Action
MPTP-Induced Neurotoxicity
MPTP, a lipophilic compound, readily crosses the blood-brain barrier.[2] Within the brain, it is metabolized by MAO-B, primarily in astrocytes, to MPP+.[2] Dopaminergic neurons then selectively take up MPP+ through the dopamine transporter (DAT).[2] Inside these neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[3]
Neuroprotective Effects of this compound
This compound exerts its neuroprotective effects in the MPTP model primarily by inhibiting MAO-B.[1][2] This inhibition prevents the conversion of MPTP to the toxic MPP+, thereby protecting dopaminergic neurons from degeneration.[2] Beyond MAO-B inhibition, some studies suggest that Deprenyl may also possess anti-apoptotic and antioxidant properties that contribute to its neuroprotective capacity.[4][5]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of MPTP toxicity and (+)-Deprenyl's neuroprotective action.
Caption: General experimental workflow for evaluating (+)-Deprenyl in the MPTP mouse model.
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Male C57BL/6 mice are recommended due to their high susceptibility to MPTP, which is linked to higher expression levels of MAO-B.[6]
-
Age: 8-10 weeks old at the start of the experiment.[6]
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6] Standard laboratory chow and water should be available ad libitum.
-
Acclimatization: Allow at least one week for acclimatization to the facility before any experimental procedures.
MPTP and this compound Administration
a) Materials:
-
MPTP hydrochloride
-
This compound (Selegiline)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Appropriate personal protective equipment (PPE) for handling neurotoxins.
b) Preparation of Solutions:
-
MPTP: Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.[7]
-
This compound: Dissolve in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
c) Administration Protocol (Acute Model):
-
Pre-treatment: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg). Pre-treatment with Deprenyl has been shown to protect against MPTP toxicity.[8]
-
MPTP Administration: 30-60 minutes after Deprenyl administration, inject MPTP hydrochloride at a dose of 20 mg/kg (i.p.).[7]
-
Repeat the MPTP injection every 2 hours for a total of four injections in one day.[7]
-
Control groups should include: Saline only, MPTP + Saline, and Deprenyl + Saline.
-
House the animals in a well-ventilated area with appropriate safety precautions for handling neurotoxins.[7]
-
Behavioral testing and subsequent analyses are typically performed 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.[7]
Behavioral Assessment
A battery of behavioral tests should be performed to assess motor function.
a) Open Field Test:
-
Purpose: To assess general locomotor activity, exploratory behavior, and anxiety.
-
Apparatus: A square arena (e.g., 40x40 cm) with automated tracking.[7]
-
Procedure:
-
Habituate mice to the testing room for at least 30-60 minutes.[7]
-
Place the mouse in the center of the arena and record activity for a set duration (e.g., 15-30 minutes).
-
Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing). MPTP-lesioned mice typically show reduced rearing activity.
-
b) Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Apparatus: An accelerating rotating rod.
-
Procedure:
-
Train the mice on the rotarod for several days prior to testing.
-
On the test day, place the mouse on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. Each mouse should undergo multiple trials.
-
Neurochemical Analysis
a) Tissue Collection and Preparation:
-
Euthanize mice by an approved method (e.g., cervical dislocation or overdose of anesthetic).
-
Rapidly dissect the brain and isolate the striata on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
b) High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Procedure:
-
Homogenize the striatal tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant and inject it into an HPLC system with electrochemical detection.
-
Quantify DA, DOPAC, and HVA levels by comparing peak areas to those of known standards.
-
Histological Analysis
a) Tissue Processing:
-
Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Transfer the brain to a sucrose (B13894) solution for cryoprotection.
-
Section the brain (e.g., at 30-40 µm) through the substantia nigra and striatum using a cryostat or vibratome.
b) Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Purpose: To identify and quantify dopaminergic neurons.
-
Procedure:
-
Incubate the brain sections with a primary antibody against TH.
-
Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Mount the sections on slides, dehydrate, and coverslip.
-
c) Stereological Counting:
-
Purpose: To obtain an unbiased estimate of the number of TH-positive neurons in the SNc.
-
Procedure: Use a microscope equipped with a motorized stage and stereology software (e.g., optical fractionator method) to count the number of TH-positive cells in systematically sampled sections of the SNc.
Data Presentation
Neuroprotective Effects of (+)-Deprenyl on Neurochemical and Histological Markers
| Treatment Group | Striatal Dopamine (% of Control) | Striatal DOPAC (% of Control) | Striatal HVA (% of Control) | TH+ Neurons in SNc (% of Control) | Reference |
| MPTP | ~15-40% | Significantly Reduced | Significantly Reduced | ~50-70% | [4] |
| MPTP + (+)-Deprenyl (pre-treatment) | Protection against depletion | Protection against depletion | Protection against depletion | Increased TH immunoreactivity | [7][8] |
| MPTP + (+)-Deprenyl (post-treatment) | No restoration of depleted levels | - | - | Increased TH immunoreactivity (neuronal rescue) |
Note: The exact percentages can vary depending on the specific MPTP dosing regimen, the timing and dose of (+)-Deprenyl administration, and the time point of analysis.
Effects of (+)-Deprenyl on Behavioral Deficits in the MPTP Mouse Model
| Behavioral Test | MPTP Effect | (+)-Deprenyl (10 mg/kg) Effect | Reference |
| Open Field Test | |||
| - Rearing Activity | Reduced | Prevents loss of rearing | |
| Tail Suspension Test | |||
| - Immobility Time | Increased | Shortens immobility time (antidepressant-like effect) |
Note: The behavioral effects of (+)-Deprenyl can be multifaceted and may not always correlate directly with the restoration of locomotor activity. For instance, at certain doses, it can have an antidepressant-like effect without significantly altering overall motor activity.
Conclusion
The MPTP mouse model is a valuable tool for studying Parkinson's disease and evaluating potential therapeutic agents. This compound has demonstrated significant neuroprotective effects in this model, primarily through the inhibition of MAO-B. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of (+)-Deprenyl and other compounds in preventing or mitigating MPTP-induced neurodegeneration. Careful consideration of the experimental design, including the choice of animal model, dosing regimens, and outcome measures, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic L-deprenyl does not alter the restoration of striatal dopamine in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of dying neurons by (R)-deprenyl in the MPTP-mouse model of Parkinson's disease does not include restoration of neostriatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single low doses of MPTP decrease tyrosine hydroxylase expression in the absence of overt neuron loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
Application Note: Quantification of (+)-Deprenyl Hydrochloride in Rat Brain Tissue using High-Performance Liquid Chromatography (HPLC)
Introduction
(+)-Deprenyl hydrochloride, also known as selegiline (B1681611) hydrochloride, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[1] It is utilized in the management of Parkinson's disease to increase dopamine (B1211576) concentrations in the brain.[1] Accurate quantification of selegiline in brain tissue is essential for pharmacokinetic, pharmacodynamic, and neurochemical studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of selegiline in rat brain samples.
Principle
The method involves the extraction of selegiline from homogenized rat brain tissue followed by separation and quantification using an RP-HPLC system. The tissue is homogenized and deproteinized using an acid.[2][3] Following centrifugation, the supernatant is directly injected into the HPLC system.[2] Separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.[2][4] Detection can be accomplished using either amperometric or UV detection.[2][4]
Experimental Protocols
I. Materials and Reagents
-
This compound (Selegiline hydrochloride) reference standard
-
Perchloric acid (0.3 M)[2]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Citric acid[2]
-
Trisodium (B8492382) phosphate[2]
-
Potassium dihydrogen phosphate[4]
-
Orthophosphoric acid[4]
-
Water (HPLC grade)
-
Rat brain tissue
II. Equipment
-
HPLC system with a pump, autosampler, and detector (UV or electrochemical)
-
Zorbax Rx-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent C18 column[2]
-
Tissue homogenizer (e.g., Ultra Turrax T25)[2]
-
Refrigerated centrifuge[2]
-
Analytical balance
-
pH meter
III. Preparation of Solutions
-
Mobile Phase (Amperometric Detection): Prepare an aqueous buffer by dissolving 10 g of citric acid, 10 g of trisodium phosphate (B84403), and 100 mg of OSA in 600 ml of HPLC-grade water, then completing the volume to 800 ml. The mobile phase is a mixture of acetonitrile and this aqueous buffer in a 2:8 (v/v) ratio, with the final pH adjusted to 3.7.[2]
-
Mobile Phase (UV Detection): Prepare a buffer by dissolving 2.04 g of potassium dihydrogen phosphate in 1000 ml of HPLC-grade water and adjusting the pH to 4.0 with orthophosphoric acid. The mobile phase is a mixture of acetonitrile and this buffer in a 30:70 (v/v) ratio.[4]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.1 µg/ml to 5 µg/ml.[2]
IV. Sample Preparation
-
Excise and weigh the rat brain tissue.
-
Homogenize the tissue sample in 0.3 M perchloric acid using a tissue homogenizer at 20,000 rpm for 30 seconds at room temperature.[2]
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.[2]
-
Collect the supernatant.[2]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1][3]
-
The sample is now ready for injection into the HPLC system.
V. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Amperometric Detection Method | UV Detection Method |
| Stationary Phase | Zorbax Rx-C18 (4.6 x 250 mm, 5 µm)[2] | BDS Hypersil C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Aqueous Buffer (pH 3.7) (2:8 v/v)[2] | Acetonitrile:Phosphate Buffer (pH 4.0) (30:70 v/v)[4] |
| Flow Rate | 1.0 ml/min[2] | 1.0 ml/min[4] |
| Column Temperature | 35°C[2] | 40°C[4] |
| Injection Volume | 75 µl[2] | 50 µl[4] |
| Detection | Amperometric Detector at 0.95 V[2] | UV Detector at 205 nm[4] |
| Retention Time | Not specified | ~5.7 min[4] |
VI. Data Analysis
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared rat brain samples and record the peak areas for this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The final concentration in the brain tissue should be expressed as µg/g of tissue.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Quantification
| Parameter | Method Details | Reference |
| Analyte | This compound (Selegiline) | N/A |
| Matrix | Rat Brain Tissue | [2] |
| Sample Preparation | Homogenization in 0.3 M Perchloric Acid, Centrifugation | [2] |
| HPLC Column | Zorbax Rx-C18 (4.6 x 250 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile : Aqueous Buffer (2:8 v/v, pH 3.7) | [2] |
| Flow Rate | 1.0 ml/min | [2] |
| Temperature | 35°C | [2] |
| Injection Volume | 75 µl | [2] |
| Detection | Amperometric at 0.95 V | [2] |
| Calibration Range | 0.1 µg/ml - 5 µg/ml | [2] |
Visualizations
Caption: Experimental workflow for selegiline quantification.
Caption: Logical relationship of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the Level of 14C-Labelled Selegiline Following Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. ajprd.com [ajprd.com]
Application Note: Quantitative Analysis of (+)-Deprenyl Hydrochloride and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as selegiline (B1681611) hydrochloride, is a selective inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease and major depressive disorder. The in vivo biotransformation of selegiline is complex, yielding several active metabolites. Accurate and sensitive quantification of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to understand its efficacy and safety profile. This document provides a detailed protocol for the analysis of (+)-deprenyl and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The major metabolites of selegiline include (-)-desmethylselegiline (norselegiline), (-)-methamphetamine, and (-)-amphetamine.[2][3]
Metabolic Pathway of this compound
Selegiline undergoes extensive first-pass metabolism, primarily in the liver. The metabolic cascade involves N-dealkylation and hydroxylation reactions. The major metabolic pathway leads to the formation of N-desmethylselegiline, which is further metabolized to (-)-methamphetamine and subsequently to (-)-amphetamine.[2][4] Another metabolite, selegiline-N-oxide, has also been identified.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of selegiline and its metabolites from various studies. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Method Parameters for Selegiline
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [6][7] |
| Precursor Ion (m/z) | 188.05 / 188.15 | [6][7] |
| Product Ion (m/z) | 91.10 / 90.9 | [6][7] |
| Collision Energy (V) | -29.0 | [6] |
| Linearity Range (ng/mL) | 3.5 - 6.5 | [6][8] |
| 0.2 - 200 | [7] | |
| LOQ (ng/mL) | 0.5 | [6][8] |
| 0.21 | [7] | |
| LOD (ng/mL) | 0.2 | [6][8] |
Table 2: Quantitative Parameters for Selegiline Metabolites in Plasma
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| N-Desmethylselegiline | 0.1 - 20 | 0.1 | [7] |
| Methamphetamine | 0.2 - 20 | 0.2 | [7] |
| Amphetamine | 0.2 - 20 | 0.5 | [7] |
Experimental Protocols
This section outlines a general protocol for the extraction and LC-MS/MS analysis of (+)-deprenyl and its metabolites from biological matrices.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Alkalinize the sample by adding 1 M sodium hydroxide (B78521) solution.
-
Add 5 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: CAPCELL PAK C18 or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.25 - 0.5 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30 - 40°C.
-
Total Run Time: Approximately 5-10 minutes.[6]
Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Nebulizing Gas (N2) Flow: 3 L/min.[9]
-
Drying Gas (N2) Flow: 15 L/min.[9]
-
Heat Block Temperature: 450°C.[9]
-
Desolvation Line (DL) Temperature: 250°C.[9]
-
CID Gas Pressure: 230 kPa.[9]
Table 3: Example MRM Transitions for Selegiline and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Selegiline | 188.1 | 91.1 |
| N-Desmethylselegiline | 174.1 | 91.1 |
| Methamphetamine | 150.1 | 91.1 |
| Amphetamine | 136.1 | 91.1 |
Note: The optimal collision energies for each transition should be determined experimentally.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of (+)-deprenyl and its metabolites is depicted below.
References
- 1. Metabolic transformation plays a primary role in the psychostimulant-like discriminative-stimulus effects of selegiline [(R)-(-)-deprenyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
Application Notes and Protocols for (+)-Deprenyl Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of (+)-Deprenyl hydrochloride (also known as Selegiline (B1681611) hydrochloride) stock solutions for in vitro assays. This document includes information on the physicochemical properties of this compound, recommended solvents, stock solution preparation, and detailed protocols for its application in common in vitro assays.
Physicochemical and Solubility Data
This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Understanding its solubility is critical for the preparation of stock solutions for in vitro studies. While it is soluble in water, organic solvents are often preferred for high-concentration stock solutions to be used in cell-based assays[1][2].
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇N·HCl | [3] |
| Molecular Weight | 223.74 g/mol | [3] |
| CAS Number | 14611-52-0 | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility in Water | Up to 100 mM | [4] |
| Solubility in DMSO | Approximately 30 mg/mL | [1][5] |
| Solubility in Ethanol | Approximately 30 mg/mL | [1][5] |
| Storage (Solid) | Store at -20°C for long-term stability (≥4 years) | [1] |
| Storage (Solutions) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Aqueous solutions are not recommended for storage for more than one day.[1][6] |
Preparation of Stock Solutions
For most in vitro assays, a high-concentration stock solution is prepared in an organic solvent, typically Dimethyl Sulfoxide (DMSO), and then diluted to the final working concentration in the assay medium.
Important Considerations for Solvents:
-
DMSO: Widely used due to its ability to dissolve a broad range of compounds[7]. However, DMSO can exhibit cytotoxic effects at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many sensitive cell lines requiring concentrations at or below 0.1%[4][8][9]. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.
-
Water: this compound is soluble in water, which can be used for preparing stock solutions for biochemical assays where the presence of an organic solvent is undesirable[4]. However, aqueous solutions are less stable and should be prepared fresh[1].
Protocol: 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.237 mg.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO for 2.237 mg of powder).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to determine the IC₅₀ value of this compound for MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.
Signaling Pathway: MAO-B Catalyzed Dopamine Metabolism
Caption: MAO-B metabolizes dopamine, producing H₂O₂.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., OxiRed™)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Create a series of dilutions of the 10 mM stock solution in MAO-B Assay Buffer to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM).
-
Remember to include a "no inhibitor" control (assay buffer only) and a vehicle control (assay buffer with the same final DMSO concentration as the highest inhibitor concentration).
-
-
Assay Plate Preparation:
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Add 10 µL of the diluted this compound solutions or controls to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Prepare the MAO-B Substrate Solution containing the substrate and fluorescent probe in the assay buffer according to the manufacturer's instructions.
-
Add 40 µL of the Substrate Solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode for at least 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates
-
Microplate reader for absorbance measurement (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Pre-treatment with this compound:
-
Prepare fresh dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM)[10]. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%[9].
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Induction of Oxidative Stress:
-
Following the pre-treatment period, add the oxidative stress-inducing agent (e.g., a final concentration of 125 µM H₂O₂) to the wells (except for the untreated control group)[11].
-
Incubate for the appropriate time to induce cell death (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Compare the viability of cells treated with the oxidative stress agent alone to those pre-treated with this compound to determine its neuroprotective effect.
-
Neuroprotective Signaling of (+)-Deprenyl
Beyond its primary role as a MAO-B inhibitor, (+)-Deprenyl has been shown to have neuroprotective effects that are independent of MAO-B inhibition. These effects are attributed to its ability to modulate anti-apoptotic pathways and promote cell survival.
Caption: MAO-B independent neuroprotective pathways.
References
- 1. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Putrescine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (+)-Deprenyl Hydrochloride in Animal Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase-B (MAO-B). Its primary mechanism of action involves increasing the synaptic availability of dopamine (B1211576) by preventing its degradation.[1] This property has led to its investigation in various animal models of neurological and behavioral disorders, including Parkinson's disease, cognitive dysfunction, and age-related deficits.[1][2][3] Preclinical studies also suggest potential neuroprotective effects, possibly through the reduction of oxidative stress and the upregulation of anti-apoptotic molecules.[1][4]
These application notes provide a comprehensive guide to the administration of this compound in animal behavioral studies, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages, routes of administration, and behavioral outcomes of this compound in various animal models.
Table 1: Administration of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Behavioral Test | Outcome | Reference |
| MPTP-lesioned Mice | 10.0 mg/kg | Subcutaneous (s.c.) | Open Field | Pre-treatment with deprenyl (B1670267) protects against MPTP-induced deficits. | [1] |
| Aged Rats | 1.25, 2.5, and 5 mg/kg | Oral (p.o.) | Morris Water Maze | Improved learning and memory deficits associated with old age. | [3] |
| C57BL Mice (aged) | 0.25, 0.5, 1.0 mg/kg (3 times a week) | Subcutaneous (s.c.) | Not specified | Increased superoxide (B77818) dismutase (SOD) and catalase (CAT) activities in specific brain regions. | [5] |
| Rats | 1.5 mg/kg (daily for 8 days) | Oral (p.o.) | Not specified | Sustained concentration of its metabolites was detected. | [6] |
| Rats with Spinal Cord Injury | 5 mg/kg (once a day for 7 days) | Intraperitoneal (i.p.) | Not specified | Increased recovery of motor function and neuroprotective effects. | [4] |
| Rats with Transient Hypoxia-Ischemia | 2 mg/kg and 10 mg/kg (for 14 days) | Not specified | Not specified | Reduced brain damage. | [7] |
| Male Rats | 0.0025 mg/kg (for 30 days) | Intraperitoneal (i.p.) | Not specified | Higher sperm count and offspring number. | [8] |
| Rat Model of Alzheimer's Disease | 0.5 mg/kg/day (for 30 days) | Oral (p.o.) | Barnes Maze Test | Improved spatial cognitive decline. | [9] |
Table 2: Administration of this compound in Other Animal Models
| Animal Model | Dosage | Route of Administration | Behavioral Test | Outcome | Reference |
| Dogs | 1 mg/kg (chronic) | Oral (p.o.) | Cognitive Tasks | Evidence of improved cognitive function. | [2] |
| Dogs | 0.1, 0.5, and 1.0 mg/kg (daily for 3 weeks) | Oral (p.o.) | Canine Open Field Test | Spontaneous behavior was not significantly affected. | [10] |
| Rhesus Monkeys | Up to 1.0 mg/kg | Intravenous (i.v.) | Self-Administration | Did not maintain intravenous self-administration behavior. | [11] |
| Squirrel Monkeys | 0.1, 0.3, 1.0, 3.0 and 10.0 mg/kg | Intravenous (i.v.) | Second-Order Schedule of Drug Seeking | Maintained lower rates of responding that were not significantly above saline substitution levels. | [12] |
| Hemiparkinsonian Model Monkey | Not specified | Not specified | L-DOPA Induced Rotational Movements | Deprenyl seemed to be effective longer than in rodents. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Open Field Test
This test is utilized to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[1]
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape.[1] The arena is often made of a non-porous material for easy cleaning.
-
Procedure:
-
Gently place the animal in the center of the open field arena.[1]
-
Allow the animal to explore freely for a predetermined period (e.g., 5-10 minutes).[1]
-
Record and analyze parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency using an automated tracking system or manual scoring.[1]
-
Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[1]
-
Rotarod Test
This test evaluates motor coordination and balance.[1]
-
Apparatus: A rotating rod apparatus with an adjustable speed.
-
Procedure:
-
Training Phase: Acclimate the animals to the rotarod by placing them on the stationary rod for a short period. Then, initiate rotation at a low speed, gradually increasing it. Repeat this over several trials.
-
Testing Phase: Place the animal on the rotating rod at a set speed or an accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials for each animal and average the results.
-
Morris Water Maze
This test is a widely used paradigm to assess spatial learning and memory in rodents.[3]
-
Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
Place the animal into the pool from one of several starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Behavioral Studies
Caption: General experimental workflow for animal behavioral studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of cognitive function by MAO-B inhibitor L-deprenyl in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long term treatment with (-)deprenyl reduces the optimal dose as well as the effective dose range for increasing antioxidant enzyme activities in old mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective and neuronal rescue effects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-deprenyl reduces brain damage in rats exposed to transient hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of R-(-)-deprenyl administration on reproductive parameters of rat males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic oral administration of L-deprenyl in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous self-administration studies with l-deprenyl (selegiline) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of drug-seeking behavior maintained by d-amphetamine, l-deprenyl (selegiline) and d-deprenyl under a second-order schedule in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The effect of chronic treatment of deprenyl in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuroprotection of (+)-Deprenyl Hydrochloride In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Deprenyl hydrochloride (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), widely recognized for its therapeutic role in Parkinson's disease.[1][2] Beyond its enzymatic inhibition, a significant body of research highlights its neuroprotective properties, which are independent of MAO-B inhibition.[3][4] These protective effects are attributed to a range of mechanisms, including the preservation of mitochondrial function, anti-apoptotic activity, and the induction of antioxidant defenses.[2][5][6]
These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in vitro. The described methodologies enable the quantitative evaluation of its impact on neuronal viability, apoptosis, mitochondrial health, and key signaling pathways under cytotoxic challenge.
I. Experimental Overview
The general workflow for assessing the neuroprotective effects of this compound involves culturing a suitable neuronal cell line, inducing neurotoxicity with an appropriate agent, and evaluating the protective effects of Deprenyl treatment across various cellular and molecular endpoints.
II. Key Experimental Protocols
A. Cell Culture and Neurotoxicity Induction
1. Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model for studying neuroprotection.[7][8]
2. Protocol for Culturing SH-SY5Y Cells:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency.
3. Induction of Neurotoxicity:
-
Objective: To establish a model of neuronal damage against which the protective effects of Deprenyl can be tested.
-
Method: Expose SH-SY5Y cells to a neurotoxin such as hydrogen peroxide (H₂O₂) to induce oxidative stress-mediated cell death.[6]
-
Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻¹³ M) for a specified duration (e.g., 24 hours).[1]
-
Introduce the neurotoxin (e.g., H₂O₂) at a pre-determined toxic concentration and incubate for the desired period (e.g., 24 hours).
-
B. Assessment of Cell Viability (MTT Assay)
-
Principle: The MTT assay measures the metabolic activity of viable cells, which reflects cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control group.
-
C. Quantification of Apoptosis (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[5]
-
Protocol:
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) solution for 2 minutes on ice.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA with a fluorescent marker.
-
Counterstain cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
-
D. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and mitochondrial dysfunction.[9] Fluorescent dyes like JC-1 are used to measure ΔΨm. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in a monomeric form that fluoresces green.
-
Protocol:
-
Culture and treat cells in a 96-well black-walled plate.
-
After treatment, remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a multi-mode plate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[9]
-
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of (+)-Deprenyl HCl on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Cell Viability (%) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ alone | 200 µM | 45 ± 4.1 |
| H₂O₂ + Deprenyl | 10⁻¹³ M | 58 ± 3.9 |
| H₂O₂ + Deprenyl | 10⁻¹¹ M | 72 ± 4.5 |
| H₂O₂ + Deprenyl | 10⁻⁹ M | 85 ± 5.0 |
Table 2: Effect of (+)-Deprenyl HCl on Apoptosis and Mitochondrial Membrane Potential
| Treatment Group | Concentration | Apoptotic Cells (%) ± SD | Red/Green Fluorescence Ratio ± SD |
| Control (Untreated) | - | 2.1 ± 0.5 | 8.5 ± 0.9 |
| H₂O₂ alone | 200 µM | 52.4 ± 6.3 | 1.8 ± 0.4 |
| H₂O₂ + Deprenyl | 10⁻⁹ M | 15.7 ± 3.1 | 6.2 ± 0.7 |
IV. Signaling Pathway Analysis
The neuroprotective effects of Deprenyl are linked to specific signaling pathways. Understanding these pathways provides mechanistic insight into its action.
A. Anti-Apoptotic Signaling
Deprenyl has been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5][6] It tends to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.
B. Antioxidant Response Pathway (PI3K/Nrf2)
Deprenyl can activate the PI3K/Nrf2 signaling pathway, leading to the upregulation of various antioxidant proteins that protect the cell from oxidative stress.[8]
Protocol for Western Blot Analysis:
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Nrf2, HO-1, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control.
V. Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the neuroprotective mechanisms of this compound in vitro. By combining assays for cell viability, apoptosis, and mitochondrial function with mechanistic studies of key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential beyond MAO-B inhibition.
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Selegiline (R-deprenyl) in Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel cytoprotective mechanism of anti-parkinsonian drug deprenyl: PI3K and Nrf2-derived induction of antioxidative proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring MAO-B Activity in the Presence of (+)-Deprenyl Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane responsible for the oxidative deamination of several important neurotransmitters, including dopamine (B1211576) and phenylethylamine.[1] Its role in regulating dopamine levels has made it a significant target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease.[2] (+)-Deprenyl hydrochloride, also known as selegiline (B1681611), is a potent and selective irreversible inhibitor of MAO-B.[3] Understanding the interaction between this compound and MAO-B is crucial for the development of new MAO-B inhibitors and for studying the enzyme's function.
These application notes provide detailed protocols for measuring MAO-B activity and its inhibition by this compound using common in vitro assay methods. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Mechanism of Action of this compound
This compound acts as a "suicide" inhibitor of MAO-B.[4] It contains a propargylamine (B41283) moiety that, after being oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor at the enzyme's active site, forms a reactive intermediate. This intermediate then covalently binds to the N(5) position of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4] This high specificity for MAO-B over its isoform MAO-A at therapeutic doses is a key feature of its clinical utility.[5]
Data Presentation: Inhibition of MAO-B by this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value can vary depending on the assay conditions, substrate, and enzyme source.
| Method | Substrate | Enzyme Source | IC50 of this compound | Reference |
| LED Fluorescence Spectroscopy | Endogenous Fluorescence | MAO-B | 0.04 µM | [6] |
| Fluorometric Assay | Proprietary Substrate | Recombinant Human MAO-B | Example data shown with selegiline inhibition | [7] |
| Radiochemical Assay | [11C]L-deprenyl | Human Brain (in vivo PET) | Used as a tracer to measure MAO-B occupancy | [8][9] |
Experimental Protocols
Several methods can be employed to measure MAO-B activity. The choice of method often depends on the required throughput, sensitivity, and available equipment. Below are detailed protocols for three common assay types: a fluorometric assay, a luminescent assay, and a spectrophotometric assay.
Protocol 1: Fluorometric MAO-B Activity Assay
This protocol is based on the principle of detecting hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of its substrate.[1][10] The H2O2 reacts with a probe in the presence of a developer to produce a fluorescent signal.
Materials:
-
MAO-B enzyme (recombinant or from tissue homogenates)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
MAO-B Substrate (e.g., benzylamine (B48309) or a proprietary substrate)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Developer (e.g., Horseradish Peroxidase - HRP)
-
This compound (Selegiline) stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in pre-warmed MAO-B Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the desired assay duration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute serially in MAO-B Assay Buffer to achieve a range of desired concentrations (e.g., 10x final concentration).
-
Prepare the MAO-B Substrate Solution containing the fluorescent probe, developer, and MAO-B substrate in MAO-B Assay Buffer. Protect this solution from light.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted this compound solutions or vehicle control (for uninhibited enzyme activity) to the wells of the 96-well plate.
-
Add 10 µL of a known MAO-B inhibitor as a positive control.[7]
-
Add 10 µL of MAO-B Assay Buffer to "no enzyme" control wells.
-
Add 50 µL of the MAO-B Enzyme Solution to all wells except the "no enzyme" control.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the MAO-B Substrate Solution to all wells.
-
Immediately start measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Subtract the average slope of the "no enzyme" control from all other slopes to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Well / Slope of Vehicle Control Well)] x 100[11]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Luminescent MAO-B Activity Assay
This highly sensitive assay utilizes a luminogenic substrate that is converted by MAO-B into luciferin (B1168401).[12] The produced luciferin is then detected by luciferase, generating a light signal that is directly proportional to MAO-B activity.[13]
Materials:
-
MAO-B enzyme
-
MAO Reaction Buffer
-
Luminogenic MAO Substrate
-
Luciferin Detection Reagent (containing luciferase and esterase)
-
This compound stock solution
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in MAO Reaction Buffer.
-
Prepare serial dilutions of this compound in MAO Reaction Buffer.
-
Prepare the luminogenic MAO substrate solution in MAO Reaction Buffer.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add inhibitor solutions and controls to the wells of the 96-well plate as described in the fluorometric assay protocol.
-
Add the MAO-B enzyme solution to the appropriate wells.
-
Add the luminogenic MAO substrate to all wells to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the luminescent signal.[12]
-
Incubate for a further 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound as described in the fluorometric assay protocol.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 3: Spectrophotometric MAO-B Activity Assay
This classic method measures the increase in absorbance resulting from the formation of benzaldehyde (B42025) from the MAO-B substrate, benzylamine.[2][14]
Materials:
-
MAO-B enzyme
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Benzylamine hydrochloride (substrate)
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or plate reader capable of reading at 250 nm[2]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in sodium phosphate buffer.
-
Prepare serial dilutions of this compound in the buffer.
-
Prepare a stock solution of benzylamine hydrochloride in water.
-
-
Assay Protocol:
-
To a UV-transparent plate or cuvettes, add the sodium phosphate buffer, the this compound dilutions (or vehicle), and the MAO-B enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the benzylamine substrate.
-
Immediately measure the change in absorbance at 250 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of metabolism on the MAO-B inhibitory potency of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Deprenyl in Enzyme Interaction Studies | The Longevity Specialists [thelongevityspecialists.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Measurement of cerebral monoamine oxidase B activity using L-[11C]deprenyl and dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying (+)-Deprenyl Hydrochloride in Non-Human Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies of (+)-Deprenyl hydrochloride (Selegiline) in non-human primate (NHP) models. The protocols outlined below cover pharmacokinetic, pharmacodynamic, behavioral, and neuroprotective assessments, offering a robust framework for evaluating the therapeutic potential of this compound for neurodegenerative diseases and other CNS disorders.
Introduction to this compound
This compound, also known as Selegiline (B1681611), is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3] This enzyme is primarily responsible for the breakdown of dopamine (B1211576) in the brain.[2] By inhibiting MAO-B, (+)-Deprenyl increases the synaptic availability of dopamine, which is crucial for motor control and mood regulation.[2] This mechanism of action underlies its use in the treatment of Parkinson's disease.[2][4] Beyond its symptomatic effects, laboratory studies suggest that selegiline possesses neuroprotective properties, potentially by up-regulating anti-oxidant and anti-apoptotic molecules that promote cell survival.[1][4]
Key Research Areas and Experimental Designs
A thorough investigation of (+)-Deprenyl in NHPs should encompass several key areas. The following sections detail the experimental designs and protocols for each.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of (+)-Deprenyl and its major metabolites, such as l-methamphetamine, in NHPs.[5][6] Understanding the pharmacokinetic profile is essential for establishing appropriate dosing regimens for subsequent efficacy and safety studies.
Experimental Protocol:
-
Animal Model: Rhesus macaques (Macaca mulatta) or Cynomolgus monkeys (Macaca fascicularis) are commonly used. A sufficient number of animals should be used to ensure statistical power.
-
Dosing:
-
Administer this compound via relevant clinical routes, typically oral (p.o.) or intravenous (i.v.).
-
A range of doses should be evaluated to determine dose proportionality. For example, single doses of 1, 5, and 10 mg/kg can be used.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma should be separated and stored at -80°C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of (+)-Deprenyl and its metabolites in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
Data Presentation:
| Parameter | Dose 1 (e.g., 1 mg/kg) | Dose 2 (e.g., 5 mg/kg) | Dose 3 (e.g., 10 mg/kg) |
| Cmax (ng/mL) | Value | Value | Value |
| Tmax (h) | Value | Value | Value |
| AUC (ng*h/mL) | Value | Value | Value |
| t1/2 (h) | Value | Value | Value |
| Caption: Summary of pharmacokinetic parameters of this compound in non-human primates following a single oral administration. |
Pharmacodynamic (PD) and Neurochemical Studies
Objective: To assess the pharmacological effects of (+)-Deprenyl on its target, MAO-B, and on neurotransmitter levels in the brain.
Experimental Protocol:
-
MAO-B Occupancy using Positron Emission Tomography (PET):
-
Radiotracer: Utilize a specific PET radiotracer for MAO-B, such as [11C]L-deprenyl-D2 or [18F]fluorodeprenyl.
-
Procedure:
-
Obtain a baseline PET scan to measure baseline MAO-B availability.
-
Administer a single dose or multiple doses of (+)-Deprenyl.
-
Conduct follow-up PET scans at various time points post-dosing to measure the occupancy of MAO-B by the drug.
-
Data is analyzed to determine the relationship between (+)-Deprenyl dose and MAO-B inhibition.[7]
-
-
-
In Vivo Microdialysis:
-
Objective: To measure extracellular levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the striatum of the NHP.
-
After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals before and after administration of (+)-Deprenyl.
-
Analyze samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Chronic administration of a low dose of selegiline has been shown to significantly increase extracellular dopamine concentration in the striatum of primates.[8]
-
-
Data Presentation:
| Treatment Group | Striatal Dopamine (% Baseline) | Striatal DOPAC (% Baseline) | Striatal HVA (% Baseline) |
| Vehicle | 100 ± SEM | 100 ± SEM | 100 ± SEM |
| (+)-Deprenyl (Dose 1) | Value ± SEM | Value ± SEM | Value ± SEM |
| (+)-Deprenyl (Dose 2) | Value ± SEM | Value ± SEM | Value ± SEM |
| Caption: Effects of this compound on extracellular monoamine levels in the striatum of non-human primates. |
Behavioral Studies
Objective: To evaluate the effects of (+)-Deprenyl on motor function, cognition, and affective behavior.
Experimental Protocols:
-
Motor Function Assessment in a Parkinsonian Model:
-
Model: Induce a parkinsonian state using a neurotoxin like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[9]
-
Assessment:
-
Use a standardized clinical rating scale for parkinsonism in monkeys to score motor deficits (e.g., tremor, bradykinesia, rigidity).
-
Administer (+)-Deprenyl alone or as an adjunct to L-DOPA and evaluate changes in motor scores. In MPTP-lesioned mice, deprenyl (B1670267) increased striatal dopamine levels.[9]
-
-
-
Cognitive Function Assessment:
-
Task: Employ cognitive tasks sensitive to dopaminergic function, such as the delayed non-matching to sample (DNMS) task or attentional set-shifting tasks.
-
Procedure: Train NHPs to a stable performance baseline and then assess the effects of acute and chronic (+)-Deprenyl administration on accuracy and reaction time.
-
-
Self-Administration Studies:
-
Objective: To assess the reinforcing properties and abuse potential of (+)-Deprenyl.
-
Procedure:
-
Train monkeys to self-administer a known reinforcer, such as cocaine, intravenously under a fixed-ratio (FR) or second-order schedule of reinforcement.[10][11]
-
Substitute (+)-Deprenyl for the training drug to determine if it maintains self-administration behavior. Studies have shown that l-deprenyl does not maintain intravenous self-administration in rhesus monkeys.[5][10]
-
-
Data Presentation:
| Treatment | Motor Score | Cognitive Task Performance (% Correct) | Self-Administration (Responses/Session) |
| Baseline (Pre-MPTP) | Value | Value | N/A |
| Post-MPTP (Vehicle) | Value | Value | Value |
| Post-MPTP ((+)-Deprenyl) | Value | Value | Value |
| Caption: Behavioral effects of this compound in a non-human primate model of Parkinson's disease. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of (+)-Deprenyl.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for PET imaging study.
Caption: Putative neuroprotective signaling pathways of (+)-Deprenyl.
Conclusion
The experimental designs and protocols provided in these application notes offer a comprehensive framework for the preclinical evaluation of this compound in non-human primates. By systematically investigating its pharmacokinetics, pharmacodynamics, behavioral effects, and neuroprotective mechanisms, researchers can gain valuable insights into its therapeutic potential for Parkinson's disease and other neurological disorders. The use of advanced techniques such as PET imaging and in vivo microdialysis in NHP models is critical for translating preclinical findings to clinical applications.
References
- 1. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 3. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Intravenous self-administration studies with l-deprenyl (selegiline) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levomethamphetamine - Wikipedia [en.wikipedia.org]
- 7. Environmental Modulation of Drug Taking: Nonhuman Primate Models of Cocaine Abuse and PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of selegiline on dopamine concentration in the striatum of a primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effect of chronic treatment of deprenyl in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of drug-seeking behavior maintained by d-amphetamine, l-deprenyl (selegiline) and d-deprenyl under a second-order schedule in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus and reinforcing effects of p-fluoro-L-deprenyl in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing (+)-Deprenyl Hydrochloride Effects on Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as Selegiline, is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B).[1][2][3] MAO-B is a key enzyme in the central nervous system responsible for the degradation of catecholamines, most notably dopamine (B1211576).[4] By inhibiting MAO-B, Deprenyl effectively increases the concentration of dopamine in the synaptic cleft, which is a primary therapeutic strategy in the management of Parkinson's disease.[1][5][6] Furthermore, Deprenyl is reported to inhibit dopamine reuptake and may offer neuroprotective effects by reducing the formation of neurotoxic free radicals generated during dopamine metabolism.[1][5][7]
Accurate quantification of Deprenyl's effects on dopamine levels and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanilic acid (HVA), is critical for understanding its pharmacodynamics and therapeutic efficacy.[8] This document provides detailed protocols for in vitro, ex vivo, and in vivo techniques to analyze these effects.
Mechanism of Action: Dopamine Metabolism and Deprenyl Inhibition
Dopamine is synthesized in presynaptic neurons and, upon release, can be metabolized by MAO-B located on the outer mitochondrial membrane.[9] Deprenyl selectively and irreversibly binds to and inhibits MAO-B, preventing the breakdown of dopamine and thereby increasing its availability.[4][6]
Figure 1: Dopamine pathway and the inhibitory action of (+)-Deprenyl on MAO-B.
Application Note 1: In Vitro Analysis of MAO-B Inhibition
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound on MAO-B activity. The assay measures hydrogen peroxide (H2O2), a byproduct of MAO-B-mediated substrate oxidation.[10][11]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at room temperature.[10]
-
MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in assay buffer to create a stock solution. Store aliquots at -80°C.[11]
-
MAO-B Substrate: Reconstitute a specific MAO-B substrate, such as tyramine (B21549) or benzylamine, in ultrapure water.[11][12]
-
Deprenyl (Test Inhibitor): Prepare a stock solution of this compound in a suitable solvent (e.g., water). Create a serial dilution to test a range of concentrations.
-
Detection Reagents: Prepare a working solution containing a high-sensitivity probe and a developer (e.g., Horseradish Peroxidase - HRP).[10]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each Deprenyl dilution to the appropriate wells. Include wells for "No Inhibitor" (Enzyme Control) and "No Enzyme" (Blank) controls.
-
Prepare a working MAO-B enzyme solution by diluting the stock in assay buffer. Add 50 µL of this solution to all wells except the blank.
-
Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[10][12]
-
Prepare a substrate solution containing the MAO-B substrate and the detection reagents.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate solution to all wells.
-
Incubate for 45-60 minutes at room temperature, protected from light.[12]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each Deprenyl concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the Deprenyl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Inhibitor | Target | IC50 Value | Substrate | Source |
| (-)-Deprenyl | MAO-B | Varies by study | Phenylethylamine (PEA) | [13] |
| (-)-Deprenyl | MAO-A | Significantly Higher | Serotonin | [13] |
Note: Specific IC50 values can vary based on experimental conditions such as substrate used and enzyme source. Early studies confirmed that significantly lower concentrations of Deprenyl are needed to inhibit MAO-B compared to MAO-A.[13]
Workflow Diagram
Figure 2: Workflow for the in vitro MAO-B fluorometric inhibition assay.
Application Note 2: Ex Vivo Analysis of Dopamine and Metabolites in Brain Tissue
This protocol details the measurement of dopamine, DOPAC, and HVA levels in brain tissue (e.g., striatum) from animals treated with Deprenyl, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8][14][15]
Experimental Protocol: HPLC-ECD Analysis of Brain Homogenate
-
Animal Dosing and Tissue Collection:
-
Administer this compound or a vehicle control to rodents (e.g., rats, mice) via a chosen route (e.g., subcutaneous, intraperitoneal).[16]
-
At a predetermined time point post-administration, euthanize the animal using an approved method.
-
Rapidly dissect the brain region of interest (e.g., striatum) on an ice-cold surface.
-
Immediately weigh the tissue and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.[15]
-
-
Sample Preparation:
-
Add ice-cold 0.1 M perchloric acid (PCA) to the frozen tissue sample (e.g., 10-20 µL per mg of tissue).[15]
-
Homogenize the tissue on ice using a sonicator or tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant is now ready for injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
HPLC System: An isocratic HPLC system equipped with a C18 reverse-phase column.[17]
-
Mobile Phase: A typical mobile phase consists of a phosphate/citrate buffer, an ion-pairing agent (e.g., octyl sodium sulfate), EDTA, and methanol, with the pH adjusted to be acidic (e.g., 3.5-4.5).[18] The mobile phase must be filtered and degassed.
-
Electrochemical Detector (ECD): A glassy carbon working electrode set at an oxidizing potential (e.g., +0.7 V to +0.8 V) versus an Ag/AgCl reference electrode.[17][19]
-
Procedure: Inject 20 µL of the prepared sample into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of a standard curve generated from known concentrations.[20]
-
Data Presentation
| Treatment Group | Brain Region | Dopamine Level Change | DOPAC Level Change | HVA Level Change | Citation |
| Deprenyl (0.25 mg/kg) | Caudate | Partially reversed METH-induced loss | Partially reversed METH-induced loss | Not specified | [16] |
| Haloperidol + Deprenyl | Striatum | Not specified | N/A (GSSG measured) | Not specified | [7] |
Note: This table summarizes qualitative findings. Quantitative results will vary significantly based on the animal model, Deprenyl dose, and treatment duration. For example, in a methamphetamine-induced neurotoxicity model, high-dose Deprenyl partially reversed the loss of dopamine and DOPAC.[16]
Workflow Diagram
References
- 1. Selegiline. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Deprenyl suppresses the oxidant stress associated with increased dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 16. Deprenyl treatment attenuates long-term pre- and post-synaptic changes evoked by chronic methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 20. besjournal.com [besjournal.com]
Application Notes and Protocols for In Vivo Microdialysis Studies of (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Deprenyl hydrochloride, also known as selegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] It is utilized in the treatment of Parkinson's disease and has been investigated for its neuroprotective properties.[2] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of centrally acting drugs like this compound. This method allows for the continuous sampling of the extracellular fluid (ECF) in specific brain regions of freely moving animals, providing real-time data on drug and neurotransmitter concentrations at the site of action. These application notes provide detailed protocols for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on brain neurochemistry.
Data Presentation
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound and its metabolites in the brain extracellular fluid (ECF) from a single microdialysis study is limited in the public domain, the following table summarizes key findings from various studies to provide an overview of its behavior in the brain.
| Compound | Administration Route & Dose | Brain Region | Tmax (approx.) | Cmax (relative) | Half-life (t½) | AUC | Reference |
| (+)-Deprenyl | Subcutaneous | Striatum | Rapid | - | ~4.5 hours | - | |
| l-methamphetamine | 5 mg/kg oral (rat) | Brain | Follows parent compound | Higher than parent | - | - | |
| l-amphetamine | 5 mg/kg oral (rat) | Brain | Follows parent compound | Higher than parent | - | - |
Note: Cmax and AUC values are often reported relative to plasma concentrations or as changes from baseline and can vary significantly with experimental conditions. Tmax in the brain ECF generally occurs shortly after plasma Tmax.
Effects on Neurotransmitter Levels
In vivo microdialysis studies have quantified the impact of this compound on the extracellular levels of dopamine, norepinephrine, and their metabolites in the rat brain.
| Analyte | Brain Region | Treatment | Basal Level (pmol/20 min) | % Change from Baseline | Reference |
| Dopamine (DA) | Prefrontal Cortex | 5 mg/kg (+)-Deprenyl | - | ↑ 250% | |
| Striatum | Chronic 0.25 mg/kg (+)-Deprenyl | 0.21 ± 0.02 | - | ||
| Norepinephrine (NA) | Prefrontal Cortex | 5 mg/kg (+)-Deprenyl | - | ↑ 200% | |
| Serotonin (B10506) (5-HT) | Prefrontal Cortex | 5 mg/kg (+)-Deprenyl | - | No significant change | |
| DOPAC | Striatum | Chronic 0.25 mg/kg (+)-Deprenyl | 25.1 ± 1.06 | - | |
| HVA | Striatum | Chronic 0.25 mg/kg (+)-Deprenyl | 16.7 ± 0.9 | - |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to study the effects of this compound in the rat striatum.
Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 4 mm active membrane length)
-
Guide cannula
-
Dummy cannula
-
Dental cement
-
Surgical screws
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Perchloric acid (for sample preservation)
-
HPLC system with electrochemical detection (HPLC-ECD)
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region, the striatum. The stereotaxic coordinates from bregma are approximately: Antero-Posterior (AP): +0.2 mm; Medio-Lateral (ML): ±3.0 mm; Dorso-Ventral (DV): -4.5 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment. Keep a dummy cannula in the guide to maintain patency.
Microdialysis Experiment
-
Habituation: On the day of the experiment, place the rat in the experimental chamber for at least 1-2 hours to acclimate.
-
Probe Insertion: Gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent neurotransmitter degradation.
-
Drug Administration: Prepare a solution of this compound in sterile saline. Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal injection). Dosages can range from 0.25 mg/kg to 10 mg/kg depending on the study's objective.
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration of the study (e.g., 2-4 hours).
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with formalin. Subsequently, section the brain to verify the correct placement of the microdialysis probe.
Sample Analysis
The concentrations of this compound, its metabolites, and monoamine neurotransmitters in the dialysate are typically quantified using HPLC-ECD.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis studies of this compound.
Signaling Pathway of this compound
References
- 1. In vivo monitoring of serotonin in the striatum of freely moving rats with one minute temporal resolution by online microdialysis-capillary high-performance liquid chromatography at elevated temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia [mdpi.com]
Application of (+)-Deprenyl Hydrochloride in 6-OHDA Lesion Models: A Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Deprenyl hydrochloride, also known as Selegiline, in 6-hydroxydopamine (6-OHDA) lesion models of Parkinson's disease. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows to facilitate research into the neuroprotective and neurorestorative potential of this compound.
Introduction
The 6-hydroxydopamine (6-OHDA) lesion model is a widely utilized and well-characterized animal model that replicates the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[1][2][3] This neurotoxin is selectively taken up by catecholaminergic neurons, leading to oxidative stress-induced cell death.[1] this compound, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has been extensively studied for its therapeutic potential in Parkinson's disease.[3][4] Its mechanism of action extends beyond MAO-B inhibition, encompassing the induction of anti-apoptotic proteins and neurotrophic factors, thereby offering a multifaceted approach to neuroprotection.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound administration in 6-OHDA-lesioned animal models, providing a clear comparison of neurochemical and behavioral outcomes.
Table 1: Neurochemical Effects of this compound in 6-OHDA Lesion Models
| Parameter | Animal Model | Treatment Group | Striatal Dopamine (B1211576) Levels (% of Control) | TH-positive Neurons in Substantia Nigra (% of Control) | Reference |
| Dopamine | Rat | Sham | 100% | 100% | [1] |
| Dopamine | Rat | 6-OHDA | ~10% | ~30% | [1] |
| Dopamine | Rat | 6-OHDA + (+)-Deprenyl | ~40% | ~60% | [1] |
TH: Tyrosine Hydroxylase
Table 2: Behavioral Effects of this compound in 6-OHDA Lesion Models
| Behavioral Test | Animal Model | Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Reference |
| Apomorphine-Induced Rotation | Rat | Sham | < 1 | [5] |
| Apomorphine-Induced Rotation | Rat | 6-OHDA | ~7-10 | [5] |
| Apomorphine-Induced Rotation | Rat | 6-OHDA + (+)-Deprenyl | ~2-4 | [5] |
Experimental Protocols
I. 6-OHDA Lesioning Protocol (Rat Model)
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a hemiparkinsonian rat model.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Desipramine (B1205290) hydrochloride (optional, to protect noradrenergic neurons)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level.
-
Pre-treatment (Optional): To increase the selectivity of the lesion to dopaminergic neurons, administer desipramine (25 mg/kg, i.p.) 30-60 minutes before 6-OHDA injection.[3]
-
6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.[5]
-
Stereotaxic Surgery:
-
Expose the skull and drill a small burr hole above the target coordinates for the MFB. Typical coordinates relative to bregma are: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.[5] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 0.5 µL/min.[5]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow 2-3 weeks for the lesion to fully develop before behavioral testing.
II. This compound Administration
Routes of Administration:
-
Subcutaneous (s.c.) injection: Dissolve this compound in sterile saline. A typical dose is 1-10 mg/kg.[3]
-
Intraperitoneal (i.p.) injection: Dissolve in sterile saline. Dosing is similar to the s.c. route.
-
Oral gavage: Suspend or dissolve in a suitable vehicle like water or 0.5% carboxymethylcellulose. A common oral dose is 1.0 mg/kg/day.[3]
Treatment Regimen:
Treatment can be initiated either before (neuroprotective) or after (neurorestorative) the 6-OHDA lesion. A common neuroprotective paradigm involves daily administration starting several days before surgery and continuing for the duration of the experiment.
III. Behavioral Assessment: Apomorphine-Induced Rotation Test
This test quantifies the extent of the unilateral dopaminergic lesion by measuring rotational behavior in response to a dopamine agonist.
Materials:
-
Apomorphine (B128758) hydrochloride
-
Sterile saline
-
Rotational activity monitoring system or a circular arena for manual observation
Procedure:
-
Administer apomorphine (typically 0.05-0.5 mg/kg, s.c.) to the 6-OHDA lesioned rat.[5]
-
Place the animal in the testing arena.
-
Record the number of full 360° contralateral rotations (turns away from the lesioned side) for 30-60 minutes.
-
A successful lesion is typically indicated by a significant number of contralateral rotations (e.g., >7 full turns per minute).[5]
IV. Neurochemical Analysis: HPLC for Striatal Dopamine
This method quantifies the levels of dopamine and its metabolites in the striatum.
Procedure:
-
Tissue Collection: Rapidly dissect the striata on ice.
-
Homogenization: Homogenize the tissue in 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Analysis: Inject the supernatant into an HPLC system with a C18 reverse-phase column and an electrochemical detector.[5]
V. Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in a sucrose (B13894) solution.[5]
-
Sectioning: Cut 30-40 µm coronal sections of the midbrain using a cryostat.[5]
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (TH).
-
Incubate with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme.
-
-
Quantification: Use stereological methods to count the number of TH-positive cells in the substantia nigra of both hemispheres.
Visualizations
Caption: Signaling pathways of 6-OHDA neurotoxicity and (+)-Deprenyl's neuroprotection.
Caption: Experimental workflow for assessing this compound in a 6-OHDA rat model.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
(+)-Deprenyl hydrochloride solubility issues in phosphate-buffered saline
Welcome to the technical support center for (+)-Deprenyl hydrochloride (also known as Selegiline (B1681611) hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to its solubility and stability in phosphate-buffered saline (PBS), ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 10 mg/mL.[1][2] However, it's important to note that its stability at this pH can be a concern.
Q2: I found a much lower solubility value for Deprenyl hydrochloride online (around 18.4 µg/mL). Why is there a discrepancy?
A2: The significant discrepancy in reported solubility values likely arises from different experimental conditions or the specific form of the compound being tested. The lower value of 18.2-18.4 µg/mL reported in some databases may refer to the free base form of selegiline, which is less soluble than the hydrochloride salt, or it could be the result of a specific high-throughput screening assay that may not reflect equilibrium solubility.[3][4] For laboratory purposes, the value of approximately 10 mg/mL in PBS (pH 7.2) provided by chemical suppliers is a more practical guide for preparing solutions.[1][2]
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of the solution is a critical factor. This compound is an amine salt and is more stable in acidic conditions, with an optimal pH range for stability being 3.5 to 5.0.[5][6][7] The pKa of selegiline is approximately 7.48, which is very close to the physiological pH of 7.4.[8] At a neutral pH of 7.0 or higher, as is common in cell culture media and PBS, the compound can degrade, particularly at 37°C.[5] This degradation can lead to the formation of less soluble byproducts and a decrease in the effective concentration of the active compound.
Q4: What are the primary degradation products of this compound in aqueous solutions?
A4: The main degradation product of selegiline in solution is methamphetamine.[5][6] Under certain conditions, other degradation products may also form.[6]
Q5: Can I store solutions of this compound in PBS?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Due to its instability at neutral pH, it is best to prepare fresh solutions in PBS immediately before each experiment.
Q6: What are the recommended solvents for preparing stock solutions of this compound?
A6: For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1][5] this compound is also freely soluble in water and methanol.[9][10] Stock solutions in DMSO can be stored at -20°C for short-term use and -80°C for long-term storage.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| PBS (pH 7.2) | ~10 | ~44.7 | Aqueous solutions are not recommended for storage for more than one day.[1][2] |
| Water | ≥ 33.33 | ≥ 148.97 | Freely soluble; saturation point may be higher.[11] |
| DMSO | 30 - 100 | 134.1 - 446.95 | May require sonication to fully dissolve.[1][2][5] |
| Ethanol | 30 | 134.1 | |
| Methanol | Freely soluble | - |
Molecular Weight of this compound: 223.74 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration (e.g., for 1 mg of powder, add 446.9 µL of DMSO).
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use brief sonication to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of a Working Solution in PBS
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution into sterile PBS to achieve the desired final concentration for your experiment.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced effects on your experimental system.
-
Use the freshly prepared working solution immediately. Do not store the diluted PBS solution.
Troubleshooting Guides
Issue: Precipitation is observed when dissolving this compound directly in PBS.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | Do not attempt to prepare a solution with a concentration higher than 10 mg/mL in PBS. |
| Slow dissolution rate | Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution. |
| pH of PBS is too high | While standard PBS is pH 7.4, ensure your buffer is within the 7.2-7.4 range. For applications where stability is paramount and a lower pH is tolerable, consider using a buffer with a pH closer to the optimal stability range of 3.5-5.0. |
Issue: A clear solution in PBS becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Compound degradation | Due to the instability of this compound at neutral pH, degradation products may be forming and precipitating. Always prepare fresh solutions in PBS immediately before use. |
| Storage at low temperature | If a solution prepared at room temperature is stored at 4°C, the solubility may decrease, leading to precipitation. Avoid storing PBS solutions of this compound. |
| Supersaturated solution | The initial solution may have been supersaturated. Prepare a new solution ensuring the concentration is at or below the solubility limit. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility in PBS.
Signaling Pathway Diagram
This compound is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B).[9] This enzyme is responsible for the degradation of key neurotransmitters, particularly dopamine.
Caption: Inhibition of the MAO-B pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deprenyl hydrochloride | C13H18ClN | CID 92913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0878191A2 - Stable aqueous solution containing selegiline and device for its administration - Google Patents [patents.google.com]
- 8. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. uspbpep.com [uspbpep.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: (+)-Deprenyl Hydrochloride (Selegiline) Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Deprenyl hydrochloride (Selegiline) in animal models. The information addresses potential unexpected side effects and offers guidance on experimental design and interpretation.
Troubleshooting Guides & FAQs
General Unexpected Side Effects
Question: We are observing a higher-than-expected incidence of gastrointestinal issues (vomiting, diarrhea, anorexia) in our dog cohort. What could be the cause and how can we mitigate this?
Answer: Gastrointestinal side effects are among the most commonly reported adverse events in dogs receiving Selegiline (B1681611).[1][2][3] In a large-scale study, diarrhea was observed in 4.2%, anorexia in 3.6%, and vomiting/salivation in 3.4% of dogs.[2][3][4]
Troubleshooting Steps:
-
Dosage Review: Ensure the dosage is accurate for the animal's weight and the specific research question. At higher doses, Selegiline can inhibit not only MAO-B but also MAO-A, which may lead to different behavioral and physiological effects.[5]
-
Gradual Dose Escalation: If the protocol allows, consider a gradual dose escalation to allow for acclimatization.
-
Administration with Food: Administering Selegiline with a small meal can sometimes reduce gastrointestinal upset.
-
Vehicle and Formulation: Ensure the vehicle used for drug delivery is inert and not contributing to the GI issues. Selegiline hydrochloride is soluble in water or saline.[5]
Question: Our rodent models are showing signs of hyperactivity and stereotyped behaviors. Is this an expected effect of this compound?
Answer: Yes, these effects can be anticipated. Selegiline is metabolized in the liver to produce l-amphetamine and l-methamphetamine, which are central nervous system stimulants.[1][6][7] These metabolites can lead to increased locomotor activity, restlessness, and repetitive behaviors.[1] In rats, l-deprenyl has been shown to increase motor activity.[8]
Troubleshooting Steps:
-
Dose-Response Assessment: Characterize the dose-response relationship for these behaviors in your specific animal model. Lower doses are more selective for MAO-B inhibition and may produce fewer stimulant effects.[5]
-
Behavioral Quantification: Utilize standardized behavioral tests like the Open Field Test to quantify locomotor activity and stereotypy. This will allow for objective measurement of these side effects.
-
Metabolite Analysis: If feasible, measure plasma or brain levels of Selegiline and its amphetamine metabolites to correlate with the observed behavioral changes.[5]
Serotonin (B10506) Syndrome
Question: We are co-administering this compound with another psychoactive compound and have observed severe adverse reactions, including tremors, agitation, and hyperthermia. Could this be Serotonin Syndrome?
Answer: The signs you are describing are highly indicative of Serotonin Syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.[6][7][9] This is a critical concern when combining Selegiline with other drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), or other MAOIs.[6][10][11][12]
Immediate Actions:
-
Cease Dosing Immediately: Discontinue the administration of both compounds.
-
Veterinary Consultation: Seek immediate veterinary care for the affected animals. Supportive care is crucial and may include fluid therapy, temperature regulation, and administration of serotonin antagonists like cyproheptadine.[11][13]
Prevention and Monitoring:
-
Thorough Drug Interaction Screen: Before initiating any co-administration study, conduct a comprehensive review of potential drug interactions. Avoid combining Selegiline with other serotonergic agents.[6][11]
-
Clinical Sign Monitoring: Closely monitor animals for the clinical signs of Serotonin Syndrome, which include:
-
Autonomic Hyperactivity: Diarrhea, mydriasis (dilated pupils), tachycardia (rapid heart rate), hypertension or hypotension, and hyperthermia.[12][13]
-
Neuromuscular Signs: Tremors, hyperreflexia, myoclonus (muscle twitching), and rigidity.[12][13]
-
Altered Mental Status: Agitation, restlessness, disorientation, and confusion.[9][12][13]
-
Cardiovascular and Other Systemic Effects
Question: Are there any cardiovascular side effects we should be aware of when using this compound in our animal models?
Answer: While not as common as GI or behavioral effects, cardiovascular changes can occur. The stimulant metabolites can potentially lead to an increased heart rate and blood pressure.[7][9] However, in a study with healthy dogs, Selegiline administered alone did not produce significant cardiovascular adverse effects.[14] Caution is advised when combining Selegiline with other sympathomimetic drugs, such as phenylpropanolamine, due to the potential for hypertension.[14]
Monitoring Recommendations:
-
Baseline and Follow-up Measurements: If your study involves cardiovascular endpoints or co-administration with other drugs, it is advisable to measure baseline and periodic heart rate and blood pressure.
-
Electrocardiogram (ECG): For in-depth cardiovascular safety assessment, consider ECG monitoring.
Quantitative Data on Unexpected Side Effects
Table 1: Incidence of Adverse Events in Dogs Treated with Selegiline Hydrochloride (0.5-1.0 mg/kg once daily for 60 days)
| Adverse Event | Percentage of Dogs Affected |
| Diarrhea | 4.2% |
| Anorexia | 3.6% |
| Vomiting/Salivation | 3.4% |
Data from a noncomparative open-label study involving 641 dogs.[2][3][4]
Table 2: Dose-Dependent Effects of Selegiline in Rodent Models
| Animal Model | Selegiline Dose | Route of Administration | Observed Effect | Reference |
| CD157 KO Mice | 1-10 mg/kg (single dose) | Subcutaneous (s.c.) | Dose-dependent reduction in immobility time (antidepressant-like effect) | [15][16] |
| MPTP-treated Mice | 10 mg/kg (single dose) | Subcutaneous (s.c.) | Shortened extended immobility time | [15][17] |
| Alzheimer's Disease Rat Model | 0.5 mg/kg/day (30 days) | Oral | Reduced anxiety-like behavior | [15] |
| Rats | 1, 5, 10, and 30 mg/kg | Oral | Dose-dependent increase in time spent awake | [18] |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Effects in Rodents
This protocol is used to assess the antidepressant-like activity of a compound. A reduction in immobility time is indicative of an antidepressant effect.[15]
Apparatus:
-
A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.[15]
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[15]
-
For mice, a single 6-minute session is typically used.[15]
-
Gently place the animal into the water-filled cylinder.[15]
-
Record the behavior for the duration of the test using a video camera.[15]
-
The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[15]
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
This test is used to assess general locomotor activity and can also be used to measure anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls to prevent escape, often equipped with a video tracking system.
Procedure:
-
Place the animal in the center of the open field.[15]
-
Allow the animal to explore the arena for a set period, typically 5 to 10 minutes.[15]
-
Record behavior using a video-tracking system.[15]
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Metabolite Formation
The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase B (MAO-B), leading to increased levels of dopamine (B1211576) in the brain. However, its metabolism into l-amphetamine and l-methamphetamine contributes to its stimulant and other side effects.
Caption: Mechanism of action and metabolite-induced side effects of this compound.
Experimental Workflow for Investigating Unexpected Behavioral Effects
This workflow outlines the steps for a typical experiment designed to investigate the unexpected behavioral side effects of this compound in a rodent model.
Caption: A typical experimental workflow for assessing this compound effects.
Signaling Pathway in Serotonin Syndrome
Serotonin Syndrome is a result of overstimulation of serotonin receptors, particularly 5-HT1A and 5-HT2A, due to excessive levels of serotonin in the synaptic cleft. The combination of an MAO-B inhibitor like Selegiline (which can inhibit MAO-A at higher doses) and a serotonin reuptake inhibitor is a common trigger.
Caption: Simplified signaling pathway leading to Serotonin Syndrome.
References
- 1. Selegiline for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 2. A noncomparative open-label study evaluating the effect of selegiline hydrochloride in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Selegiline (L-Deprenyl) Hydrochloride (Anipryl, Eldepryl, Carbex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. L-DEPRENYL - Mar Vista Animal Medical Center [marvistavet.com]
- 8. researchgate.net [researchgate.net]
- 9. kingsdale.com [kingsdale.com]
- 10. d-nb.info [d-nb.info]
- 11. medlink.com [medlink.com]
- 12. dvm360.com [dvm360.com]
- 13. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. benchchem.com [benchchem.com]
- 16. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 18. Selegiline induces a wake promoting effect in rats which is related to formation of its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Deprenyl Hydrochloride for Neuroprotective Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (+)-Deprenyl hydrochloride (also known as Selegiline) in neuroprotective studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for in vitro neuroprotection studies with this compound?
The optimal concentration of this compound can vary depending on the cell type, the nature of the neurotoxic insult, and the experimental endpoint. However, a common starting range for neuroprotection studies is between 0.5 µM and 50 µM[1]. For specific inhibition of monoamine oxidase B (MAO-B), concentrations in the nanomolar range (e.g., 1 nM - 1 µM) are effective[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
2. How should I prepare a stock solution of this compound?
This compound is soluble in several solvents. Here are some common methods for preparing stock solutions:
-
Water: Soluble up to 100 mM or >10 mg/mL. It is not recommended to store aqueous solutions for more than one day[3].
-
DMSO: Soluble up to 100 mg/mL (446.95 mM)[2]. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can negatively impact solubility[2].
-
Ethanol (B145695) and Dimethyl Formamide (DMF): Soluble at approximately 30 mg/mL[3][4].
For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1%).
3. What is the primary mechanism of action for the neuroprotective effects of this compound?
While (+)-Deprenyl is a well-known selective and irreversible inhibitor of MAO-B, its neuroprotective effects are multifaceted and may be independent of MAO-B inhibition[1][5]. The proposed mechanisms include:
-
Anti-apoptotic activity: It can suppress apoptotic cell death by preserving mitochondrial integrity and modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family[5][6][7].
-
Antioxidant properties: It can protect against oxidative stress by activating the Nrf2/ARE signaling pathway and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT)[6][8].
-
Suppression of excitotoxicity: It can protect neurons from glutamate (B1630785) receptor-mediated toxicity[1].
4. Can I use this compound in animal models? What are the typical dosages?
Yes, this compound is widely used in animal models of neurodegenerative diseases. The dosage can vary based on the animal model, route of administration, and treatment duration. Here are some examples from the literature:
-
Rats: 5 mg/kg administered intraperitoneally once a day for 7 days has been shown to have neuroprotective effects in a spinal cord injury model[6]. A dose of 1.5 mg/kg orally has been used in pharmacokinetic studies[9].
-
Mice: Subcutaneous injections of 0.25, 0.5, and 1.0 mg/kg three times a week have been used to study its effect on antioxidant enzyme activities[8].
5. How stable is this compound in solution?
Stock solutions in organic solvents like DMSO and ethanol are generally stable when stored properly. For instance, a DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for one month[2]. As mentioned earlier, aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment[3].
Troubleshooting Guides
Issue 1: Suboptimal or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and neurotoxic insult. Remember that higher doses are not always better; some studies show that high concentrations of deprenyl (B1670267) may have negligible effects[8]. |
| Compound Degradation | Prepare fresh aqueous solutions for each experiment. If using a stock solution in an organic solvent, ensure it has been stored correctly and is within its stability period. |
| Solubility Issues | Visually inspect your final working solution for any precipitation. If you suspect solubility issues, try preparing the stock solution in a different solvent or using sonication to aid dissolution in DMSO[2]. |
| Cell Model Specificity | The neuroprotective effects of (+)-Deprenyl can be cell-type specific. Verify that your chosen cell model is appropriate for studying the pathway of interest. |
| Timing of Treatment | Consider the timing of deprenyl administration relative to the neurotoxic insult (pre-treatment, co-treatment, or post-treatment). The therapeutic window can be critical. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Solution Preparation | Always use the same procedure for preparing stock and working solutions. Use a freshly opened vial of anhydrous DMSO for preparing stock solutions to avoid issues with its hygroscopic nature[2]. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Pipetting Errors | Calibrate your pipettes regularly to ensure accurate delivery of the compound. |
Quantitative Data Summary
In Vitro Concentrations of this compound
| Application | Concentration Range | Cell Model | Reference |
| MAO-B Inhibition | 1 nM - 1 µM | Recombinant human MAO-B | [2] |
| Neuroprotection (Glutamate Toxicity) | 0.5 µM - 50 µM | Mesencephalic Dopamine (B1211576) Neurons | [1] |
| Anti-apoptotic Effect | Not specified | SH-SY5Y cells | [7] |
| Increased Bcl-2 Expression | Not specified | SK-N-SH cells |
In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Rat | 5 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Spinal Cord Injury | [6] |
| Rat | 1.5 mg/kg (single dose) | Oral (p.o.) | Pharmacokinetics | [9] |
| Mouse | 0.25, 0.5, 1.0 mg/kg (3x/week) | Subcutaneous (s.c.) | Antioxidant Enzyme Activity | [8] |
| Mouse | 1 mg/kg/day for 24 days | Intraperitoneal (i.p.) | Cocaine Self-Administration | [2] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Deprenyl Pre-treatment: Prepare working solutions of this compound in cell culture medium from a stock solution. Remove the old medium from the cells and add the medium containing different concentrations of deprenyl. Incubate for a specified pre-treatment period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., MPP+, 6-OHDA, or glutamate) to the wells, with or without the deprenyl-containing medium, depending on the experimental design.
-
Incubation: Incubate the cells for a period relevant to the chosen neurotoxin (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or LDH release.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 of neuroprotection.
Protocol 2: TUNEL Assay for Apoptosis Detection in Cell Culture
-
Cell Treatment: Plate and treat cells with this compound and the apoptotic stimulus as described in Protocol 1.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells again and permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Staining: Proceed with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions of your chosen kit. This typically involves an enzymatic reaction to label the free 3'-OH ends of fragmented DNA.
-
Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 3-5 random fields per condition.
Visualizations
References
- 1. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long term treatment with (-)deprenyl reduces the optimal dose as well as the effective dose range for increasing antioxidant enzyme activities in old mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective and neuronal rescue effects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Deprenyl Hydrochloride Experiments
Welcome to the technical support center for (+)-Deprenyl hydrochloride (Selegiline hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability (≥4 years), this compound should be stored at -20°C as a crystalline solid.[1] Some suppliers suggest ambient temperature is suitable for storage up to 12 months.[2] It is considered a stable product but should be kept away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Q2: How should I prepare solutions of this compound for my experiments?
This compound is soluble in water (up to 100 mM), as well as organic solvents like ethanol, DMSO, and dimethylformamide (approximately 30 mg/ml).[1][2] For biological experiments, it is recommended to first prepare a stock solution in an organic solvent and then make further dilutions into aqueous buffers or isotonic saline.[1] It is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] Note that aqueous solutions are not recommended for storage for more than one day.[1] When using DMSO, it is advisable to use a newly opened bottle as hygroscopic DMSO can negatively impact the solubility of the compound.[4]
Q3: What is the primary mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), with a reported IC50 of 6.8 nM.[2] MAO-B is a key enzyme in the metabolism of dopamine (B1211576) in the brain.[5] At higher concentrations, selegiline (B1681611) can also inhibit MAO-A.[5][6]
Q4: Are there other mechanisms of action for this compound besides MAO-B inhibition?
Yes, the neuroprotective effects of selegiline may be independent of its MAO-B inhibitory activity.[7] These effects are thought to be mediated through anti-apoptotic mechanisms, such as the upregulation of anti-apoptotic proteins like Bcl-2, and the induction of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[8][9]
Q5: What are some common in vivo and in vitro models to study the effects of this compound?
A common in vivo model is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, which mimics the loss of dopaminergic neurons.[3][10] For in vitro studies, the human neuroblastoma cell line SH-SY5Y is frequently used to investigate neuroprotective effects.[2][5]
Troubleshooting Guides
Inconsistent In Vitro Neuroprotection Results
| Problem | Possible Cause | Solution |
| High variability in cell viability assays (e.g., MTT assay) | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Contamination of cell cultures. | Regularly check for mycoplasma and other contaminants. Use aseptic techniques. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment from a frozen stock.[1] | |
| Lack of expected neuroprotective effect | Sub-optimal concentration of this compound. | Perform a dose-response curve to determine the optimal protective concentration for your specific cell type and neurotoxin. A concentration of 20 µM has been shown to be effective in protecting neural stem cells against oxidative stress.[5] |
| Inappropriate timing of treatment. | The timing of drug administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is critical. Optimize the treatment window for your experimental setup. | |
| Cell line is not responsive. | Ensure the chosen cell line expresses the target enzyme (MAO-B) and relevant signaling pathways for neuroprotection. |
Inconsistent In Vivo Results in the MPTP Mouse Model
| Problem | Possible Cause | Solution |
| High variability in behavioral outcomes | Inconsistent MPTP administration. | Ensure accurate and consistent dosing and injection route (e.g., intraperitoneal). The stability of the MPTP solution is also critical. |
| Genetic drift in the mouse strain. | Use mice from a reliable vendor and minimize the number of generations bred in-house. | |
| Environmental stressors. | Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels. | |
| Variable neurochemical measurements (e.g., dopamine levels) | Improper brain tissue collection and processing. | Rapidly dissect and freeze brain regions of interest on dry ice or in liquid nitrogen immediately after euthanasia to prevent degradation of neurotransmitters. |
| Inconsistent sample preparation for HPLC. | Follow a standardized protocol for tissue homogenization and extraction. Use an internal standard to control for variability. | |
| Lack of neuroprotective effect | Inadequate dosage of this compound. | Dosages in the MPTP mouse model typically range from 1 to 10 mg/kg.[3] Perform a dose-response study to find the optimal dose for your specific experimental conditions. |
| Timing of administration. | The timing of selegiline administration in relation to MPTP injection is crucial for observing a neuroprotective effect. |
Issues with MAO-B Inhibition Assays
| Problem | Possible Cause | Solution |
| High background signal in MAO-Glo™ assay | Autoluminescence of test compounds. | Test for compound interference by running a control without the MAO enzyme. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Low signal or no inhibition observed | Inactive enzyme. | Ensure proper storage and handling of the MAO-B enzyme. Perform a positive control with a known inhibitor like selegiline to verify enzyme activity. |
| Incorrect substrate concentration. | Use the substrate at a concentration around its Km value for optimal sensitivity. | |
| Insufficient incubation time. | Allow for adequate pre-incubation of the inhibitor with the enzyme before adding the substrate, especially for irreversible inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | (+)-Deprenyl Concentration | Outcome | Reference |
| Rat Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Increased cell viability to ~64% (from ~30% with H₂O₂ alone). | [5] |
| Rat Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Decreased apoptosis to ~30% (from ~68% with H₂O₂ alone). | [5] |
| SH-SY5Y | Peroxynitrite | Pre-incubation | Prevents apoptotic DNA damage and collapse of mitochondrial membrane potential. | [11][12] |
| SH-SY5Y | Not specified | Not specified | Increased mRNA and protein levels of Bcl-2 and Bcl-xL. | [5] |
Table 2: In Vivo Effects of this compound in the MPTP Mouse Model
| Mouse Strain | (+)-Deprenyl Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| C57BL/6 | 10 mg/kg | Subcutaneous (s.c.) | Shortened immobility time in the tail suspension test. | [2] |
| C57BL/6 | 1.0 mg/kg/day for 14 days | Oral gavage | Suppressed the MPTP-induced reduction of nigral dopaminergic neurons by ~93% and striatal fibers by ~63%. | [4][8] |
| C57BL/6 | 1.0 mg/kg/day for 14 days | Oral gavage | Increased GDNF and BDNF mRNA levels by 2.10 and 2.75-fold, respectively. | [4][8] |
| C57BL/6 | 10 mg/kg | Subcutaneous (s.c.) | Inhibited MAO-B activity by ~93% and MAO-A activity by ~36%. | [2] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using the MTT Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-40 µM) for 24-48 hours.[5] Include a vehicle control.
-
Induction of Cytotoxicity: Add a neurotoxin (e.g., 100 µM 6-OHDA or 125 µM H₂O₂) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).[5][13]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Solubilization: Add 100-150 µL of DMSO or other solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: MAO-B Activity Assessment using the MAO-Glo™ Assay
-
Reagent Preparation: Prepare the Luciferin Detection Reagent and luminogenic MAO-B substrate according to the manufacturer's protocol (e.g., Promega MAO-Glo™ Assay Kit).[16][17]
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate buffer. Include a no-inhibitor control.
-
Assay Plate Setup: Add 25 µL of the inhibitor dilutions or buffer to the wells of a 96-well white, opaque microplate.[16]
-
Enzyme Addition: Add 25 µL of the hMAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[16]
-
Reaction Initiation: Add 50 µL of the luminogenic MAO-B substrate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.[17]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the MAO-B activity.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Sample Preparation:
-
Cell Lysate: Induce apoptosis in your cell line (e.g., with staurosporine). Pellet the cells (at least 10⁷) and lyse them in 100 µL of 1x Lysis Buffer on ice for 15-20 minutes. Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C and collect the supernatant.
-
Tissue Homogenate: Homogenize 50 mg of tissue in 200 µL of cold Lysis Working Solution on ice. Incubate on ice for 5 minutes, then centrifuge and collect the supernatant.[18]
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 45 µL of cell lysate/tissue homogenate (containing 50-200 µg of protein) to each well.[18]
-
Inhibitor Control Wells: Include wells with lysate and a Caspase-3 inhibitor.
-
Blank Wells: Use Lysis Buffer instead of sample.
-
-
Reaction Initiation: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or overnight if the signal is low.[18]
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the Caspase-3 activity based on a p-nitroaniline (pNA) standard curve.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Key neuroprotective signaling pathways activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. [Synthesis of selegiline, its potential impurities and metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Future of neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. MAO-Glo™ Assay Protocol [promega.com]
- 18. mpbio.com [mpbio.com]
stability of (+)-Deprenyl hydrochloride under different storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (+)-Deprenyl hydrochloride (also known as Selegiline hydrochloride) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the handling and storage of this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: While this compound is soluble in water, DMSO, and ethanol, ensure you have not exceeded its solubility limit in your chosen solvent.[1][2]
-
Low Temperature: If precipitation occurred after refrigeration or freezing, gently warm the solution and use sonication to help redissolve the compound.
-
Incorrect pH: The solubility and stability of aqueous solutions can be pH-dependent. For aqueous solutions, the optimal pH for stability is between 3.5 and 5.0.[2][3]
Q2: I'm observing unexpected degradation of my this compound solution in my multi-day in vitro experiment. What could be the cause?
A2: Degradation during experiments can occur due to:
-
Improper Storage of Stock Solutions: Ensure your stock solutions are stored at the recommended temperatures: -20°C for up to one month or -80°C for up to six months.[3][4] It is also best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
Instability in Cell Culture Media: At a neutral pH of 7.0, common in cell culture, this compound can degrade, especially at 37°C.[2] One of the primary degradation products is methamphetamine.[2][5]
-
Photodegradation: Components in cell culture media, such as riboflavin, can contribute to the photodegradation of the compound.[2] It is advisable to protect solutions from light.
-
For long-term experiments (48-72 hours), consider refreshing the media with a freshly diluted compound at regular intervals. [2]
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] It can be stored at ambient temperature for up to 12 months. Polyethylene or polypropylene (B1209903) containers are suitable for storage.[7]
Q4: What are the key factors that can cause degradation of this compound?
A4: Based on forced degradation studies, the primary factor causing significant degradation is oxidation .[3][8] The compound is relatively stable under acidic, basic, neutral, and dry heat conditions.[3][8]
Data Summary
The following tables summarize the stability of this compound under various stress conditions as determined by forced degradation studies.
Table 1: Stability of this compound Under Forced Degradation
| Stress Condition | Experimental Parameters | Observation | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1M HCl at 80°C for 6 hours | No degradation observed | 0 | [3][8] |
| Base Hydrolysis | 0.1M NaOH at 80°C for 6 hours | No degradation observed | 0 | [3][8] |
| Neutral Hydrolysis | HPLC grade water at 80°C for 6 hours | No degradation observed | 0 | [8] |
| Oxidation | 3% H₂O₂ at room temperature for 15 minutes | Degradation observed | 59.59 | [8] |
| Dry Heat | 105°C for 24 hours (solid form) | No degradation observed | 0 | [3][8] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Maximum Duration | Key Considerations | Reference |
| -80°C | 6 months | Sealed storage, away from moisture | [3][4] |
| -20°C | 1 month | Sealed storage, away from moisture | [3][4] |
| Room Temperature | Not recommended for long-term solution storage. Prepare fresh daily for working solutions. | Protect from light and humidity. | [3] |
Experimental Protocols
Below are the methodologies for key experiments cited in the stability studies of this compound.
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions used to intentionally degrade this compound to assess its intrinsic stability.
-
Acid-Induced Degradation: Treat the drug sample with 0.1M HCl solution at 80°C for 6 hours.[8]
-
Base-Induced Degradation: Treat the drug sample with 0.1M NaOH solution at 80°C for 6 hours.[8]
-
Neutral Degradation: Treat the drug sample with HPLC grade water at 80°C for 6 hours.[8]
-
Oxidative Degradation: Treat the drug sample with a 3% hydrogen peroxide solution at room temperature for 15 minutes.[8]
-
Dry Heat Degradation: Evenly spread the solid drug sample in a petri dish and keep it in an oven at 105°C for 24 hours.[8]
-
Sample Analysis: Following the stress period, prepare the samples for analysis by RP-HPLC to determine the extent of degradation.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol describes a validated method for the quantitative analysis of this compound and its degradation products.
-
Chromatographic System:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in HPLC grade water.
-
Perform serial dilutions to create a calibration curve (e.g., 25 µg/mL to 100 µg/mL).[9]
-
-
Sample Preparation:
-
For solutions from forced degradation studies, dilute with the mobile phase to a concentration within the calibration curve range.
-
For pharmaceutical formulations (e.g., tablets), weigh and transfer the equivalent of 5 tablets into a 25 mL volumetric flask, make up the volume with water, sonicate for 20 minutes with intermediate shaking, and filter the solution using Whatman filter paper.[8]
-
Visualizations
The following diagrams illustrate key workflows and logical processes related to the stability testing of this compound.
Caption: Workflow for forced degradation stability testing.
Caption: Troubleshooting guide for stability issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ajprd.com [ajprd.com]
- 9. Stability Indicating RP-HPLC Method for Selegiline Hydrochloride in Pharmaceutical Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Welcome to the Technical Support Center for researchers utilizing (+)-Deprenyl hydrochloride (Selegiline). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the potential confounding effects arising from its amphetamine-related metabolites during your experiments.
Troubleshooting Guide: Amphetamine-Related Confounding Effects
This guide addresses specific issues that may arise due to the metabolism of this compound into L-methamphetamine and L-amphetamine.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected psychostimulant activity observed in behavioral assays (e.g., increased locomotor activity, stereotypy). | The observed effects may be mediated by the amphetamine metabolites of (+)-Deprenyl, rather than solely by MAO-B inhibition. | 1. Include appropriate control groups: Administer L-amphetamine and L-methamphetamine to separate cohorts to delineate their specific behavioral effects. 2. Use an alternative MAO-B inhibitor: Employ an inhibitor that does not produce amphetamine metabolites, such as Rasagiline (B1678815) or Safinamide. 3. Block metabolism: In preclinical models, co-administer a metabolic inhibitor like SKF-525A to reduce the formation of amphetamine metabolites. |
| Difficulty attributing neuroprotective effects solely to MAO-B inhibition. | Amphetamine metabolites themselves may possess some neuroprotective properties or influence neurotransmitter systems in a manner that confounds the interpretation of results. | 1. Characterize the metabolites' effects: Conduct parallel experiments to evaluate the independent neuroprotective potential of L-amphetamine and L-methamphetamine in your model system. 2. Utilize a metabolite-free MAO-B inhibitor: Compare the neuroprotective effects of (+)-Deprenyl with those of Rasagiline or Safinamide. |
| Variability in experimental results across different studies or laboratories. | Differences in the route of administration, dosage, and subject metabolism can lead to varying concentrations of amphetamine metabolites, contributing to result variability. First-pass metabolism is significant with oral administration. | 1. Standardize administration route: Consider parenteral or transdermal routes to bypass extensive first-pass metabolism and reduce metabolite formation. 2. Monitor metabolite levels: Quantify plasma concentrations of (+)-Deprenyl and its metabolites to correlate with observed effects. |
| Unexplained cardiovascular effects (e.g., increased heart rate, blood pressure). | The sympathomimetic properties of L-amphetamine and L-methamphetamine can cause cardiovascular side effects. | 1. Monitor cardiovascular parameters: Continuously record heart rate and blood pressure during your experiments. 2. Use a lower effective dose: Titrate the dose of (+)-Deprenyl to the lowest concentration that achieves the desired MAO-B inhibition to minimize side effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and how are they formed?
A1: this compound (Selegiline) is primarily metabolized in the liver by the cytochrome P450 system. The main metabolites are L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine. The stereochemistry is retained during metabolism.
Q2: How can I be sure that the effects I'm observing are due to MAO-B inhibition and not the amphetamine metabolites?
A2: This is a critical experimental question. To dissect the effects, you can:
-
Use a comparative compound: Rasagiline is a potent, irreversible MAO-B inhibitor that is not metabolized to amphetamine-like compounds, providing a cleaner pharmacological profile for studies focused purely on MAO-B inhibition. Safinamide is another alternative with a different, reversible mechanism of action and no amphetamine metabolites.
-
Administer the metabolites directly: In separate experimental arms, administer L-amphetamine and L-methamphetamine at concentrations comparable to those produced by your (+)-Deprenyl dosing regimen.
-
Inhibit metabolism: In animal studies, using a general metabolic inhibitor like SKF-525A can reduce the formation of the amphetamine metabolites, helping to isolate the effects of the parent compound.
Q3: Are there alternative MAO-B inhibitors that do not have amphetamine-related metabolites?
A3: Yes, several alternatives are available for research:
-
Rasagiline: An irreversible MAO-B inhibitor that does not produce amphetamine metabolites.
-
Safinamide: A reversible MAO-B inhibitor that also has non-dopaminergic actions, such as modulation of glutamate (B1630785) release, and is not metabolized to amphetamines.
Q4: What is the relative potency of the amphetamine metabolites of (+)-Deprenyl compared to their dextrorotatory (d-) counterparts?
A4: The levorotatory (l-) amphetamine and methamphetamine metabolites of (+)-Deprenyl are generally considered to have weaker psychostimulant effects than their dextrorotatory (d-) counterparts. However, they are not inert and can contribute to the overall pharmacological profile of (+)-Deprenyl.
Quantitative Data Summary
The following tables summarize key quantitative data for (+)-Deprenyl and its alternatives.
Table 1: Plasma Concentrations of (+)-Deprenyl and its Metabolites after a Single Oral Dose
| Compound | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (hours) |
| (+)-Deprenyl (Selegiline) | ~0.002 | < 1 |
| L-methamphetamine | ~0.019 | Not specified |
| L-amphetamine | ~0.0075 | Not specified |
| N-desmethylselegiline | ~0.0074 | Not specified |
Data are approximate and can vary based on individual metabolism and dosage.
Table 2: Comparative Efficacy of MAO-B Inhibitors in Early Parkinson's Disease
| Drug | Standardized Mean Difference (SMD) vs. Placebo (UPDRS Score) | 95% Confidence Interval |
| Selegiline (B1681611) | -0.690 | -0.811 to -0.569 |
| Rasagiline | -1.025 | -1.230 to -0.820 |
A 2014 review found no statistically significant difference in efficacy between selegiline and rasagiline in improving Parkinsonian symptoms in early-stage disease. A 3-year retrospective study also found equal efficacy in controlling motor symptoms.
Experimental Protocols
1. Protocol for Assessment of Psychostimulant Effects: Open Field Test
-
Objective: To assess spontaneous locomotor activity and exploratory behavior as an index of psychostimulant effects.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with a video camera mounted above for tracking.
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer (+)-Deprenyl, a vehicle control, or a positive control (e.g., d-amphetamine) via the desired route.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a specified duration (e.g., 30-60 minutes).
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
2. Protocol for Quantification of (+)-Deprenyl and its Metabolites in Plasma using LC-MS/MS
-
Objective: To determine the plasma concentrations of (+)-Deprenyl, L-amphetamine, L-methamphetamine, and N-desmethylselegiline.
-
Methodology:
-
Sample Preparation:
-
Collect blood samples at predetermined time points after drug administration.
-
Separate plasma by centrifugation.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Utilize a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitor specific parent-to-product ion transitions for each analyte and an internal standard.
-
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples.
Visualizations
Figure 1. Metabolic pathway of (+)-Deprenyl and the mechanism of its amphetamine metabolites.
Figure 2. Experimental workflow for dissecting the effects of (+)-Deprenyl from its metabolites.
Technical Support Center: Analysis of (+)-Deprenyl Hydrochloride at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of (+)-Deprenyl hydrochloride (Selegiline hydrochloride).
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound at low concentrations using methods like LC-MS/MS and HPLC.
| Problem/Question | Possible Causes | Recommended Solutions |
| 1. Poor sensitivity or inability to detect the analyte at the lower limit of quantification (LLOQ). | - Inefficient ionization in the mass spectrometer source. - Suboptimal sample preparation leading to analyte loss. - Insufficient chromatographic peak resolution from background noise. - Use of a less sensitive detector (e.g., UV instead of MS/MS). | - Optimize MS Source Parameters: Adjust spray voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the signal for the m/z transition of 188.15 → 91.10.[1][2] - Improve Sample Extraction: Use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to concentrate the sample and remove interfering matrix components.[3] - Enhance Chromatography: Employ a gradient elution to better separate the analyte from the matrix. Ensure the mobile phase is optimized; for instance, using 0.1% formic acid in water and methanol (B129727) can improve peak shape and response.[1][2] - Increase Injection Volume: If possible, increase the sample injection volume to get a stronger signal. |
| 2. High variability and poor accuracy/precision in low concentration quality control (QC) samples. | - Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of selegiline (B1681611), leading to inconsistent results.[4] - Analyte Adsorption: Selegiline may adsorb to plasticware or glassware, especially at low concentrations. - Inconsistent Sample Preparation: Variability in extraction recovery can significantly impact results at the LLOQ. | - Evaluate and Mitigate Matrix Effects: Perform post-extraction addition experiments to assess matrix effects. If significant, improve sample cleanup, modify chromatographic separation to avoid co-elution, or use a stable isotope-labeled internal standard.[4] - Use Appropriate Labware: Utilize low-adsorption vials and pipette tips. - Standardize Extraction Procedure: Ensure consistent vortexing times, solvent volumes, and evaporation steps. An internal standard is crucial to correct for variability. |
| 3. Presence of unexpected peaks or high background noise in the chromatogram. | - Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce interfering peaks.[5] - Sample Degradation: Selegiline can be sensitive to light and may degrade.[6] Methamphetamine is a known degradation product.[7] - Carryover: Analyte from a high-concentration sample may carry over to subsequent injections of low-concentration samples.[5] | - Use High-Purity Solvents: Employ LC-MS grade solvents and additives.[5] - Protect from Light: Store stock solutions and samples in amber vials or protect them from light.[6] - Optimize Autosampler Wash: Use a strong solvent in the autosampler wash sequence to minimize carryover. Injecting a blank sample after a high-concentration standard can confirm the absence of carryover. |
| 4. Poor peak shape (tailing or fronting). | - Column Overload: This is less likely at low concentrations but can occur if the injection solvent is too strong. - Secondary Interactions: Interactions between the basic analyte and acidic silanol (B1196071) groups on the column packing material can cause peak tailing. - Column Contamination: Buildup of matrix components on the column can degrade performance.[5] | - Reconstitute in a Weaker Solvent: Ensure the final sample solvent is weaker than the initial mobile phase. - Optimize Mobile Phase pH: Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can improve the peak shape for basic compounds like selegiline.[1] - Use a Guard Column: A guard column can protect the analytical column from contamination and extend its lifetime.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in biological samples?
A1: With modern LC-MS/MS methods, LLOQs of 0.2 to 0.5 ng/mL in plasma have been reported.[1][2] HPLC-UV methods are generally less sensitive, with LLOQs around 10 ng/mL.
Q2: How should I prepare stock and working solutions of this compound?
A2: A primary stock solution can be prepared by dissolving the standard in methanol to obtain a concentration of 1 mg/mL.[1] This can then be serially diluted with the mobile phase or an appropriate solvent to prepare working standards and quality control samples.[1]
Q3: What are the recommended storage conditions for this compound samples and solutions?
A3: Stock solutions are typically stored at -20°C or below.[6] Working solutions and biological samples should be stored at -20°C or -80°C until analysis to minimize degradation.[6] It is also recommended to protect solutions from light.[6]
Q4: What are the key mass transitions for detecting this compound by LC-MS/MS?
A4: The most commonly used precursor-to-product ion transition in multiple reaction monitoring (MRM) mode is m/z 188.15 → 91.10.[1][2]
Q5: Is an internal standard necessary for accurate quantification?
A5: Yes, using an internal standard (IS) is highly recommended, especially for bioanalysis. An IS helps to correct for variability in sample preparation and potential matrix effects. A stable isotope-labeled version of selegiline would be ideal, but structurally similar compounds can also be used.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of this compound.
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| LC-MS/MS | Bulk and Pharmaceutical Formulation | 3.5–6.5 ng/mL | 0.2 ng/mL | 0.5 ng/mL | [1][2] |
| LC-MS/MS | Beagle Dog Plasma | 0.2–200 ng/mL | Not Reported | 0.21 ng/mL | |
| HPLC-UV | Human Plasma | 10–100 ng/mL | 5 ng/mL | 10 ng/mL | |
| Spectrophotometry | Bulk and Pharmaceutical Formulation | 1.0–16 µg/mL | 0.27–0.3 µg/mL | 0.90–1.0 µg/mL | |
| RP-HPLC | Nanoemulsion | 20–160 µg/mL | Not Reported | 0.00819 µg/mL |
Detailed Experimental Protocols
LC-MS/MS Method for Quantification in Pharmaceutical Formulations[1][2]
-
Instrumentation: An ultra-fast liquid chromatography (UFLC) system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Zorbax C18 (50 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1% Formic acid in water and Methanol (40:60 v/v).
-
Flow Rate: 0.5 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transition: m/z 188.15 → 91.10.
-
Collision Energy: -29.0 V.
-
Desolvation Line Temperature: 250°C.
-
Heat Block Temperature: 200°C.
-
-
Sample Preparation:
-
Accurately weigh powder equivalent to 10 mg of Selegiline HCl.
-
Extract three times with 20 mL of methanol.
-
Filter and combine the extracts.
-
Evaporate to dryness at 60°C.
-
Reconstitute the residue with 10 mL of LC-MS/MS grade methanol.
-
Dilute appropriately with the mobile phase before analysis.
-
HPLC-UV Method for Quantification in Human Plasma
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 analytical column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1 M Phosphate buffer (pH 6.5) and acetonitrile (B52724) (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 0.1 mL of plasma into a centrifuge tube.
-
Add 0.1 mL of methanol and vortex for 2 minutes.
-
Centrifuge at 15,400 rpm for 20 minutes.
-
Transfer the supernatant (organic layer) to another tube.
-
Inject an aliquot into the HPLC system.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low-concentration analysis challenges.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with (+)-Deprenyl hydrochloride (Selegiline) and facing challenges with its penetration across the blood-brain barrier (BBB). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of relevant signaling pathways to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
A1: The main obstacles to effective brain delivery of this compound are its extensive first-pass metabolism in the liver and gut wall, leading to low oral bioavailability (around 10%), and its inherent limitations in crossing the blood-brain barrier.[1] Conventional oral administration results in a significant reduction of the parent drug concentration before it reaches systemic circulation.
Q2: What are the known metabolites of this compound and are they active?
A2: this compound is metabolized to L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine. These metabolites are pharmacologically active. Desmethylselegiline possesses some MAO-B inhibitory activity, while levoamphetamine and levomethamphetamine can influence the release and uptake of neurotransmitters like dopamine (B1211576) and norepinephrine.
Q3: How does the route of administration impact the bioavailability and brain concentration of this compound?
A3: The route of administration significantly affects the pharmacokinetic profile of this compound.
-
Oral Administration: Results in low bioavailability (approximately 10%) due to high first-pass metabolism.[1]
-
Intranasal Administration: Bypasses the first-pass effect, leading to substantially higher brain and plasma concentrations. Studies have shown up to a 20-fold increase in brain concentration and a 12-fold increase in plasma concentration compared to oral administration when delivered via nanoparticles.[2][3]
-
Transdermal Administration: Also avoids first-pass metabolism, resulting in higher and more sustained plasma concentrations of the parent drug and reduced levels of its metabolites. The absolute bioavailability of transdermal selegiline (B1681611) has been reported to be around 73%, compared to 4% for oral administration.[4]
Q4: What are some promising strategies to enhance the BBB penetration of this compound?
A4: Novel drug delivery systems are being explored to improve the brain uptake of this compound. These include:
-
Nanoparticles: Formulations using chitosan (B1678972) or PLGA nanoparticles have demonstrated significantly enhanced brain delivery, particularly via the intranasal route.[2][3]
-
Liposomes: Cationic liposomes and albumin-coated liposomes have been developed for intranasal delivery, showing improved brain targeting and therapeutic efficacy in preclinical models.[5]
Q5: What are the key signaling pathways modulated by this compound that contribute to its neuroprotective effects?
A5: Beyond its primary function as a monoamine oxidase-B (MAO-B) inhibitor, this compound exerts neuroprotective effects through several signaling pathways:
-
Anti-Apoptotic Pathways: It upregulates anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic factors, thereby preventing programmed cell death.
-
Antioxidant Response Pathways: It activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, leading to the expression of antioxidant enzymes.
-
Neurotrophic Factor Signaling: It can activate pathways involving neurotrophic factors, which support neuronal survival and function.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro BBB Permeability Assays (e.g., Caco-2, MDCK-MDR1)
| Problem | Possible Causes | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | 1. High efflux by transporters like P-glycoprotein (P-gp).2. Low lipophilicity of the compound.3. Poor monolayer integrity. | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) to assess the impact of efflux.2. Ensure the formulation solubilizes the compound adequately.3. Verify monolayer integrity by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow). |
| High Variability Between Replicates | 1. Inconsistent cell monolayer formation.2. Inaccurate pipetting or sample handling.3. Instability of the compound in the assay buffer. | 1. Standardize cell seeding density and culture duration (typically 21 days for Caco-2).2. Use calibrated pipettes and consistent timing for sampling.3. Assess the stability of this compound in the assay buffer over the experiment's duration. |
| Low Compound Recovery | 1. Adsorption to plasticware.2. Cellular metabolism.3. Compound instability. | 1. Use low-binding plates or add a protein like bovine serum albumin (BSA) to the basolateral chamber to reduce non-specific binding of lipophilic compounds.[6]2. Analyze for major metabolites in the donor and receiver compartments.3. Evaluate compound stability at 37°C in the assay buffer. |
In Vivo Animal Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Low Brain-to-Plasma Concentration Ratio | 1. High peripheral metabolism (first-pass effect).2. Active efflux at the BBB.3. Poor intrinsic permeability across the BBB. | 1. Consider alternative administration routes that bypass the liver, such as intranasal, intraperitoneal, or subcutaneous injection.2. Co-administer with a P-gp inhibitor to investigate the role of efflux.3. Utilize novel formulations like nanoparticles or liposomes to enhance BBB transport. |
| High Variability in Brain Uptake Between Animals | 1. Differences in animal age, weight, or sex.2. Inconsistent dosing or administration technique.3. Genetic variability in metabolic enzymes or transporters. | 1. Use animals of the same age, sex, and a narrow weight range.2. Ensure consistent and accurate administration of the compound.3. Use a genetically homogeneous animal strain. |
| Unexpected Behavioral Effects | 1. Off-target effects of the compound or its metabolites.2. Dose is too high, leading to non-selective MAO inhibition. | 1. Measure the levels of this compound and its major metabolites in the brain and plasma to correlate with behavioral outcomes.2. Perform a dose-response study to identify the optimal dose for selective MAO-B inhibition. |
Data Presentation
In Vitro Permeability Data
| Model System | Parameter | Value | Reference Compound | Value |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | Data not consistently available in literature for direct comparison. Generally expected to be moderate to high due to its lipophilic nature. | Propranolol (High Permeability) | ~20-30 |
| Efflux Ratio (Papp(B-A)/Papp(A-B)) | Expected to be >2, indicating it is a substrate for efflux pumps. | Digoxin (P-gp Substrate) | >10 | |
| MDCK-MDR1 | Efflux Ratio | Expected to be significantly >2, confirming it as a P-gp substrate. | Quinidine (P-gp Substrate) | >10 |
Note: The lack of standardized, publicly available Papp values for this compound highlights the need for researchers to determine these values under their specific experimental conditions.
In Vivo Brain Penetration Data
| Administration Route | Delivery System | Species | Brain Concentration Enhancement (Compared to Oral Solution) |
| Intranasal | Chitosan Nanoparticles | Rat | 20-fold higher |
| Intranasal | PLGA/Lipid Nanoparticles | Rat | Significant increase in brain bioavailability |
| Intranasal | Albumin-Coated Liposomes | Rat | 3-fold increase in brain AUC vs. intravenous |
| Oral | Standard Solution | Rat | Baseline |
Experimental Protocols
In Vitro BBB Permeability Assay using Caco-2 Cells
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transendothelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent and tight monolayer.
-
Concurrently, assess the permeability of a paracellular marker, such as Lucifer yellow (typically <1% per hour).
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Add the dosing solution containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the compound is a substrate for active efflux transporters.
-
-
In Situ Brain Perfusion in Rats
Objective: To measure the rate of this compound transport across the BBB in an intact animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize a male Wistar or Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane).
-
Expose the common carotid arteries through a midline cervical incision.
-
-
Perfusion Setup:
-
Cannulate the right common carotid artery with polyethylene (B3416737) tubing connected to a syringe pump containing the perfusion fluid.
-
The perfusion fluid should be a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Ligate the external carotid and pterygopalatine arteries to direct the perfusate to the brain.
-
Sever both jugular veins to allow for drainage.
-
-
Perfusion:
-
Initiate perfusion at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 5-60 seconds).
-
At the end of the perfusion period, decapitate the animal.
-
-
Brain Tissue Processing:
-
Rapidly remove the brain and dissect the desired regions (e.g., cortex, striatum).
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
If using a radiolabeled compound, determine the amount of radioactivity in the brain homogenate and a sample of the perfusate using liquid scintillation counting.
-
If using a non-labeled compound, quantify the concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using the following equation:
-
K_in = (C_br / C_pf) / T
-
Where C_br is the concentration of the compound in the brain, C_pf is the concentration in the perfusate, and T is the perfusion time.
-
-
The permeability-surface area (PS) product can then be calculated from K_in.
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways of this compound
This compound's neuroprotective effects are mediated through a complex interplay of signaling pathways that promote cell survival and combat oxidative stress.
Experimental Workflow for Assessing BBB Penetration of Novel Formulations
This workflow outlines the logical progression from in vitro screening to in vivo validation for a new this compound formulation designed to enhance BBB penetration.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of intranasally administered selegiline nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and absolute bioavailability of selegiline following treatment of healthy subjects with the selegiline transdermal system (6 mg/24 h): a comparison with oral selegiline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring the Level of 14C-Labelled Selegiline Following Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
managing variability in animal response to (+)-Deprenyl hydrochloride
Welcome to the technical support center for researchers utilizing (+)-Deprenyl hydrochloride (Selegiline). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you manage variability in animal response and achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Selegiline (B1681611), is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme responsible for the breakdown of dopamine (B1211576) in the brain.[1][4] By inhibiting MAO-B, this compound increases the levels of dopamine in the synaptic cleft, which is crucial for motor control and other neurological functions.[1][4] This action helps to alleviate symptoms in animal models of neurodegenerative diseases like Parkinson's disease.[4][5]
Q2: What are the known metabolites of this compound and do they have pharmacological activity?
A2: this compound undergoes intensive first-pass metabolism, and its major metabolites also possess pharmacological activities.[3][6] The main metabolites are methamphetamine, desmethyl-deprenyl, and amphetamine.[6] These metabolites, particularly amphetamine and methamphetamine, are stimulants and can contribute to the overall pharmacological profile and potential side effects.[7] The parent compound, (-)-deprenyl, is primarily responsible for the MAO-B inhibitory effect.[6][8]
Q3: What are some of the non-MAO-B related effects of this compound?
A3: Beyond its well-known role as an MAO-B inhibitor, this compound exhibits a range of pharmacological activities. It has been shown to have neuroprotective properties by interfering with early apoptotic signaling events, inducing antioxidant enzymes, and decreasing the formation of reactive oxygen species.[3][9] Some studies suggest it can also modulate the expression of anti-apoptotic genes.[10]
Q4: Are there any significant drug interactions to be aware of when using this compound?
A4: Yes, caution should be exercised when co-administering this compound with certain other drugs. It should not be used with certain antidepressants due to the risk of serotonin (B10506) syndrome.[1] Combining it with other MAO inhibitors is also not recommended.[7] Additionally, interactions with opioids like meperidine and tramadol (B15222) have been reported and should be avoided.[7][11]
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with this compound.
Q1: I am not observing the expected therapeutic or behavioral effect in my animal model. What could be the reason?
Possible Causes and Solutions:
-
Incorrect Dosage: The dose might be too low to elicit a response or so high that it causes off-target effects. It's crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.[12] Remember that some NMDA receptor modulators can have a U-shaped dose-response curve.[12]
-
Inappropriate Route of Administration: The route of administration significantly impacts the bioavailability and metabolism of this compound.[3][6] Subcutaneous or intraperitoneal injections generally lead to higher bioavailability compared to oral administration due to extensive first-pass metabolism.[6][8] Ensure the chosen route is appropriate for your research question and is performed consistently.
-
Metabolism Differences: The metabolism of this compound can be influenced by factors that affect cytochrome P-450 mono-oxygenases in the liver.[8] Co-administration of drugs that induce or inhibit these enzymes can alter the effectiveness of Deprenyl.[8]
-
Animal Strain and Sex: Different animal strains can exhibit varied responses to drugs.[13] Additionally, sex differences in MAO-B activity and sensitivity to L-deprenyl have been observed in rats, with females showing greater sensitivity.[14] It is important to use a consistent sex or test both males and females.
Q2: My experimental data shows high inter-animal variability. How can I minimize this?
Possible Causes and Solutions:
-
Inconsistent Drug Formulation and Dosing: Ensure the drug solution is homogenous, especially if it is a suspension.[13] Calibrate all dosing equipment regularly and standardize the dosing technique and timing across all animals.[13]
-
Animal Stress and Handling: Stress can significantly impact physiological and behavioral responses.[13] Allow for a sufficient acclimation period for the animals after their arrival and before starting any procedures.[13] Consistent and gentle handling is crucial to reduce stress-induced variability.[12]
-
Environmental Factors: Maintain consistent environmental conditions such as light/dark cycles, temperature, and housing density, as these can influence animal physiology and behavior.[13]
-
Underlying Genetic Differences: Whenever possible, use inbred (isogenic) strains to minimize genetic variability.[13] If using outbred stocks, acknowledge the potential for genetic influence and use a larger sample size to ensure robust statistical analysis.[13]
-
Experimenter Effect: The presence and handling by the experimenter can be a source of variability.[12] Ideally, the same person should handle and test all the animals, and the experimenter should be blind to the treatment conditions.[12]
Q3: My animals are exhibiting unexpected side effects. What should I do?
Possible Causes and Solutions:
-
Dose is Too High: Stereotypical behaviors can be observed at higher doses (e.g., above 3 mg/kg in dogs).[15] If you observe side effects like vomiting, diarrhea, restlessness, or tremors, consider reducing the dose.[7]
-
Metabolite Effects: The amphetamine and methamphetamine metabolites of this compound are stimulants and can cause behavioral side effects.[7] Be aware of these potential effects when interpreting your results.
-
Drug Interactions: As mentioned in the FAQs, interactions with other drugs can lead to adverse effects like serotonin syndrome.[1][7] Carefully review all compounds being administered to the animals.
Data Tables
Table 1: Factors Influencing MAO-B Inhibition by this compound in Rats
| Factor | Observation | Reference |
| Sex | Females showed lower overall MAO-B activity in the liver and greater sensitivity to MAO-A and B inhibition with increasing doses. | [14] |
| Route of Administration | Subcutaneous injection was more efficient than oral dosing in inhibiting MAO-B in the brain. | [8][14] |
| Dosing Interval | MAO-B was significantly inhibited when the dosing interval was increased to as long as 168 hours. | [14] |
| Metabolism | Pre-treatment with an inducer (phenobarbitone) or an inhibitor (SKF-525A) of cytochrome P-450 mono-oxygenases markedly influenced the MAO-B inhibitory potency. | [8] |
Table 2: Recommended Dose Ranges of this compound in Different Animal Models
| Animal Model | Dose Range | Route of Administration | Effect | Reference |
| Rats (transient hypoxia-ischemia) | 2 mg/kg and 10 mg/kg | Not specified | Reduced brain damage | [16] |
| Rats (spinal cord injury) | 5 mg/kg | Intraperitoneal | Improved motor function, reduced apoptosis | [10] |
| Dogs (chronic administration) | 0.1, 0.5, and 1.0 mg/kg | Oral | Dose-dependent inhibition of MAO-B in brain, liver, and kidney | [17] |
| Mice (pharmacokinetic study) | 5 mg/kg | Oral, Subcutaneous, Intraperitoneal, Intravenous | Determination of pharmacokinetic parameters | [6] |
Table 3: Pharmacokinetic Parameters of (-)-Deprenyl in Mice (5 mg/kg)
| Route of Administration | Cmax (ng/mL) | tmax (min) | t1/2β (h) | AUC0-6 (ng·h/mL) | Bioavailability (%) | Reference |
| Oral | 28.5 ± 5.4 | 15 | ≤ 2 | 45.2 ± 8.1 | 25 | [6] |
| Subcutaneous | 118.2 ± 18.7 | 15 | ≤ 2 | 156.8 ± 25.1 | 87.1 | [6] |
| Intraperitoneal | 105.6 ± 15.3 | 15 | ≤ 2 | 141.7 ± 21.9 | 78.7 | [6] |
| Intravenous | - | - | ≤ 2 | 180.1 ± 29.7 | 100 | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
-
Preparation of Saline Solution: Prepare a sterile 0.9% saline solution.
-
Drug Dissolution: Dissolve the required amount of this compound powder in the sterile saline to achieve the desired final concentration for dosing. Ensure the powder is completely dissolved.
-
Routes of Administration:
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol is adapted from a general fluorometric MAO-B inhibition assay.[19]
-
Reagents:
-
Human recombinant MAO-B enzyme.
-
A suitable substrate for MAO-B (e.g., benzylamine).
-
A detection reagent that produces a fluorescent signal upon reaction with the product of the MAO-B reaction (e.g., Amplex Red).
-
This compound at various concentrations.
-
A known MAO-B inhibitor as a positive control.
-
-
Procedure:
-
Pre-incubate the MAO-B enzyme with different concentrations of this compound or control in a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity).
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing Neuroprotective Effects.
Caption: Troubleshooting Logic for High Variability in Animal Response.
References
- 1. Articles [globalrx.com]
- 2. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 4. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic studies of (-)-deprenyl and some of its metabolites in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selegiline (L-Deprenyl) Hydrochloride (Anipryl, Eldepryl, Carbex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. The influence of metabolism on the MAO-B inhibitory potency of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Monoamine oxidase inhibition by L-deprenyl depends on both sex and route of administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-deprenyl reduces brain damage in rats exposed to transient hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of chronic oral administration of L-deprenyl in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of R-(-)-deprenyl administration on reproductive parameters of rat males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: (+)-Deprenyl Hydrochloride (Selegiline) and MAO Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals investigating the properties of (+)-Deprenyl hydrochloride (selegiline). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, particularly concerning its dose-dependent selectivity for Monoamine Oxidase B (MAO-B) and its potential for non-selective MAO inhibition at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity of this compound for MAO-B over MAO-A?
This compound, also known as selegiline (B1681611), is a potent, selective, and irreversible inhibitor of MAO-B.[1][2] In vitro studies have demonstrated that selegiline is significantly more potent at inhibiting MAO-B than MAO-A, with a selectivity ratio that can be several hundred-fold.[1] This selectivity is a key factor in its therapeutic use, particularly in the treatment of Parkinson's disease at lower doses.[2]
Q2: At what doses does this compound lose its selectivity for MAO-B and begin to inhibit MAO-A?
The selectivity of selegiline for MAO-B is dose-dependent.[3] In clinical settings, it is generally observed that oral doses of selegiline exceeding 20 mg/day lead to a loss of selectivity and significant inhibition of MAO-A.[4][5] Some studies suggest that non-selective inhibition of both MAO-A and MAO-B occurs in the range of 30 to 40 mg per day.[5] Even at the standard therapeutic dose of 10 mg/day, some degree of MAO-A inhibition in the brain has been observed.[4] In rodent models, subcutaneous doses between 0.25 mg/kg and 2.0 mg/kg are reported to selectively inhibit MAO-B.[5]
Q3: What are the implications of non-selective MAO inhibition by this compound in experimental findings?
Loss of selectivity and the subsequent inhibition of MAO-A can have significant pharmacological consequences that may confound experimental results. MAO-A is the primary enzyme responsible for metabolizing serotonin (B10506) and norepinephrine.[6] Its inhibition by high doses of selegiline can lead to antidepressant effects, which may be a desired outcome in some studies but a confounding factor in others focused on the dopaminergic effects of selective MAO-B inhibition.[3] Furthermore, non-selective MAO inhibition necessitates dietary tyramine (B21549) restrictions in clinical use to avoid a hypertensive crisis, a factor to consider in the interpretation of in vivo studies.[7]
Q4: How do the metabolites of this compound influence its activity and experimental outcomes?
Selegiline is metabolized in the liver to L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine.[5] L-(-)-desmethylselegiline also possesses MAO-B inhibitory properties.[5] The amphetamine metabolites can introduce their own pharmacological effects, which may complicate the interpretation of neuroprotection and behavioral assays.[5] The formulation of selegiline can significantly impact the levels of these metabolites. For instance, orally disintegrating formulations that allow for buccal absorption can lead to higher plasma levels of selegiline and reduced amphetamine metabolites compared to conventional oral tablets.[8]
Data Presentation
The following table summarizes the in vitro potency of this compound (Selegiline) against human MAO-A and MAO-B. Note that IC50 and Ki values can vary between studies due to differences in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (MAO-A IC50 / MAO-B IC50) | Source Organism/System |
| Selegiline | MAO-B | 7 - 19.6 | 91.0 | \multirow{2}{*}{~450-fold[1]} | Recombinant Human MAO-B[2] |
| MAO-A | 23,000[1][2] | - | Recombinant Human MAO-A[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess MAO-A and MAO-B inhibition.
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor for MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).[9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (Selegiline) and a known selective MAO-A inhibitor (e.g., Clorgyline)
-
MAO substrate (e.g., Tyramine or Kynuramine)[9]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in MAO Assay Buffer.
-
Assay Setup:
-
To respective wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (no inhibitor) and a positive control with a known inhibitor.
-
To differentiate between MAO-A and MAO-B activity, set up parallel assays. For measuring MAO-A activity, pre-incubate the enzyme with a selective MAO-B inhibitor (like selegiline at a low, selective concentration). Conversely, for MAO-B activity, pre-incubate with a selective MAO-A inhibitor (clorgyline).
-
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. This pre-incubation is particularly important for irreversible inhibitors.[6]
-
Reaction Initiation: Initiate the reaction by adding a master mix containing the MAO substrate, fluorescent probe, and HRP to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/585 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Troubleshooting Guides
Issue 1: Higher than expected MAO-A inhibition at low this compound concentrations.
-
Potential Cause: Incorrect compound concentration.
-
Solution: Verify the stock solution concentration and the dilution series. Ensure accurate pipetting.
-
-
Potential Cause: Enzyme preparation has lost selectivity or is contaminated.
-
Solution: Use a fresh batch of recombinant enzyme. Validate the assay with known selective inhibitors for MAO-A and MAO-B as controls.
-
-
Potential Cause: Assay conditions are not optimal.
-
Solution: Ensure the pH and temperature of the assay buffer are correct, as MAO activity is sensitive to these parameters.[10]
-
Issue 2: High background signal or false positives in the fluorescent assay.
-
Potential Cause: Autofluorescence of the test compound.
-
Solution: Run a control experiment with the test compound in the absence of the MAO enzyme to measure its intrinsic fluorescence. Subtract this background signal from the assay readings.[6]
-
-
Potential Cause: Interference of the test compound with the detection chemistry.
-
Solution: Some compounds can directly react with the fluorescent probe or HRP. To test for this, run a control with the test compound and H₂O₂ in the absence of the MAO enzyme.[6]
-
-
Potential Cause: Contamination of reagents.
-
Solution: Use fresh, high-purity reagents and ensure proper storage conditions.
-
Issue 3: Inconsistent or non-reproducible results in the in vitro MAO inhibition assay.
-
Potential Cause: Sub-optimal enzyme activity.
-
Solution: Ensure the enzyme preparation is active by using a known potent inhibitor as a positive control. Check the storage and handling procedures for the enzyme.[6]
-
-
Potential Cause: Insufficient pre-incubation time for irreversible inhibitors.
-
Solution: For irreversible inhibitors like selegiline, a pre-incubation period with the enzyme is necessary to allow for covalent bond formation. Optimize the pre-incubation time to achieve maximal inhibition.[6]
-
-
Potential Cause: Solubility issues with the test compound.
-
Solution: Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Consider using a different solvent or a lower final concentration of the solvent.[10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new formulation of selegiline: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of (+)-Deprenyl Hydrochloride and Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two prominent monoamine oxidase-B (MAO-B) inhibitors: (+)-Deprenyl hydrochloride (also known as selegiline) and rasagiline (B1678815). While both compounds are established treatments for Parkinson's disease, their neuroprotective mechanisms and efficacy profiles exhibit notable differences that are critical for consideration in research and drug development. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.
Executive Summary
Both this compound and rasagiline have demonstrated neuroprotective effects in various preclinical models, extending beyond their primary function of inhibiting MAO-B to increase dopamine (B1211576) levels. Their neuroprotective actions are largely attributed to the presence of a propargylamine (B41283) moiety, which is associated with the stabilization of mitochondrial function and the induction of anti-apoptotic and pro-survival signaling cascades.[1][2]
In vitro studies directly comparing the two compounds suggest that rasagiline may possess a more potent neuroprotective effect at equimolar concentrations. Furthermore, in vivo studies using models of Parkinson's disease have indicated that while both drugs can protect neurons from damage, rasagiline may also have neurorestorative capabilities, a property not observed with selegiline (B1681611) in the same models.[3][4] A key differentiator is their metabolic profiles; selegiline is metabolized to L-methamphetamine and L-amphetamine, which have their own pharmacological activities, whereas rasagiline's primary metabolite, aminoindan, is considered to be neuroprotective and non-amphetaminergic.[2][5]
Quantitative Data Comparison
The following tables summarize quantitative data from key comparative studies, offering a direct comparison of the neuroprotective efficacy of this compound and rasagiline in various experimental paradigms.
In Vitro Neuroprotection in a Dexamethasone-Induced Apoptosis Model
This study utilized human neuroblastoma (SH-SY5Y) and glioblastoma (1242-MG) cell lines to compare the protective effects of the two drugs against dexamethasone-induced cell death and apoptosis.
| Treatment Group | Cell Viability (% of Control) in SH-SY5Y Cells | Key Finding |
| Dexamethasone (B1670325) (10 µM) | ~65% | Dexamethasone significantly reduced cell viability. |
| (+)-Deprenyl HCl + Dexamethasone | Significantly increased vs. Dexamethasone alone | (+)-Deprenyl HCl demonstrated a neuroprotective effect. |
| Rasagiline + Dexamethasone | Significantly higher than (+)-Deprenyl HCl group | Rasagiline showed a greater preservation of cell viability compared to (+)-Deprenyl HCl.[6] |
| Drug | MAO-B Inhibition in SH-SY5Y Cells | Key Finding |
| Rasagiline | ~70% | Rasagiline demonstrated more potent inhibition of MAO-B. |
| (+)-Deprenyl HCl | ~50% | (+)-Deprenyl HCl showed less potent MAO-B inhibition at the tested concentration.[6] |
| Treatment Group | Apoptotic Cells (TUNEL Staining) | Key Finding |
| Dexamethasone | Increased TUNEL-positive cells | Dexamethasone induced apoptosis. |
| (+)-Deprenyl HCl + Dexamethasone | Reduction in TUNEL-positive cells | (+)-Deprenyl HCl reduced apoptosis. |
| Rasagiline + Dexamethasone | Greater reduction in TUNEL-positive cells compared to (+)-Deprenyl HCl | Rasagiline showed a higher prevention of apoptotic DNA damage.[6] |
In Vivo Neuroprotection and Neurorestoration in a Lactacystin-Induced Model of Parkinson's Disease
This study compared the neuroprotective and neurorestorative effects of rasagiline and selegiline in a mouse model of Parkinson's disease induced by the proteasome inhibitor lactacystin (B1674225).
| Treatment Paradigm | Outcome Measure | (+)-Deprenyl HCl | Rasagiline | Key Finding |
| Neuroprotection (Drug administered before lactacystin) | Protection of Nigrostriatal Dopaminergic Neurons | Significant neuroprotective effect | Significant neuroprotective effect | Both drugs were effective in protecting neurons from lactacystin-induced degeneration.[3] |
| Neurorestoration (Drug administered after lactacystin-induced damage) | Restoration of Nigrostriatal Dopaminergic Neurons | No significant restorative effect | Significant restorative effect | Only rasagiline demonstrated the ability to restore the nigrostriatal system after damage had occurred.[3][4] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of both this compound and rasagiline are mediated through complex signaling pathways that converge on the regulation of apoptosis and the promotion of cell survival. Both drugs have been shown to upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2]
Figure 1. Simplified signaling pathways for the neuroprotective effects of rasagiline and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and rasagiline are provided below.
In Vitro Model: Dexamethasone-Induced Apoptosis in SH-SY5Y Cells
Objective: To assess and compare the ability of this compound and rasagiline to protect neuronal cells from glucocorticoid-induced apoptosis.
1. Cell Culture and Plating:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or on sterile coverslips in 24-well plates for apoptosis staining. Allow cells to adhere for 24 hours.
2. Drug Treatment:
-
Pre-treat cells with varying concentrations of this compound or rasagiline for 24 hours.
-
Induce apoptosis by adding dexamethasone to a final concentration of 10 µM.
-
Co-incubate the cells with the respective neuroprotective agent and dexamethasone for an additional 48-72 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
4. Assessment of Apoptosis (TUNEL Assay):
-
After treatment, wash cells on coverslips with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's protocol. This involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs to label the 3'-OH ends of fragmented DNA.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is quantified.
Figure 2. General experimental workflow for in vitro comparative studies.
In Vivo Model: Lactacystin-Induced Nigrostriatal Degeneration
Objective: To compare the neuroprotective and neurorestorative efficacy of this compound and rasagiline in a mouse model of Parkinson's disease characterized by proteasomal dysfunction.
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform a unilateral microinjection of lactacystin (1.25 µg in 0.5 µL of saline) into the medial forebrain bundle.
2. Drug Administration:
-
Neuroprotection Paradigm: Administer daily intraperitoneal (i.p.) injections of this compound (1 mg/kg), rasagiline (0.2 mg/kg), or vehicle (saline) starting 7 days before the lactacystin microinjection and continuing for 28 days after.[3]
-
Neurorestoration Paradigm: Begin daily i.p. injections of the drugs or vehicle 7 days after the lactacystin microinjection and continue for up to 28 days.[3]
3. Behavioral Assessment:
-
At regular intervals, assess motor function using tests such as the cylinder test (to measure forelimb use asymmetry) and the rotarod test (to assess motor coordination and balance).
4. Immunohistochemical Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with 4% paraformaldehyde.
-
Collect the brains, post-fix, and section them.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the dopaminergic neurons in the substantia nigra pars compacta and the density of dopaminergic fibers in the striatum.
5. Neurochemical Analysis:
-
In a separate cohort of animals, dissect the striata and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
The available preclinical evidence indicates that both this compound and rasagiline possess significant neuroprotective properties that are independent of their MAO-B inhibitory activity. Comparative studies, however, suggest that rasagiline may offer superior neuroprotection in certain contexts and uniquely exhibits neurorestorative potential. These findings underscore the importance of considering the distinct pharmacological profiles of these compounds in the design of future neuroprotective strategies for neurodegenerative diseases. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy in a clinical setting.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of MAO Inhibitors: (+)-Deprenyl Hydrochloride vs. Moclobemide
A Comparative Guide for Researchers and Drug Development Professionals on the Inhibition Profiles of Two Key Monoamine Oxidase Inhibitors.
In the landscape of neuroscience research and drug development, monoamine oxidase (MAO) inhibitors play a crucial role in modulating the levels of key neurotransmitters. This guide provides a detailed, objective comparison of two prominent MAO inhibitors: (+)-Deprenyl hydrochloride, also known as selegiline, and moclobemide (B1677376). We delve into their distinct inhibition profiles, supported by experimental data, to offer a comprehensive resource for informed decision-making in research and clinical development.
At a Glance: Key Differences in MAO Inhibition
| Feature | This compound (Selegiline) | Moclobemide |
| Primary Target | Monoamine Oxidase-B (MAO-B)[1][2][3][4] | Monoamine Oxidase-A (MAO-A)[5][6][7] |
| Inhibition Type | Irreversible[1][2][3][8] | Reversible[5][6][7] |
| Selectivity | Highly selective for MAO-B at lower doses[1][3][9] | Selective for MAO-A[5][6][7] |
| Primary Neurotransmitter Effect | Increases Dopamine (B1211576) levels[4][10] | Increases Serotonin and Norepinephrine levels[7][11] |
Quantitative Inhibition Profile
The potency and selectivity of this compound and moclobemide have been characterized by their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). These values, collated from various studies, are summarized below.
Table 1: In Vitro Inhibition of MAO-A and MAO-B
| Inhibitor | Enzyme | IC50 | Ki | Selectivity (MAO-A IC50 / MAO-B IC50) |
| This compound | MAO-A | ~7.0 - 23 µM[3] | 9.06 µM[12] | ~0.002 - 0.007 (Highly MAO-B selective) |
| MAO-B | ~6.8 - 51 nM[3] | 0.091 µM[12] | ||
| Moclobemide | MAO-A | ~6.1 - 10 µM[5] | - | ~167 (Highly MAO-A selective) |
| MAO-B | ~1000 µM[5] | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference in the mechanism of action between these two inhibitors lies in the nature of their interaction with the MAO enzyme.
This compound is a mechanism-based, irreversible inhibitor, often referred to as a "suicide inhibitor"[8]. It acts as a substrate for MAO-B, and upon enzymatic processing, it forms a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation[8].
Moclobemide , in contrast, is a reversible inhibitor of MAO-A (RIMA)[5][6][7]. Its binding to the enzyme is non-covalent and exists in equilibrium. This allows for the displacement of moclobemide by substrates like tyramine, which significantly reduces the risk of the "cheese effect" – a hypertensive crisis that can occur with irreversible MAOIs[6]. The activity of MAO-A can be fully restored within 24 hours after cessation of moclobemide treatment[6].
Experimental Protocols for Determining MAO Inhibition
Accurate assessment of MAO inhibition is critical. Below are detailed methodologies for common in vitro assays.
In Vitro Fluorometric MAO Inhibition Assay
This assay is a widely used method for screening and characterizing MAO inhibitors.
Principle: The enzymatic activity of MAO produces hydrogen peroxide (H₂O₂), which in the presence of horseradish peroxidase (HRP), reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The increase in fluorescence is proportional to MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate: p-Tyramine hydrochloride (for both MAO-A and MAO-B) or a selective substrate if desired.
-
Fluorescent Probe: Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Test compounds (this compound, moclobemide) and a known inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B).
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, probe, HRP, and test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions of the test compounds.
-
Assay Reaction:
-
To each well of a 96-well plate, add the MAO enzyme and the test compound at various concentrations.
-
Include controls: no-enzyme, no-inhibitor (vehicle), and positive control.
-
For irreversible inhibitors, pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes at 37°C)[13].
-
Initiate the reaction by adding a mixture of the substrate (e.g., final concentration of 1 mM p-tyramine) and the detection reagents (e.g., 50 µM Amplex Red, 1 U/mL HRP).
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm) over time (kinetic assay) or as an endpoint reading after a specific incubation period (e.g., 20-60 minutes at 37°C, protected from light)[13].
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HPLC-Based MAO Inhibition Assay
This method offers high specificity and can be used to directly measure the depletion of the substrate or the formation of the product.
Principle: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and/or its metabolite.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Assay Buffer
-
Substrate: Kynuramine (a non-selective substrate that is metabolized to 4-hydroxyquinoline)[14][15][16][17].
-
Test compounds and controls.
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
Procedure:
-
Enzymatic Reaction:
-
Incubate the MAO enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding kynuramine.
-
After a defined incubation time, stop the reaction (e.g., by adding a strong acid or organic solvent).
-
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Use an appropriate mobile phase to separate the substrate (kynuramine) and the product (4-hydroxyquinoline).
-
Detect and quantify the peaks corresponding to the substrate and product.
-
-
Data Analysis: Determine the MAO activity by measuring the rate of product formation or substrate depletion. Calculate the percent inhibition and IC50 values as described for the fluorometric assay.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The inhibition of MAO-A and MAO-B leads to distinct downstream effects on neurotransmitter signaling pathways.
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. apexbt.com [apexbt.com]
- 6. Moclobemide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 8. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that L-deprenyl treatment for one week does not inhibit MAO A or the dopamine transporter in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Validating the Neuroprotective Effect of (+)-Deprenyl Hydrochloride in MPTP Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of (+)-Deprenyl hydrochloride (also known as selegiline) in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced models of Parkinson's disease. We present a synthesis of experimental data, comparing this compound with other neuroprotective agents, and provide detailed experimental protocols to support the validation of its efficacy.
Comparative Efficacy of Neuroprotective Agents in MPTP Models
The following tables summarize quantitative data from studies comparing the neuroprotective effects of this compound with other compounds in mitigating MPTP-induced neurotoxicity.
Table 1: Behavioral Outcomes in MPTP-Treated Mice
| Treatment Group | Test | Key Finding | Reference |
| MPTP + this compound | Open Field Test | Alleviated MPTP-induced hypokinesia (locomotion and rearing). | [1] |
| MPTP + Rasagiline (B1678815) | Locomotor Activity | Markedly attenuated the reduction of motor activity. No significant difference compared to selegiline (B1681611). | [2][3][4] |
| MPTP + Melatonin (B1676174) | Ambulatory Activity | Potentiated the effect of deprenyl (B1670267) on normalizing locomotor activity. | [5] |
Table 2: Neurochemical Analysis in the Striatum of MPTP-Treated Mice
| Treatment Group | Analyte | Key Finding | Reference |
| MPTP + this compound | Dopamine (B1211576) (DA) | Protected against MPTP-induced toxicity on DA levels with pre-treatment. Recovers 50% of DA levels. | [1][5] |
| MPTP + this compound | DOPAC, HVA | Attenuated the reduction of DOPAC and HVA. | [6] |
| MPTP + Rasagiline | Dopamine (DA) | Markedly attenuated putaminal dopamine depletion. No significant difference compared to selegiline. | [2][3][4] |
| MPTP + Melatonin + this compound | Catecholamine Turnover | Melatonin potentiated the effect of deprenyl on catecholamine turnover. | [5] |
Table 3: Histological Markers in the Substantia Nigra of MPTP-Treated Mice
| Treatment Group | Marker | Key Finding | Reference |
| MPTP + this compound | Tyrosine Hydroxylase (TH) Immunoreactivity | Increased TH immunoreactivity. | [7] |
| MPTP + this compound | Number of TH-positive neurons | Rescued dying neurons. | [7] |
| MPTP + Rasagiline | Number of TH-positive neurons | Markedly attenuated the loss of dopaminergic cells. No significant differences between rasagiline and selegiline. | [2][3][4] |
| MPTP + Melatonin | Tyrosine Hydroxylase (TH) Immunoreactivity | Prevented the loss of tyrosine hydroxylase-immunoreactive cells when pre-treated. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the subacute administration of MPTP to induce a consistent lesion of the nigrostriatal pathway in mice.[6][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Solution Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile saline (0.9% NaCl) at a concentration of 2 mg/mL.[6]
-
Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection.[1][6] One common regimen involves four injections at 2-hour intervals within a single day.[6] Another is a daily injection for five consecutive days.[9]
-
Post-Injection Monitoring: House animals in a well-ventilated area with appropriate safety precautions. Behavioral testing and subsequent analyses are typically performed 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.[6][9]
This compound Administration
-
Preparation: Dissolve this compound in sterile saline.
-
Administration:
Behavioral Assessment: Open Field Test
This test is used to assess general locomotor activity and exploratory behavior.[6][10]
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape.[6]
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the open field.
-
Record the activity for a defined period (e.g., 5-30 minutes) using an automated tracking system or by manual scoring.[6][11]
-
Parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.[6][12]
-
Neurochemical Analysis: HPLC for Striatal Dopamine
This method quantifies the levels of dopamine and its metabolites in the striatum.[6][13][14]
-
Tissue Collection: Rapidly dissect the striata from the brain on ice.[6]
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.[6]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.[6]
-
Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[6][13]
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra.[7][15][16][17]
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in a sucrose (B13894) solution.[6]
-
Sectioning: Cut coronal sections (e.g., 20-40 µm) through the substantia nigra using a cryostat or microtome.[6]
-
Immunostaining:
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH).
-
Follow with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
-
Quantification: Count the number of TH-positive cells in the substantia nigra pars compacta (SNpc) using stereological methods.[7]
Visualizing the Mechanisms and Workflows
Signaling Pathway of MPTP Neurotoxicity and this compound's Protective Action
The primary neuroprotective mechanism of this compound in the MPTP model is the inhibition of Monoamine Oxidase B (MAO-B).
Caption: MPTP is converted to MPP+ by MAO-B, leading to neuronal death. This compound inhibits MAO-B.
Experimental Workflow for Validating Neuroprotection
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a test compound in the MPTP mouse model.
Caption: A generalized workflow for in vivo studies of neuroprotection in the MPTP mouse model.
References
- 1. Differential effects of deprenyl and MPTP on catecholamines and activity in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 4. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of melatonin and deprenyl against MPTP-induced mitochondrial damage and DA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melatonin attenuates tyrosine hydroxylase loss and hypolocomotion in MPTP-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Striatal dopamine measurement through HPLC [protocols.io]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. gubra.dk [gubra.dk]
- 17. researchgate.net [researchgate.net]
Navigating the Evidence: A Comparative Guide to the Reproducibility of Selegiline ((+)-Deprenyl Hydrochloride) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published studies on selegiline (B1681611), also known as L-deprenyl. While the initial request specified (+)-Deprenyl hydrochloride, the therapeutically active and extensively studied enantiomer is (-)-deprenyl, which is clinically referred to as selegiline. This guide will focus on the wealth of data available for selegiline to ensure a robust and clinically relevant comparison. Selegiline is an irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the management of Parkinson's disease and major depressive disorder.[1][2][3] The reproducibility of its clinical efficacy and safety is critically examined through meta-analyses of numerous studies.
Quantitative Data Synthesis
The following tables summarize the quantitative data from systematic reviews and meta-analyses of clinical trials investigating the efficacy and safety of selegiline in Parkinson's disease and major depressive disorder. These summaries offer a clear comparison of the treatment effects and adverse event profiles across multiple studies, providing a strong indication of the reproducibility of the findings.
Efficacy in Parkinson's Disease
A meta-analysis of randomized controlled trials (RCTs) and observational studies provides strong evidence for the efficacy of selegiline in treating Parkinson's disease, with reproducible improvements in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[4][5][6][7]
Table 1: Meta-analysis of Selegiline Efficacy in Parkinson's Disease (UPDRS Total Score Reduction vs. Placebo) [4][5][6][7]
| Treatment Duration | Mean Difference (95% CI) |
| 1 Month | -3.56 (-6.67, -0.45) |
| 3 Months | -3.32 (-3.75, -2.89) |
| 6 Months | -7.46 (-12.60, -2.32) |
| 12 Months | -5.07 (-6.74, -3.41) |
| 48 Months | -8.78 (-13.75, -3.80) |
| 60 Months | -11.06 (-16.19, -5.94) |
Data from a systematic review and meta-analysis of 27 RCTs and 11 observational studies.[4][5][6][7]
Efficacy in Major Depressive Disorder
Meta-analyses of placebo-controlled trials of the selegiline transdermal system (STS) demonstrate its efficacy in treating major depressive disorder, with significant improvements in depression rating scales.[8][9][10][11]
Table 2: Meta-analysis of Selegiline Transdermal System (STS) Efficacy in Major Depressive Disorder [8]
| Outcome Measure | Treatment Effect | Reference |
| HAM-D Bech-6 Core Depression Symptoms | Significant Improvement | [8] |
| MADRS Sadness, Lassitude, Poor Concentration | Prominent Improvement | [8] |
| HAM-D-17 Remission Rate (STS vs. Placebo) | 22.7% vs. 11.4% | |
| HAM-D-28 Score (Flexible Dose) | Significant Improvement vs. Placebo | [9] |
Safety and Tolerability
The safety profile of selegiline has been consistently evaluated across numerous studies. While generally well-tolerated, certain adverse events are reported more frequently compared to placebo.[3][4][5]
Table 3: Meta-analysis of Adverse Events with Selegiline [4][5]
| Adverse Event Category | Selegiline Rate | Placebo Rate | Odds Ratio (95% CI) |
| Any Adverse Events | 62.1% | 54.7% | 1.58 (1.02, 2.44) |
| Neuropsychiatric Disorders | 31.6% | 26.7% | 1.36 (1.06, 1.75) |
Data from a meta-analysis including 10 studies with 1,814 individuals.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for key preclinical and clinical assessments cited in the literature.
Preclinical Assessment in Rodent Models of Parkinson's Disease
1. MPTP-Induced Mouse Model: [12][13]
-
Objective: To induce a Parkinson's-like phenotype in mice.
-
Materials: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride, sterile saline, C57BL/6 mice.
-
Procedure: MPTP is dissolved in sterile saline and administered to mice via intraperitoneal injection.
-
Selegiline Administration: Selegiline hydrochloride is dissolved in sterile saline and administered via subcutaneous injection, typically at dosages ranging from 1 to 10 mg/kg.[12][13]
2. Behavioral Assessments: [12][14]
-
Open Field Test: To assess locomotor activity. Mice are placed in a square arena and their movement is tracked.
-
Forced Swim Test: To evaluate antidepressant-like activity. The duration of immobility in a water-filled cylinder is measured. A reduction in immobility time suggests an antidepressant effect.[14]
3. Neurochemical and Histological Analysis: [12][13]
-
HPLC for Dopamine (B1211576) Quantification: Brain tissue (e.g., striatum) is dissected, homogenized, and analyzed by high-performance liquid chromatography to measure dopamine levels.[12][13]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): Brain sections are stained with an antibody against TH, the rate-limiting enzyme in dopamine synthesis, to assess the integrity of dopaminergic neurons.[12]
Clinical Trial Protocol for Major Depressive Disorder
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult outpatients meeting DSM-IV criteria for major depressive disorder.
-
Intervention: Selegiline transdermal system (e.g., 6 mg/24h to 12 mg/24h) or a matching placebo patch.[9]
2. Efficacy Assessments: [8][9][10]
-
Primary Outcome Measures: Change from baseline in scores on standardized depression rating scales, such as the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS).
-
Assessment Schedule: Assessments are conducted at baseline and at regular intervals throughout the study (e.g., weeks 1, 2, 3, 5, 6, and 8).[9]
3. Safety Assessments: [9]
-
Monitoring of adverse events, clinical laboratory tests, and electrocardiograms.
Visualizing the Mechanisms and Methods
The following diagrams, created using the DOT language, illustrate the primary signaling pathway of selegiline and a typical workflow for a clinical trial, providing a clear visual representation of the underlying science and research methodology.
Caption: Selegiline's mechanism of action as an irreversible inhibitor of MAO-B.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. Selegiline in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selegiline in the treatment of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of selegiline across different psychiatric disorders: A systematic review and meta-analysis of oral and transdermal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. — Health Economics Research Centre (HERC) [herc.ox.ac.uk]
- 5. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Treatment effects of selegiline transdermal system on symptoms of major depressive disorder: a meta-analysis of short-term, placebo-controlled, efficacy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Transdermal selegiline in major depression: a double-blind, placebo-controlled, parallel-group study in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stereospecificity in Action: A Comparative Analysis of (+)-Deprenyl and (-)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the stereospecific effects of (+)-Deprenyl hydrochloride and its levorotatory counterpart, (-)-Deprenyl (Selegiline). Understanding the distinct pharmacological and biochemical profiles of these enantiomers is crucial for targeted drug design and therapeutic application. This document synthesizes experimental data to objectively compare their efficacy, mechanisms of action, and metabolic fates.
Core Pharmacological Differences: MAO-B Inhibition and Beyond
(-)-Deprenyl, commercially known as Selegiline, is a well-established selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] This enzyme is primarily responsible for the degradation of dopamine (B1211576) in the brain. In contrast, (+)-Deprenyl exhibits significantly weaker MAO-B inhibitory activity.[2] The primary pharmacological distinction lies in their potency and subsequent downstream effects, largely dictated by their stereospecific metabolism.
Quantitative Comparison of MAO Inhibition
The following table summarizes the inhibitory potency of (-)-Deprenyl (Selegiline) against MAO-A and MAO-B, highlighting its selectivity. While direct comparative IC50 values for (+)-Deprenyl are less consistently reported, it is widely acknowledged to be a much less potent MAO-B inhibitor.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| (-)-Deprenyl (Selegiline) | MAO-A | ~23,000 | ~450-fold for MAO-B |
| MAO-B | ~51 | ||
| (+)-Deprenyl | MAO-B | Significantly higher than (-)-Deprenyl | Lower selectivity for MAO-B |
Note: IC50 values can vary depending on the experimental conditions. The data presented is a representative consensus from multiple sources.
Stereoselective Metabolism and its Pharmacodynamic Consequences
A critical differentiator between the two enantiomers is their metabolic pathway. Both are metabolized to amphetamine and methamphetamine, but with distinct stereochemistry, leading to vastly different pharmacological activities.[1][2]
-
(-)-Deprenyl is metabolized to l-methamphetamine and l-amphetamine .[3] These metabolites are primarily norepinephrine-releasing agents and have weaker central stimulant effects compared to their dextrorotatory counterparts.[2]
-
(+)-Deprenyl is metabolized to d-methamphetamine and d-amphetamine .[2] These metabolites are potent psychostimulants, acting as both dopamine and norepinephrine (B1679862) releasing agents.[2]
The stereoselective metabolism is a key determinant of the overall pharmacological profile of each deprenyl (B1670267) enantiomer.
Quantitative Comparison of Metabolite-Induced Neurotransmitter Release
The following table presents the half-maximal effective concentrations (EC50) for dopamine and norepinephrine release induced by the d- and l-isomers of amphetamine and methamphetamine. Lower EC50 values indicate greater potency.
| Metabolite | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) |
| d-Amphetamine | 5.8 - 24.8 | 6.6 - 7.2 |
| l-Amphetamine | 27.7 | 9.5 |
| d-Methamphetamine | 8.5 - 24.5 | 12.3 - 13.8 |
| l-Methamphetamine | 416 | 28.5 |
Data compiled from multiple in vitro studies.[4]
This data clearly illustrates that the metabolites of (+)-Deprenyl (d-amphetamine and d-methamphetamine) are significantly more potent at releasing dopamine than the l-isomer metabolites of (-)-Deprenyl.
Neuroprotection: A Unique Attribute of (-)-Deprenyl
A significant body of evidence points to the neuroprotective properties of (-)-Deprenyl, which are not shared by its dextrorotatory enantiomer.[5] These effects appear to be independent of its MAO-B inhibitory activity and are attributed to its ability to modulate signaling pathways involved in cell survival and stress resistance.
Signaling Pathway of (-)-Deprenyl-Mediated Neuroprotection
(-)-Deprenyl is proposed to exert its neuroprotective effects through the activation of the Tropomyosin receptor kinase B (TrkB), which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective proteins.
Caption: (-)-Deprenyl activates the TrkB-PI3K-Nrf2 pathway to induce antioxidant proteins.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of deprenyl enantiomers for MAO-A and MAO-B.
1. Materials:
- Recombinant human MAO-A and MAO-B enzymes.
- MAO substrate (e.g., kynuramine (B1673886) or Amplex Red reagent).
- Test compounds: this compound and (-)-Deprenyl.
- Positive controls: Clorgyline (for MAO-A) and a known selective MAO-B inhibitor.
- Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
- 96-well black microplates.
- Fluorescence microplate reader.
2. Procedure:
- Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
- In a 96-well plate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound or control.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the MAO substrate to all wells.
- Immediately measure the fluorescence at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).
3. Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
- Determine the percentage of inhibition relative to the vehicle control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for MAO Inhibition Assay
Caption: A generalized workflow for determining the IC50 of MAO inhibitors.
Conclusion
The stereochemistry of Deprenyl profoundly dictates its pharmacological profile. (-)-Deprenyl (Selegiline) is a potent and selective MAO-B inhibitor with well-documented neuroprotective properties mediated through the TrkB-PI3K-Nrf2 signaling pathway. In contrast, (+)-Deprenyl is a weak MAO-B inhibitor whose effects are primarily driven by its potent psychostimulant metabolites, d-amphetamine and d-methamphetamine. This comparative guide underscores the importance of stereospecificity in drug design and provides a foundational resource for researchers in neuropharmacology and drug development.
References
A Comparative Analysis of (+)-Deprenyl Hydrochloride and Other MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (+)-Deprenyl hydrochloride (selegiline) and other prominent monoamine oxidase-B (MAO-B) inhibitors. The objective is to offer a clear, data-driven comparison of their biochemical potency, selectivity, mechanisms of action, and key clinical features to aid in research and development.
Introduction to MAO-B Inhibitors
Monoamine oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B elevates the synaptic availability of dopamine, a therapeutic strategy that has proven effective in the management of Parkinson's disease (PD), both as an initial monotherapy and as an adjunct to levodopa (B1675098) treatment.[1][2] Beyond symptomatic relief, preclinical evidence suggests that MAO-B inhibitors may also confer neuroprotective benefits by mitigating oxidative stress.[3][4]
This guide focuses on a comparative analysis of three key MAO-B inhibitors:
-
This compound (Selegiline): An early, well-established irreversible MAO-B inhibitor.[3]
-
Rasagiline (B1678815): A second-generation irreversible MAO-B inhibitor.[5]
-
Safinamide: A more recent, reversible MAO-B inhibitor with additional mechanisms of action.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative data for selegiline (B1681611), rasagiline, and safinamide, providing a direct comparison of their in vitro potency and selectivity.
Table 1: In Vitro Inhibitory Potency and Selectivity of Representative MAO-B Inhibitors
| Compound | Target | IC50 | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Selegiline | hMAO-B | ~0.0068 µM | ~451 |
| hMAO-A | 23 µM | ||
| Rasagiline | hMAO-B | 0.014 µM (human brain) | ~50 |
| hMAO-A | 0.7 µM (human brain) | ||
| Safinamide | hMAO-B | 0.098 µM (rat brain) | ~1000 |
| hMAO-A | 0.004 µM (rat brain) | ||
| Mao-B-IN-18 | hMAO-B | 52 nM | ~269 |
| hMAO-A | 14 µM |
Data sourced from multiple preclinical studies. IC50 values can vary based on experimental conditions.[6][7]
Table 2: Comparative Characteristics of MAO-B Inhibitors
| Characteristic | This compound (Selegiline) | Rasagiline | Safinamide |
| Mechanism of Action | Irreversible, mechanism-based inhibitor of MAO-B.[8][9] | Irreversible, potent, and selective inhibitor of MAO-B.[10] | Reversible and selective inhibitor of MAO-B; also inhibits voltage-gated sodium channels and glutamate (B1630785) release.[6] |
| Metabolism | Metabolized to L-amphetamine and L-methamphetamine.[11] | Does not have amphetamine-like metabolites.[10] | Metabolism is carried out by amidases and is not well understood.[12] |
| Reversibility | Irreversible, with a long recovery time for MAO-B activity (up to 40 days for near-to-full recovery).[6] | Irreversible, with a similarly long recovery time for MAO-B activity as selegiline.[6] | Reversible, with a much shorter recovery time (full recovery within 24 hours in mouse brain).[6] |
| Clinical Use | Adjunct treatment for Parkinson's disease and major depressive disorder.[3][8] | Monotherapy or adjunct therapy for Parkinson's disease.[2][5] | Adjunct therapy to levodopa in patients with advanced Parkinson's disease.[2] |
| Neuroprotection | Evidence suggests neuroprotective effects beyond MAO-B inhibition.[13][14] | Demonstrates neuroprotective properties in preclinical models.[10] | Potential neuroprotective effects through multiple mechanisms.[2] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below to enhance understanding.
Experimental Protocols
A detailed methodology for a common in vitro MAO-B inhibition assay is provided below. This protocol is adapted from commercially available fluorometric screening kits.[15][16][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.
Principle: The enzymatic activity of MAO-B is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate, using a fluorometric probe.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)[15]
-
Developer
-
Fluorescent Probe (e.g., GenieRed Probe or OxiRed™ Probe)[15]
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Selegiline)[15]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[15]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test inhibitor to achieve a range of desired concentrations.
-
Prepare a working solution of the positive control inhibitor.
-
Reconstitute and dilute the MAO-B enzyme, substrate, developer, and fluorescent probe according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add the test inhibitor dilutions, positive control, and negative control to separate wells of the 96-well plate.
-
Add the prepared MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in the assay buffer.
-
Initiate the enzymatic reaction by adding the MAO-B Substrate Solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of relative inhibition for each concentration of the test inhibitor compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The selection of an appropriate MAO-B inhibitor for research or therapeutic development depends on a variety of factors, including the desired potency, selectivity, and mechanism of action. This compound (selegiline) remains a benchmark irreversible inhibitor, while newer agents like rasagiline offer a similar profile without the amphetamine metabolites.[10] Safinamide represents a distinct class of reversible inhibitors with a multi-target mechanism that may offer different therapeutic advantages and a potentially improved safety profile.[6][18] This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their specific applications. Further in vivo studies are crucial to fully elucidate the therapeutic potential and safety profiles of novel MAO-B inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical implications of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 11. Clinical applications of MAO-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 14. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Safety comparisons among monoamine oxidase inhibitors against Parkinson’s disease using FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of (+)-Deprenyl hydrochloride (also known as selegiline) against other relevant antioxidant compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential in research and drug development.
This compound is a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), traditionally used in the management of Parkinson's disease. Beyond its enzymatic inhibition, a growing body of evidence highlights its neuroprotective effects, which are, in part, attributed to its antioxidant properties.[1] These antioxidant activities appear to be independent of its MAO-B inhibitory function, suggesting a distinct mechanism of action in mitigating oxidative stress.[2][3]
This guide will delve into the quantitative antioxidant capacity of this compound in various standard assays, compare its performance with other antioxidants, and detail the experimental protocols for reproducing these findings. Furthermore, we will visualize the key signaling pathways and experimental workflows to provide a clear and comprehensive overview.
Quantitative Comparison of Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using several in vitro assays. The following tables summarize the available quantitative data, comparing its activity with other antiparkinsonian drugs and classic antioxidants.
| Compound | Assay Type | IC50 Value (mg/mL) | Reference Standard |
| This compound | ABTS | 0.191 | Trolox |
| Pramipexole | ABTS | 0.002 | Trolox |
| Amantadine | ABTS | No activity | Trolox |
| This compound | DPPH | No activity | - |
| Pramipexole | DPPH | No activity | - |
| Amantadine | DPPH | No activity | - |
| Compound | Assay Type | Antioxidant Power (µmol/L Trolox Equivalent) at 1mg/mL |
| This compound | FRAP | 8.9 ± 0.96 |
| Pramipexole | FRAP | 11.8 ± 0.9 |
| Amantadine | FRAP | No activity |
| Compound | Assay Type | IC50 Value (µM) |
| Melatonin | Hydroxyl Radical Scavenging | 11.4 ± 1.0 |
| This compound | Hydroxyl Radical Scavenging | Not specified |
| Trolox | Hydroxyl Radical Scavenging | Not specified |
| Ascorbate (Vitamin C) | Hydroxyl Radical Scavenging | No effect |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and validation of the cited data.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Reagents:
-
7 mM ABTS solution in water
-
2.45 mM potassium persulfate solution in water
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and reference standard (Trolox) solutions at various concentrations
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+.
-
Dilution of ABTS•+ solution: Dilute the prepared ABTS•+ solution with PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay: Add a specific volume of the test compound or standard solution to a defined volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated relative to a control (PBS without antioxidant). The IC50 value, the concentration of the antioxidant that causes 50% inhibition of the ABTS•+, is then determined.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
Reagents:
-
0.1 mM DPPH solution in methanol
-
Test compound and reference standard (e.g., Ascorbic Acid) solutions at various concentrations in a suitable solvent.
Procedure:
-
Reaction mixture: Add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (solvent with DPPH). The IC50 value is the concentration of the antioxidant that scavenges 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents:
-
FRAP reagent:
-
300 mM acetate (B1210297) buffer, pH 3.6
-
10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
-
Test compound and reference standard (Trolox) solutions at various concentrations.
Procedure:
-
Pre-warming: Warm the FRAP reagent to 37°C.
-
Reaction: Add a small volume of the test compound or standard solution to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant power is determined by comparing the absorbance change of the sample with a standard curve prepared using known concentrations of Fe²⁺ or a reference antioxidant like Trolox.
Neuroprotection Assay against MPP+-induced Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from the toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that causes Parkinson's-like symptoms.
Cell Line:
-
Human neuroblastoma cell line, SH-SY5Y.
Reagents:
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
-
MPP+ solution.
-
Test compound (this compound) solution.
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kits).
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach a suitable confluency.
-
Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Induction of Toxicity: After the pre-treatment period, expose the cells to a toxic concentration of MPP+ (e.g., 500 µM) for another 24 hours.
-
Assessment of Cell Viability: Following the MPP+ exposure, assess the cell viability using a standard method like the MTT assay, which measures mitochondrial activity, or an LDH assay, which measures membrane integrity.
-
Data Analysis: Compare the viability of cells treated with this compound and MPP+ to cells treated with MPP+ alone to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
PI3K/Nrf2 Signaling Pathway Activation by this compound
This compound has been shown to exert its cytoprotective effects in part through the activation of the PI3K/Nrf2 signaling pathway.[4][5] This pathway leads to the expression of various antioxidant and cytoprotective genes.
Caption: PI3K/Nrf2 signaling pathway activated by this compound.
Experimental Workflow for MPP+ Neurotoxicity Assay
The following diagram outlines the key steps in assessing the neuroprotective effects of this compound against MPP+-induced cell death.
Caption: Workflow for assessing neuroprotection against MPP+ toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Apparent antioxidant effect of l-deprenyl on hydroxyl radical formation and nigral injury elicited by MPP+ in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of hydroxyl radical formation and protection of nigral neurons by l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cytoprotective mechanism of anti-parkinsonian drug deprenyl: PI3K and Nrf2-derived induction of antioxidative proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel cytoprotective mechanism of anti-parkinsonian drug deprenyl: PI3K and Nrf2-derived induction of antioxidative proteins (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Cross-Species Metabolism of (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of (+)-Deprenyl hydrochloride across various species, including humans, rats, mice, and monkeys. The information presented herein is curated from experimental data to support research and drug development efforts in neuropharmacology and related fields.
Executive Summary
This compound, the dextrorotatory enantiomer of deprenyl (B1670267), undergoes extensive metabolism that varies significantly across species. The primary metabolic pathways involve N-dealkylation, leading to the formation of active metabolites such as (+)-methamphetamine and (+)-amphetamine. Understanding these species-specific metabolic profiles is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This guide summarizes the key metabolites, metabolic pathways, and available pharmacokinetic data, supplemented with detailed experimental protocols and visual diagrams to facilitate comprehension.
Data Presentation
Metabolite Profiles Across Species
The metabolism of this compound results in several key metabolites. The table below summarizes the identified metabolites in urine and the general metabolic profile in different species.
| Species | Key Metabolites Identified in Urine | Primary Metabolic Pathways | Reference |
| Human | (+)-Amphetamine, (+)-Methamphetamine | N-depropargylation, N-demethylation | [1] |
| Rat | (+)-Nordeprenyl, (+)-Methamphetamine, (+)-Amphetamine, p-hydroxy-methamphetamine | N-depropargylation, N-demethylation, Aromatic hydroxylation | [1] |
| Mouse | (-)-Desmethyl-deprenyl, (-)-Methamphetamine, (-)-Amphetamine (Data for (-)-deprenyl) | N-depropargylation, N-demethylation | [2] |
| Monkey | d-Methamphetamine, d-Amphetamine (Data for d-deprenyl) | N-depropargylation, N-demethylation | [3] |
Note: Data for mouse is based on studies with the levorotatory enantiomer, (-)-deprenyl (Selegiline), and data for monkey is based on the dextrorotatory enantiomer, d-deprenyl. These are included to provide the closest available approximation of the metabolic pathways.
Pharmacokinetic Parameters of (-)-Deprenyl in Mice
While specific pharmacokinetic data for (+)-Deprenyl is limited, the following table presents the parameters for (-)-Deprenyl and its major metabolites in male NMRI mice following a 5 mg/kg oral administration, which can serve as a reference.
| Compound | Cmax (ng/mL) | tmax (min) | t½β (h) | AUC₀₋₆ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |
| (-)-Deprenyl | 28.5 ± 4.2 | 15 | 1.8 | 35.7 ± 5.1 | 42.1 ± 6.3 |
| (-)-Methamphetamine | 45.1 ± 6.8 | 30 | 2.5 | 128.4 ± 19.3 | 156.7 ± 23.5 |
| (-)-Desmethyl-deprenyl | 18.2 ± 2.7 | 60 | 2.1 | 49.8 ± 7.5 | 58.9 ± 8.8 |
| (-)-Amphetamine | 12.6 ± 1.9 | 120 | 3.2 | 41.5 ± 6.2 | 53.4 ± 8.0 |
Source: Adapted from pharmacokinetic studies of (-)-deprenyl in mice.[2]
Key Metabolic Differences
A notable difference in the metabolism of (+)-deprenyl is observed between humans and rats. In humans, after oral administration of (+)-deprenyl, amphetamine and methamphetamine are excreted in approximately equal amounts.[1] In contrast, studies with the more common (-)-isomer in humans show that l-(-)-methamphetamine is the most abundant metabolite.[4] In rats, a more diverse range of metabolites is produced, including the N-demethylated product, nordeprenyl, and the hydroxylated metabolite, p-hydroxy-methamphetamine, which are not reported as major metabolites in humans.[1]
The metabolism in mice, based on the (-)-isomer, shows a high first-pass effect after oral administration, with plasma concentrations of methamphetamine exceeding those of the parent drug.[2] In monkeys, the metabolism of d-deprenyl also leads to the formation of d-methamphetamine and d-amphetamine.[3]
Experimental Protocols
In Vivo Metabolism Study in Rats
Objective: To identify and quantify the urinary metabolites of this compound in rats.
Methodology:
-
Animal Model: Male Wistar rats.
-
Drug Administration: Oral administration of this compound (e.g., 10 mg/kg).
-
Sample Collection: Urine is collected over a 24-hour period using metabolic cages.
-
Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Adjust the pH of the urine sample to alkaline (e.g., pH 9-10) with a suitable buffer.
-
Extract the metabolites using a non-polar organic solvent (e.g., diethyl ether or a mixture of chloroform (B151607) and isopropanol).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid.
-
Detection: Mass spectrometer set to detect the parent drug and its expected metabolites based on their mass-to-charge ratios.
-
Plasma Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of (-)-Deprenyl and its main metabolites in mouse plasma.
Methodology:
-
Animal Model: Male NMRI mice.
-
Drug Administration: Oral, subcutaneous, intraperitoneal, or intravenous administration of (-)-Deprenyl (e.g., 5 mg/kg).[2]
-
Sample Collection: Blood samples are collected at various time points post-administration via cardiac puncture or tail vein sampling into heparinized tubes.
-
Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS).[2]
-
Derivatization: The analytes may require derivatization (e.g., with trifluoroacetic anhydride) to improve their volatility and chromatographic properties.
-
Column: A capillary column suitable for amine analysis.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.
-
Visualizations
Metabolic Pathways of this compound
References
- 1. Urinary excretion of deprenyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of (-)-deprenyl and some of its metabolites in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of drug-seeking behavior maintained by d-amphetamine, l-deprenyl (selegiline) and d-deprenyl under a second-order schedule in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (+)-Deprenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of (+)-Deprenyl hydrochloride, also known as Selegiline (B1681611). A selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), Selegiline is a well-established therapeutic agent, particularly in the management of Parkinson's disease.[1][2][3] Its multifaceted pharmacological activities, some of which are independent of its MAO-B inhibitory action, make it a subject of ongoing research.[3][4] This document synthesizes experimental data to elucidate its mechanisms of action in controlled laboratory settings versus complex biological systems.
In Vitro Effects: Dissecting the Molecular Mechanisms
In vitro studies are crucial for understanding the direct molecular and cellular actions of this compound. These experiments, conducted on isolated enzymes, cells, and tissue preparations, provide a foundational understanding of its pharmacological profile.[1]
The primary in vitro effect of Selegiline is the potent and selective inhibition of the MAO-B enzyme, which is critical for the degradation of key neurotransmitters like dopamine (B1211576).[1][5] Beyond this, research points to neuroprotective properties that are independent of MAO-B inhibition.[3][6] Studies on neuronal cell lines (e.g., PC12, SH-SY5Y) and mesencephalic dopamine neurons show that Selegiline can protect against cell death induced by various toxins and stressors.[1][6] This protection is linked to anti-apoptotic mechanisms, including the upregulation of anti-apoptotic proteins like Bcl-2 and the stabilization of mitochondrial integrity.[7][8]
Quantitative In Vitro Data Summary
| Parameter | Method | System | Result | Reference |
| MAO-B Inhibition | Fluorometric Assay | Human Recombinant MAO-B | IC50 values vary by study; Desmethylselegiline (metabolite) is ~60-fold less potent than selegiline. | [1][9] |
| Neuroprotection | Cell Viability Assay | Cultured Mesencephalic Dopamine Neurons | 0.5-50 µM Deprenyl (B1670267) protected neurons from glutamate (B1630785) receptor-mediated toxicity. | [6] |
| Anti-Apoptotic Effect | Western Blot / qPCR | SH-SY5Y Cells | Increased Bcl-2 at mRNA and protein levels. | [8] |
| Nitric Oxide Production | NO Measurement | Brain Tissue & Cerebral Vessels | Rapid increases in NO production. | [10] |
Key Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a common method to determine the potency of this compound in inhibiting MAO-B activity using a fluorometric assay.[1]
-
Reagents and Materials:
-
Procedure:
-
Pre-incubate the MAO-B enzyme with a range of this compound concentrations in the wells of a 96-well plate.[1]
-
Initiate the enzymatic reaction by adding the substrate and the detection reagent to each well.[1]
-
Incubate the plate at 37°C for a predetermined time.[1]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[1]
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of this compound compared to the control.[1]
-
Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Mechanism of MAO-B Inhibition
Caption: Irreversible inhibition of MAO-B by (+)-Deprenyl HCl prevents dopamine breakdown.
In Vivo Effects: From Animal Models to Clinical Outcomes
In vivo studies in animal models and clinical trials in humans are essential for understanding the systemic, behavioral, and therapeutic effects of this compound. These studies reveal how the drug's molecular actions translate into physiological and clinical outcomes, considering factors like metabolism, distribution, and interaction with complex biological systems.[1]
In animal models of Parkinson's disease, such as those induced by neurotoxins like MPTP or 6-OHDA, Selegiline demonstrates significant neuroprotective effects, preserving dopaminergic neurons and mitigating motor deficits.[11][12] A key in vivo effect is the selective blockade of MAO-B activity in the brain, which increases the synaptic availability of dopamine and sensitizes dopaminergic neurons.[1][5] This leads to improvements in locomotor activity and other parkinsonian symptoms.[11]
Clinically, early administration of Selegiline to Parkinson's disease patients has been shown to delay the need for levodopa (B1675098) therapy.[13] In long-term use, it can serve as a useful adjuvant to levodopa, enhancing its efficacy and prolonging its therapeutic window.[5][14]
Quantitative In Vivo Data Summary
| Parameter | Method | Model | Dosage/Concentration | Result | Reference |
| MAO-B Inhibition | Brain Homogenate Analysis | Mouse, Rat, Cat, Dog | 0.17-0.31% of LD50 (s.c.) | Selective MAO-B activity blockade in the brain. | [5] |
| Neuroprotection | Immunohistochemistry | MPTP-induced mouse model | 20 mg/kg (i.p.) | Prevention of dopaminergic neurotoxin damage. | [11][12] |
| Behavioral Improvement | Basso, Beattie, and Bresnahan (BBB) scales | Rat Spinal Cord Injury Model | 5 mg/kg (i.p.) for 7 days | Significant improvement in motor function. | [8] |
| Clinical Outcome | Kaplan-Meier Survival Analysis | Early Parkinson's Disease Patients | 10 mg/day (oral) | Delayed the average time until L-dopa was needed from 312 to 549 days. | [13] |
Key Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes a common method for inducing a Parkinson's-like state in mice to test the neuroprotective effects of this compound.[11]
-
Animals and Housing:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
House animals with proper ventilation and safety precautions for handling neurotoxins.[11]
-
-
Drug Administration:
-
Neurotoxin Induction:
-
Post-Induction and Analysis:
-
Allow for a stabilization period of 7 to 21 days post-MPTP injection.[11]
-
Conduct behavioral testing (e.g., open field test, rotarod) to assess motor function.[11]
-
Perform neurochemical analysis (e.g., HPLC to measure dopamine levels in the striatum) and histological analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss).
-
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for testing the neuroprotective effects of (+)-Deprenyl HCl in vivo.
Comparative Analysis: In Vitro vs. In Vivo
| Feature | In Vitro Findings | In Vivo Findings |
| Primary Target | Selective, irreversible inhibition of MAO-B enzyme.[12] | Selective inhibition of MAO-B in the central nervous system.[5] |
| Effect on Dopamine | Increased dopamine in isolated preparations (e.g., brain slices).[1] | Increased synaptic availability of dopamine, sensitization of dopaminergic neurons.[1][5] |
| Neuroprotection | Protects cultured neurons from toxins and apoptosis via mechanisms independent of MAO-B inhibition.[6][7] | Protects dopaminergic neurons in animal models (e.g., MPTP, 6-OHDA); slows disease progression in humans.[12][13] |
| Metabolism | Effects are from the parent compound, (+)-Deprenyl. | Effects are a combination of the parent compound and its active metabolites (e.g., desmethylselegiline, levoamphetamine).[4][9] |
| Complexity | Direct effects on cells/enzymes in a controlled environment.[1] | Systemic effects influenced by absorption, distribution, metabolism, excretion (ADME), and complex neuronal circuits. |
The robust in vitro inhibition of MAO-B translates directly to the primary in vivo mechanism of action. However, the neuroprotective effects observed in vitro are more complex to fully delineate in vivo. While these protective effects are consistently demonstrated in animal models, their precise contribution to the clinical benefits in humans, separate from symptomatic relief due to dopamine potentiation, remains an area of active investigation.[3] The role of active metabolites, which possess their own pharmacological profiles, further complicates the direct comparison, as these are only present in the in vivo context.[4][9]
Proposed Neuroprotective Signaling Pathways
Beyond MAO-B inhibition, Selegiline is thought to exert neuroprotective effects by modulating intracellular signaling cascades that promote cell survival. This involves interfering with the early stages of apoptosis and inducing antioxidant enzymes.[4][7] These actions help maintain the integrity of mitochondria, crucial organelles in cell life and death.[7]
Caption: Proposed pathways for the neuroprotective effects of this compound.
Conclusion
This compound exhibits a clear and translatable primary mechanism of selective MAO-B inhibition from in vitro assays to in vivo efficacy. Its neuroprotective and anti-apoptotic effects, readily demonstrated in vitro, are also observed in complex animal models and are thought to contribute to its clinical benefits, though the full extent of this contribution is still under investigation. For researchers, understanding the distinctions between these settings is critical for designing experiments that can further unravel the compound's full therapeutic potential and for developing new neuroprotective strategies. The divergence in effects, particularly concerning metabolism, underscores the indispensability of both in vitro and in vivo models in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 5. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 10. L-deprenyl: nitric oxide production and dilation of cerebral blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of deprenyl (selegiline) on the natural history of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
Unraveling the Anti-Apoptotic Properties of Deprenyl Enantiomers: A Comparative Guide
A critical evaluation of available evidence reveals a stark contrast in the anti-apoptotic capabilities of the stereoisomers of Deprenyl. While (-)-Deprenyl (Selegiline) has demonstrated significant neuroprotective and anti-apoptotic effects in numerous studies, its dextrorotatory counterpart, (+)-Deprenyl hydrochloride, has been consistently reported to lack these properties. This guide provides a comprehensive comparison based on available experimental data, delving into the mechanistic underpinnings of these differences and offering insights for researchers and drug development professionals.
Executive Summary
Experimental evidence strongly indicates that the anti-apoptotic and neuroprotective effects of Deprenyl are stereospecific, residing exclusively in the levorotatory (-)-enantiomer. Studies utilizing various in vitro models of neuronal apoptosis have shown that (-)-Deprenyl can protect cells from death at concentrations well below those required for monoamine oxidase B (MAO-B) inhibition, suggesting a mechanism independent of its classical enzymatic activity. In direct contrast, (+)-Deprenyl has been shown to be ineffective in preventing apoptosis in the same experimental paradigms.[1][2]
This guide will present the available data comparing the two enantiomers, detail the experimental protocols used to assess their anti-apoptotic effects, and visualize the proposed signaling pathways for the active (-)-enantiomer. As a relevant alternative, data for Rasagiline (B1678815), another potent MAO-B inhibitor with recognized anti-apoptotic properties, will be included for a broader comparative context.
Comparative Analysis of Anti-Apoptotic Activity
While direct side-by-side quantitative comparisons of the IC50 values for apoptosis inhibition between (+)- and (-)-Deprenyl are scarce in published literature, the qualitative findings are unequivocal. The available data for (-)-Deprenyl demonstrates a dose-dependent protective effect against apoptosis induced by various stimuli.
Table 1: Comparison of the Anti-Apoptotic Effects of Deprenyl Enantiomers and Rasagiline
| Compound | Target/Assay | Cell Line | Apoptotic Stimulus | Result |
| This compound | Apoptosis/Cell Survival | PC12, M-1, M2058 Melanoma | Serum Withdrawal, MPTP | Ineffective in preventing apoptosis.[1][2] |
| (-)-Deprenyl (Selegiline) | Apoptosis/Cell Survival | PC12, M-1, M2058 Melanoma | Serum Withdrawal, MPTP | Potently inhibits apoptosis at concentrations of 10⁻⁹ to 10⁻¹³ M.[1] |
| Neuronal Survival | Rat Fetal Nigral Neurons | Natural Death | Increased survival of dopaminergic neurons at 0.1, 1, and 10 µM. | |
| DNA Damage (Comet Assay) | SH-SY5Y | Peroxynitrite | Dose-dependent protection from apoptosis. | |
| Apoptosis (TUNEL Assay) | Rat Spinal Cord Injury Model | Contusion Injury | Significant reduction in TUNEL-positive cells in the treated group (3.48 ± 0.31%) compared to the untreated group (12.53 ± 0.95%).[3] | |
| Rasagiline | Apoptosis/Cell Survival | SH-SY5Y | Peroxynitrite | Protected cells from apoptosis by preventing the loss of mitochondrial membrane potential and subsequent caspase-3 activation.[4] |
Experimental Protocols
The validation of anti-apoptotic properties relies on a battery of well-established experimental techniques. Below are detailed methodologies for the key assays cited in the evaluation of Deprenyl and its analogues.
Serum Deprivation-Induced Apoptosis Assay
This assay is a common method to induce apoptosis in vitro by withdrawing essential growth factors from the cell culture medium.
-
Cell Culture: PC12 or SH-SY5Y neuroblastoma cells are cultured in a standard growth medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Apoptosis: To induce apoptosis, the growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The medium is then replaced with a serum-free medium.
-
Treatment: The cells are treated with various concentrations of the test compounds ((+)-Deprenyl, (-)-Deprenyl, etc.) at the time of serum withdrawal.
-
Assessment of Apoptosis: After a predetermined incubation period (e.g., 24-48 hours), apoptosis is quantified using methods such as the TUNEL assay or by measuring caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Cells are fixed with a 4% paraformaldehyde solution and then permeabilized with a solution containing 0.1% Triton X-100 in sodium citrate (B86180) buffer to allow entry of the labeling enzyme.
-
Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Visualization: The fluorescently labeled cells are visualized using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of fluorescent cells relative to the total number of cells (often counterstained with a nuclear dye like DAPI).
Caspase-3 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase.
-
Cell Lysis: Cells are harvested and lysed using a specific lysis buffer to release the intracellular contents, including caspases.
-
Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).
-
Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC). The amount of released product is quantified using a spectrophotometer or a fluorometer, respectively. The activity is proportional to the amount of active caspase-3 in the sample.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-Bax). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Mechanistic Insights
The anti-apoptotic effect of (-)-Deprenyl is believed to be independent of its MAO-B inhibitory activity and is attributed to the presence of the propargylamine (B41283) moiety. The proposed mechanisms involve the modulation of key signaling pathways that regulate cell survival and death.
Caption: Proposed anti-apoptotic signaling pathway of (-)-Deprenyl.
The diagram above illustrates how (-)-Deprenyl is thought to exert its anti-apoptotic effects. It is proposed to upregulate anti-apoptotic proteins of the Bcl-2 family, which in turn stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors like cytochrome c. This ultimately inhibits the activation of the caspase cascade, a key executioner pathway of apoptosis.
Caption: General experimental workflow for assessing anti-apoptotic properties.
Conclusion
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and antiapoptotic effect of (-)deprenyl and (-)-desmethyl-deprenyl on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism underlying anti-apoptotic activity of a (-)deprenyl-related propargylamine, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of (+)-Deprenyl hydrochloride and newer neuroprotective agents
A Head-to-Head Comparison of (+)-Deprenyl Hydrochloride and Newer Neuroprotective Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of neuroprotective agent research is continually evolving. This guide provides a detailed, data-driven comparison of the established monoamine oxidase-B (MAO-B) inhibitor, this compound (Selegiline), with newer generation agents, Rasagiline (B1678815) and Safinamide. We delve into their mechanisms of action, comparative efficacy from preclinical and clinical studies, and the experimental protocols used to evaluate their neuroprotective potential.
Mechanism of Action and Preclinical Efficacy
(+)-Deprenyl (Selegiline), a selective irreversible inhibitor of MAO-B, has long been a cornerstone in the management of Parkinson's disease.[1] Its primary mechanism involves increasing dopamine (B1211576) levels in the brain by preventing its breakdown.[1][2] However, extensive research has revealed that its neuroprotective effects extend beyond MAO-B inhibition, encompassing the modulation of critical cell survival and death pathways.[3][4]
Newer MAO-B inhibitors, Rasagiline and Safinamide, have emerged with distinct pharmacological profiles. Rasagiline, also an irreversible inhibitor, has demonstrated more potent neuroprotective effects at equimolar concentrations in some preclinical models compared to Selegiline (B1681611).[4][5][6] Safinamide, a reversible MAO-B inhibitor, possesses a unique multi-modal mechanism of action, which includes the modulation of glutamate (B1630785) release through the blockade of voltage-sensitive sodium channels.[7][8][9]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative preclinical and clinical studies, offering a clear overview of the differential efficacy of Selegiline, Rasagiline, and Safinamide.
Table 1: In Vitro MAO-B Inhibitory Potency and Selectivity
| Parameter | Selegiline | Rasagiline | Safinamide | Reference |
| MAO-B IC₅₀ (human brain) | ~0.040 µM | 0.014 µM | 0.079 µM | [8][10] |
| MAO-A IC₅₀ (human brain) | ~4.0 µM | 0.7 µM | 80 µM | [8][11] |
| Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) | ~100 | ~50 | ~1000 | [8][11] |
Table 2: Comparative Neuroprotection in In Vitro Models
| Parameter | Selegiline | Rasagiline | Key Finding | Reference |
| Cell Viability (% of Control) in SH-SY5Y Cells (Dexamethasone-induced apoptosis) | Significantly increased vs. Dexamethasone alone | Significantly higher than Selegiline group | Rasagiline showed superior protection against apoptosis. | [4][5] |
| MAO-B Inhibition in SH-SY5Y Cells | ~50% | ~70% | Rasagiline demonstrated more potent MAO-B inhibition at the tested concentration. | [4][5] |
| Apoptotic Cells (TUNEL assay) | Significant prevention | Higher prevention of apoptotic DNA damage | Both drugs prevent apoptosis, with Rasagiline showing a more pronounced effect. | [4][5] |
Table 3: Neuroprotection in Preclinical Animal Models
| Model | Parameter | Selegiline | Rasagiline | Key Finding | Reference |
| MPTP-Induced Non-Human Primate Model | Dopaminergic Cell Loss in Substantia Nigra | Markedly attenuated | Markedly attenuated | No significant difference in neuroprotection was observed between the two drugs in this model. | [12] |
| Lactacystin-Induced Mouse Model (UPS dysfunction) | Neuroprotection | Significant | Significant, and also showed neurorestorative effects | Rasagiline was more potent in protecting against neurodegeneration induced by UPS impairment. | [6] |
Table 4: Clinical Efficacy in Parkinson's Disease (Adjunctive Therapy with Levodopa)
| Parameter | Selegiline | Rasagiline | Safinamide | Key Finding | Reference |
| Change in UPDRS Score | Effective compared to placebo | Effective compared to placebo | Effective compared to placebo | All three MAO-B inhibitors are effective. A multiple treatment comparison suggested Selegiline as potentially the most effective in this combination. | [13] |
| "Off" Time Reduction | Effective | Effective | Effective | All three agents have demonstrated the ability to reduce "off" time in patients with motor fluctuations. | [13][14] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these MAO-B inhibitors are mediated by complex signaling pathways that regulate cell survival, apoptosis, and cellular stress responses.
Caption: Signaling pathways modulated by MAO-B inhibitors for neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these neuroprotective agents.
In Vivo Neuroprotection Assessment: The 6-OHDA and MPTP Rodent Models of Parkinson's Disease
These models are widely used to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.[15][16]
-
Objective: To induce dopaminergic neurodegeneration characteristic of Parkinson's disease and assess the protective effects of test compounds.
-
6-OHDA Model Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra.[17][18]
-
Drug Administration: Administer the test compound (e.g., Selegiline, Rasagiline) daily, starting either before (neuroprotection) or after (neurorestoration) the 6-OHDA lesion.[6]
-
Behavioral Assessment: Evaluate motor function using tests such as the cylinder test or apomorphine-induced rotations.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
-
MPTP Model Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection.[19]
-
Drug Administration: Administer the test compound before and/or after MPTP administration.
-
Behavioral and Histological Assessment: As described for the 6-OHDA model.
-
Caption: Experimental workflow for in vivo neuroprotection assessment.
In Vitro Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[1][20][21]
-
Objective: To quantify apoptotic cell death in neuronal cell cultures treated with a neurotoxin and/or a neuroprotective agent.
-
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) on coverslips or in multi-well plates.
-
Induce Apoptosis: Treat cells with an apoptotic stimulus (e.g., dexamethasone, MPP+). Co-treat with the neuroprotective agent being tested.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[22]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[1]
-
Detection: Visualize the incorporated label using fluorescence microscopy. Counterstain nuclei with DAPI.
-
Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).[21]
-
Assessment of Mitochondrial Function: Mitochondrial Membrane Potential (ΔΨm) Assay
Mitochondrial dysfunction is a key factor in neurodegeneration. The mitochondrial membrane potential is a critical indicator of mitochondrial health.[23][24]
-
Objective: To measure changes in mitochondrial membrane potential in response to neurotoxic insults and neuroprotective treatments.
-
Protocol using JC-1 Dye:
-
Cell Culture: Plate neuronal cells in a multi-well plate.
-
Treatment: Treat cells with the neurotoxin and/or neuroprotective agent.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[25]
-
Data Acquisition: Measure the red and green fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[25]
-
In Vitro Alpha-Synuclein (B15492655) Aggregation Assay
The aggregation of alpha-synuclein is a pathological hallmark of Parkinson's disease.[2][7][26]
-
Objective: To monitor the aggregation of alpha-synuclein in vitro and to screen for potential inhibitors.
-
Protocol using Thioflavin T (ThT):
-
Protein Preparation: Prepare a solution of purified, monomeric alpha-synuclein.[27]
-
Assay Setup: In a multi-well plate, combine the alpha-synuclein solution with Thioflavin T (ThT) dye and the test compound.[26]
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.[26]
-
Fluorescence Measurement: Measure the ThT fluorescence at regular intervals using a fluorescence plate reader (excitation ~450 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.[26][28]
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. Compare the curves of treated samples to the untreated control to determine the inhibitory effect of the test compound.
-
Conclusion
While this compound (Selegiline) remains a valuable therapeutic agent, newer MAO-B inhibitors like Rasagiline and Safinamide offer distinct advantages in terms of potency, selectivity, and additional mechanisms of action. Preclinical data, particularly for Rasagiline, suggest superior neuroprotective efficacy in certain models of neurodegeneration. Safinamide's unique glutamate-modulating properties present another promising avenue for neuroprotection. The choice of agent for future research and clinical development will depend on the specific pathological mechanisms being targeted. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging neuroprotective therapies.
References
- 1. clyte.tech [clyte.tech]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjneurology.com [vjneurology.com]
- 15. Generation of Mitochondrial Toxin Rodent Models of Parkinson’s Disease Using 6-OHDA , MPTP , and Rotenone | Springer Nature Experiments [experiments.springernature.com]
- 16. mdbneuro.com [mdbneuro.com]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 19. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 20. TUNEL assay [bio-protocol.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 27. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 28. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Deprenyl Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of (+)-Deprenyl hydrochloride, also known as Selegiline hydrochloride, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor requires careful handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste in a research environment.
Waste Classification and Regulatory Overview
This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, its classification as a hazardous waste may depend on whether it exhibits characteristics of toxicity. Safety Data Sheets (SDS) indicate that it is "harmful if swallowed" and "toxic to aquatic life with long lasting effects," which suggests it could be classified as a toxic hazardous waste. The responsibility for accurate waste characterization lies with the waste generator, and consultation with your institution's Environmental Health and Safety (EHS) department is crucial.
Quantitative Data Summary
There is a notable lack of specific quantitative data regarding the aquatic toxicity of this compound in publicly available resources. Most Safety Data Sheets (SDS) state that no data is available for its impact on fish, persistence and degradability, and bioaccumulative potential.
| Data Point | Value | Source |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (classification). No quantitative data (e.g., LC50) available. | Safety Data Sheets |
| Persistence and Degradability | No data available. | Safety Data Sheets |
| Bioaccumulative Potential | No data available. | Safety Data Sheets |
| RCRA Hazardous Waste Status | Not a P- or U-listed waste. May be classified as hazardous based on toxicity characteristic. | EPA Guidelines |
Recommended Disposal Procedures
The universally recommended and safest method for the final disposal of this compound and materials contaminated with it is high-temperature incineration conducted by a licensed hazardous waste disposal vendor. In-lab chemical neutralization is not recommended due to the absence of validated protocols and the potential for creating hazardous byproducts, such as methamphetamine, when heated in an aqueous solution.
Operational Plan for Disposal
Step 1: Waste Segregation and Collection
-
Segregate Waste: At the point of generation, all this compound waste must be segregated from general laboratory trash. This includes:
-
Pure compound (unused or expired)
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper)
-
Spill cleanup materials
-
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Step 2: Waste Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Secure Storage: Store the sealed waste container in a designated, secure accumulation area until it is collected by a licensed hazardous waste vendor.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the EHS department.
-
Licensed Vendor: A licensed hazardous waste vendor will transport, treat, and dispose of the waste, primarily through high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.
-
Record Keeping: Maintain accurate records of the generation, accumulation, and disposal of all hazardous waste, including manifests from the disposal vendor.
Procedure for Non-Hazardous Disposal (if applicable)
If, after consultation with your EHS department, the this compound waste is determined to be non-hazardous, the following procedure is recommended to prevent diversion or accidental ingestion:
-
Do Not Flush: Never dispose of this compound down the drain, as it is toxic to aquatic life.
-
Render Unusable: Mix the solid waste (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a secure lid.
-
Dispose in Municipal Solid Waste: The sealed container can then be disposed of in the regular municipal solid waste (trash).
-
Remove Personal Information: If disposing of original containers, ensure all personally identifiable information on any prescription labels is removed or obscured.
Experimental Protocols
As in-lab chemical degradation of this compound for disposal is not recommended, no experimental protocol for such a procedure is provided. One analytical study on forced degradation noted the use of 3% hydrogen peroxide, but this was for identifying degradation products and is not a validated disposal protocol. The byproducts and conditions for complete degradation for disposal purposes are not defined.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process for waste classification and the general workflow for institutional disposal.
Personal protective equipment for handling (+)-Deprenyl hydrochloride
Essential Safety and Handling Guide for (+)-Deprenyl Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (also known as Selegiline hydrochloride), a selective irreversible monoamine oxidase-B (MAO-B) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Source |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield. | To prevent eye contact with the powder or solutions. For larger scale operations or where there is a risk of splashing, a face shield in combination with goggles is recommended. | [1][2] |
| Skin Protection | Chemical-resistant gloves (type to be determined by the manufacturer's breakthrough time data) and a lab coat or other protective clothing. | To prevent skin contact. It is important to select gloves based on the specific solvent being used and to consult the glove manufacturer for breakthrough times. Immediately remove and properly dispose of any contaminated clothing. | [1][2][3] |
| Respiratory Protection | An approved/certified respirator, such as a type N95 (US) or equivalent. | To prevent inhalation of the powder, especially when handling the solid form or when adequate ventilation is not available. A respirator is necessary if user operations generate dust. | [1][2] |
Handling and Engineering Controls
Proper handling procedures and engineering controls are the first line of defense in minimizing exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2][3][4]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid compound.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Avoid eating, drinking, or smoking in the laboratory.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][4]
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all local, state, and federal regulations.[1]
-
Waste Classification: It is the responsibility of the waste generator to determine if the waste is hazardous. This compound is harmful if swallowed and toxic to aquatic life, which may lead to its classification as a toxic hazardous waste.[5] Consultation with your institution's Environmental Health and Safety (EHS) department is essential for proper waste characterization.[5]
-
Non-Hazardous Disposal: If determined to be non-hazardous, the waste can be rendered unusable by mixing it with an unpalatable substance like coffee grounds or cat litter. The mixture should then be placed in a sealed container and disposed of in the municipal solid waste.[5]
-
Hazardous Waste Disposal: If classified as hazardous waste, it must be segregated, labeled, and accumulated in a designated area in compatible containers. A licensed hazardous waste vendor must be used for its disposal.[5]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash without following the appropriate rendering-unusable steps for non-hazardous waste.[3][5]
Emergency Procedures
-
Spills:
-
Small Spills: Wear appropriate PPE, dampen the material with water to prevent dusting, and sweep or vacuum it up. The vacuum cleaner must be fitted with a HEPA filter. Place the collected material in a suitable container for disposal.[1]
-
Large Spills: Evacuate the area and alert emergency responders. Avoid all personal contact, including inhalation.[1]
-
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
